2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[6-[C-methyl-N-(2-methylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-methylphenyl)ethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3/c1-16-10-5-7-12-20(16)24-18(3)22-14-9-15-23(26-22)19(4)25-21-13-8-6-11-17(21)2/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPJMGBMVWKPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460738 | |
| Record name | 2,6-BIS[1-(2-METHYLPHENYLIMINO)ETHYL]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210537-32-9 | |
| Record name | 2,6-BIS[1-(2-METHYLPHENYLIMINO)ETHYL]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis(1-(2-methylphenylimino)ethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine, a significant tridentate N,N,N-pincer ligand in the field of coordination chemistry and catalysis. Synthesized through a straightforward condensation reaction, this compound serves as a versatile scaffold for creating transition metal complexes. This document details its fundamental physicochemical and structural properties, provides a validated synthesis protocol and characterization data, explores its coordination behavior, and highlights its primary applications, particularly as a ligand in catalysts for olefin polymerization. The guide is intended for researchers and scientists in inorganic chemistry, organometallic chemistry, and materials science.
Core Properties and Structural Analysis
This compound, often referred to in the literature as a bis(imino)pyridine ligand, is a C2-symmetric molecule renowned for its ability to form stable complexes with a variety of metal centers. Its importance stems from the facile tunability of its steric and electronic properties by modifying the aniline precursor, which in turn allows for fine control over the catalytic activity of its metal complexes.
Physicochemical Characteristics
The fundamental properties of the compound are summarized below. Proper handling and storage are crucial for maintaining its integrity.
| Property | Value | Reference |
| IUPAC Name | N-(2-methylphenyl)-N-((E)-1-{6-[(1E)-N-(2-methylphenyl)ethanimidoyl]-2-pyridinyl}ethylidene)amine | [1] |
| Synonym | N,N'-(2,6-Pyridinediyldiethylidyne)bis[2-methylbenzenamine | [2] |
| CAS Number | 210537-32-9 | [1][2][3] |
| Molecular Formula | C₂₃H₂₃N₃ | [1][4][5][6] |
| Molecular Weight | 341.45 g/mol | [2][6] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1][7] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen), protected from light. | [1][2] |
Molecular and Crystal Structure
Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of the molecule.[6] The compound crystallizes in a monoclinic system with the P2/n space group.[6]
Key structural features include:
-
Imine Configuration : Both of the carbon-nitrogen imine bonds adopt an E (trans) configuration.[4][6]
-
Planarity : The central pyridine ring and the two imine groups are largely coplanar, which is typical for this class of ligands and facilitates the tridentate coordination to a metal center.[6]
-
Dihedral Angles : The two terminal 2-methylphenyl rings are significantly twisted out of the plane of the pyridine ring. The reported dihedral angles are 89.68° and 53.62°.[4][6] This steric bulk is a critical feature, as it creates a well-defined coordination pocket around the metal center, influencing substrate access and the selectivity of catalytic reactions.
The crystallographic data are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [6] |
| Space Group | P2/n | [6] |
| a (Å) | 12.966 (3) | [6] |
| b (Å) | 11.304 (2) | [6] |
| c (Å) | 14.767 (3) | [6] |
| β (˚) | 115.62 (3) | [6] |
| Volume (ų) | 1951.6 (8) | [6] |
| Z | 4 | [6] |
Synthesis and Characterization
The synthesis of this compound is achieved via a well-established Schiff base condensation reaction. This method is efficient and generally high-yielding.
Experimental Protocol: Synthesis
This protocol describes the condensation reaction between 2,6-diacetylpyridine and 2-methylaniline.
Materials:
-
2,6-Diacetylpyridine
-
2-Methylaniline (o-toluidine)
-
Absolute Methanol
-
Formic Acid (catalytic amount)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-diacetylpyridine (1.0 eq) in absolute methanol.
-
Addition of Aniline: To this solution, add 2-methylaniline (2.1 eq). A slight excess of the aniline is used to ensure the complete conversion of the diketone.
-
Catalysis: Add a few drops of formic acid to the mixture.
-
Mechanism Insight: The acid catalyst protonates the carbonyl oxygen of the diacetylpyridine, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of the 2-methylaniline. This accelerates the formation of the hemiaminal intermediate, which then dehydrates to form the C=N imine bond.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the mixture to room temperature and then place it in an ice bath to induce crystallization. The resulting solid product can be collected by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold methanol to remove unreacted starting materials and impurities. Dry the product under vacuum. A yield of approximately 85% can be expected.[6]
-
Recrystallization (Optional): For obtaining high-purity, single-crystal-quality material, the crude product can be recrystallized by slow evaporation from a methanol solution.[6]
Visualization of Synthesis Workflow
The following diagram illustrates the synthetic pathway from reactants to the final product.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and phenyl rings, typically in the range of δ 7.0-8.5 ppm. The methyl protons on the imine groups will appear as a sharp singlet around δ 2.1-2.5 ppm, and the methyl protons on the phenyl rings will also produce a singlet in a similar upfield region.
-
¹³C NMR: The carbon NMR spectrum will feature characteristic signals for the imine carbons (C=N) in the highly deshielded region of δ 160-170 ppm. Aromatic carbons will resonate between δ 120-150 ppm, while the methyl carbons will appear in the upfield region (δ 15-25 ppm).
-
IR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups. A strong absorption band in the range of 1630-1650 cm⁻¹ is indicative of the C=N imine stretching vibration. The absence of a strong C=O stretch (around 1700 cm⁻¹) from the 2,6-diacetylpyridine starting material confirms the completion of the reaction.
Coordination Chemistry and Applications
The primary utility of this compound lies in its function as a robust tridentate ligand for transition metals. The three nitrogen atoms (one pyridinic, two iminic) chelate to a metal center, forming two stable five-membered rings.
This ligand framework has been instrumental in the development of late transition metal catalysts, particularly for olefin polymerization.
-
Iron and Cobalt Catalysts: Iron (II) and Cobalt (II) complexes of this and structurally similar bis(imino)pyridine ligands are highly active catalysts for the polymerization and oligomerization of ethylene.[8][9] The steric bulk provided by the 2-methylphenyl groups influences the rate of chain transfer relative to propagation, thereby controlling the molecular weight and branching of the resulting polyethylene.
-
Chromium Catalysts: Chromium complexes are effective for the selective oligomerization of ethylene, producing linear alpha-olefins which are valuable chemical feedstocks.[7]
-
Rhodium Catalysts: Rhodium complexes featuring this ligand have been shown to generate nanoparticles that effectively catalyze dehalogenation and hydrogenation reactions of aromatic compounds.[7]
-
Other Applications: The ligand has also been used to create coordination complexes for other catalytic transformations, such as the synthesis of propylene carbonate from CO₂ and epoxides, highlighting its potential role in carbon capture and utilization technologies.[10] Furthermore, the photophysical properties of its complexes have been investigated for potential applications in luminescent materials and sensors.[6][11]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Identification: The compound is classified as hazardous. According to supplier safety data, it may be associated with the following hazards:
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12][13][14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[12][13]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[12][13]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
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"2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine" molecular structure
An In-Depth Technical Guide to the Molecular Structure of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine
Authored by: A Senior Application Scientist
Foreword: The Architectural Nuance of Tridentate Ligands
In the landscape of coordination chemistry and catalysis, the design of a ligand is paramount. It is the architect's blueprint that dictates the geometry, reactivity, and ultimate function of a metal complex. Among the most versatile and widely studied scaffolds are the 2,6-bis(imino)pyridine ligands. These NNN-tridentate "pincer" ligands have become foundational in developing catalysts for a range of transformations, most notably olefin polymerization.[1][2] This guide focuses on a specific, yet highly illustrative member of this family: This compound . Our objective is to dissect its molecular structure, not merely as a static arrangement of atoms, but as a dynamic entity whose steric and electronic properties are deliberately engineered. We will explore the causality behind its synthesis, the logic of its conformation, and the implications of its architecture for researchers in catalysis and materials science.
Core Molecular Structure: A Study in Steric Influence
The title compound, with the chemical formula C₂₃H₂₃N₃ and a molecular weight of approximately 341.45 g/mol , is built upon a robust 2,6-diacetylpyridine core functionalized with two imino-linked 2-methylphenyl (ortho-tolyl) groups.[3][4][5] The true ingenuity of this molecule lies not in its constituent parts, but in their precise three-dimensional arrangement, which is governed by the steric repulsion of the ortho-methyl substituents.
The Pyridine-Diimine Backbone
The central feature is a pyridine ring flanked by two iminoethyl arms. This arrangement provides the three nitrogen donor atoms (one pyridinic, two iminic) essential for its function as a tridentate ligand. Single-crystal X-ray diffraction studies provide the most definitive insight into its solid-state structure.[3] The C=N imine bonds exhibit distinct double-bond character, with bond lengths around 1.26-1.27 Å.[3] Critically, the molecule adopts an E (trans) configuration about both of these C=N bonds, which positions the bulky aryl groups away from the pyridine core, a thermodynamically favorable arrangement.[3][6]
The Decisive Role of the 2-Methylphenyl Groups
The substitution on the imine nitrogen atom is the most consequential feature of this ligand's design. The choice of a 2-methylphenyl group, as opposed to an unsubstituted phenyl or a more hindered 2,6-dimethylphenyl group, is a deliberate one. This single methyl group on each aromatic ring introduces significant steric strain that forces the molecule out of planarity.
Crystallographic data reveals that the dihedral angles—the angles of twist—between the central pyridine ring and the pendant 2-methylphenyl rings are substantial and asymmetric, at 53.62(6)° and 89.68(5)° .[3][6] This severe twisting is a direct consequence of the ortho-methyl groups preventing free rotation and forcing the rings to orient themselves almost perpendicularly to the central scaffold. This non-planar conformation is crucial as it creates a well-defined, chiral-like pocket when the ligand coordinates to a metal center, directly influencing the stereoselectivity and activity of subsequent catalytic reactions.[1]
Below is a conceptual representation of this structural relationship.
Caption: Logical diagram of the non-planar molecular structure.
Synthesis and Structural Verification
The synthesis of this compound is a classic example of Schiff base condensation, a robust and high-yielding reaction. The self-validating nature of the protocol lies in its simplicity and the thermodynamic drive towards the stable imine product.
Experimental Protocol: Schiff Base Condensation
This protocol is adapted from established literature procedures.[1][3][7]
Objective: To synthesize the title compound via the acid-catalyzed condensation of 2,6-diacetylpyridine and 2-methylaniline.
Materials:
-
2,6-Diacetylpyridine (1.0 eq)
-
2-Methylaniline (o-toluidine) (2.0-2.2 eq)
-
Absolute Methanol (Solvent)
-
Formic Acid (Catalyst)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-diacetylpyridine (1.0 eq) in absolute methanol.
-
Reagent Addition: To this solution, add 2-methylaniline (a slight excess of 2.0-2.2 eq). The excess aniline helps to drive the reaction to completion.
-
Catalysis: Add a few drops of formic acid to the mixture. The acid protonates the carbonyl oxygen of the acetyl group, making the carbon more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion, allow the mixture to cool slowly to room temperature. The product, which is typically a yellow solid, will precipitate from the solution. For enhanced crystallization, the flask can be placed in an ice bath or refrigerator overnight.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove unreacted starting materials. The product can be further purified by recrystallization from methanol to yield crystals suitable for analysis. An expected yield is typically high, often above 80%.[7]
Caption: Synthetic workflow for the title compound.
Characterization Workflow: A Multi-Technique Approach
Confirmation of the molecular structure requires a suite of analytical techniques, with single-crystal X-ray diffraction serving as the ultimate arbiter for solid-state conformation.
-
¹H & ¹³C NMR Spectroscopy: Provides a detailed map of the molecular skeleton in solution. Key expected ¹H NMR signals include distinct resonances for the pyridyl protons, a singlet for the imine methyl protons (CH₃-C=N), signals for the aromatic protons on the tolyl rings, and a singlet for the tolyl methyl protons.[1]
-
Mass Spectrometry (MS): Used to confirm the molecular mass of the compound (C₂₃H₂₃N₃), verifying the successful condensation of one 2,6-diacetylpyridine molecule with two 2-methylaniline molecules.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Primarily used to identify the formation of the imine bond. The key diagnostic peak is a strong absorbance band in the 1630-1650 cm⁻¹ region, corresponding to the C=N stretching vibration.
-
Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation. It provides precise bond lengths, bond angles, and the critical dihedral angles that define the molecule's three-dimensional shape. The data summarized in the table below is derived from such a study.[3]
Table 1: Key Crystallographic Data
| Parameter | Value | Significance |
| Chemical Formula | C₂₃H₂₃N₃ | Confirms elemental composition. |
| Molecular Weight | 341.44 g/mol | Correlates with mass spectrometry data. |
| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |
| Space Group | P2/n | Defines the symmetry elements within the unit cell. |
| a (Å) | 12.966 (3) | Unit cell dimension. |
| b (Å) | 11.304 (2) | Unit cell dimension. |
| c (Å) | 14.767 (3) | Unit cell dimension. |
| β (°) | 115.62 (3) | Unit cell angle for a monoclinic system. |
| Dihedral Angle 1 (°) | 89.68 (5) | Twist between pyridine and one phenyl ring; indicates near-perpendicularity. |
| Dihedral Angle 2 (°) | 53.62 (6) | Twist between pyridine and the second phenyl ring; indicates significant torsion. |
Data sourced from Fan et al. (2009).[3]
Implications for Coordination Chemistry
The structural features detailed above are not merely academic; they directly translate into the ligand's behavior when coordinating with a metal ion. The three nitrogen atoms form a C₃-symmetric pincer-like grip on the metal center.
The twisted, non-planar orientation of the 2-methylphenyl groups creates a well-defined steric environment around the metal's active site. This architecture is instrumental in catalysis:
-
Controlling Access: The bulky groups can shield the metal center, preventing the formation of undesirable bridged-dimer species that can lead to catalyst deactivation.
-
Influencing Selectivity: The defined coordination pocket can influence how substrate molecules (e.g., olefins) approach the metal center, thereby controlling the stereochemistry and regiochemistry of the reaction.[2]
-
Tuning Electronic Properties: While the primary effect of the ortho-methyl group is steric, it also acts as a weak electron-donating group, which can subtly modulate the electronic density at the metal center and thus its reactivity.
Caption: Tridentate coordination of the ligand to a metal center.
Conclusion
This compound is a superb example of rational ligand design. Its structure is a carefully controlled balance of a rigid coordinating backbone and sterically demanding peripheral groups. The pronounced twist of the 2-methylphenyl rings, a direct result of steric hindrance, is its defining feature. This non-planarity is not a defect but a deliberately engineered characteristic that creates a specific three-dimensional pocket around a coordinated metal ion. Understanding this structure-property relationship is fundamental for researchers aiming to fine-tune catalytic systems for applications ranging from polymer synthesis to fine chemical production.
References
-
Fan, R.-Q., Ding, X.-D., Zhou, G.-P., & Yang, Y.-L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, E65, o1480. [Link]
-
Huang, Y.-B., Ma, X.-L., Zheng, S.-N., Chen, J.-X., & Wei, C.-X. (2006). 2,6-Bis[1-(2,6-dimethylphenylimino)ethyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, E62, o3044–o3045. [Link]
-
Fan, R.-Q., et al. (2008). 2,6-Bis[1-(2,6-diethylphenylimino)ethyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, E64, o2368. [Link]
-
Wang, L., et al. (2018). New Coordination Complexes Based on the 2,6-bis[1-(Phenylimino)ethyl] Pyridine Ligand: Effective Catalysts for the Synthesis of Propylene Carbonates from Carbon Dioxide and Epoxides. Molecules, 23(9), 2304. [Link]
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D'Suze, C., et al. (2007). 2,6-Bis[1-(2-isopropylphenylimino)ethyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, E63, o1321–o1322. [Link]
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Harbin Institute of Technology. (n.d.). This compound. [Link]
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PubChem. (n.d.). 2,6-Bis(1-(2-methylphenylimino)ethyl)pyridine. National Center for Biotechnology Information. [Link]
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El-Bindary, A. A., et al. (2016). ¹H NMR spectrum of 2,6-bis-[1-(2-phenylhydrazono)ethyl]pyridine in DMSO-d6. ResearchGate. [Link]
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Zhang, L., et al. (2018). ¹H-NMR spectrum of Co4 with an expansion of the 2–10 ppm region... ResearchGate. [Link]
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Hänninen, M. M., et al. (2014). 2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, E70, o73. [Link]
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J & K Scientific. (n.d.). This compound, 98%. [Link]
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Mohammed, S. I., & Al-Adilee, K. J. (2022). Metal Complexes of Bis (2,6-diamine pyridine 2,5-hexanedione) Macrocyclic Schiff-Base Ligand. Iraqi Journal of Science, 63(5), 2195-2205. [Link]
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A Comprehensive Technical Guide to the Coordination Chemistry of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine
Foreword: The Allure of the Bis(imino)pyridine Scaffold
In the landscape of modern coordination chemistry, the 2,6-bis(imino)pyridine (BIP) framework stands out as a paragon of versatility and tunable reactivity. These tridentate, pincer-type ligands have garnered immense interest due to their straightforward synthesis, modular nature, and, most critically, their "non-innocent" electronic character.[1] This means the ligand can actively participate in redox processes, reversibly accepting electrons to exist in neutral, radical anionic, or even dianionic forms.[2][3] This capability enhances the reactivity of coordinated base metals, enabling them to mediate transformations once thought to be the exclusive domain of noble metals.[1]
This guide focuses specifically on 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine , a derivative where the ortho-methyl substituents on the aniline rings provide a distinct steric and electronic environment. We will delve into the synthesis of this ligand, its structural nuances, its rich coordination chemistry with transition metals, and the subsequent applications of its complexes, particularly in the realm of catalysis. This document is intended for researchers and professionals seeking a deep, mechanistic understanding of this important ligand system.
Part 1: The Ligand - Synthesis and Foundational Characterization
The foundation of any study in coordination chemistry is a robust understanding of the ligand itself. The synthesis of this compound is a classic example of Schiff base condensation, a reliable and high-yielding reaction.
Experimental Protocol: Synthesis of the Ligand
This protocol is adapted from established literature procedures.[4]
Objective: To synthesize this compound via acid-catalyzed condensation.
Materials:
-
2,6-diacetylpyridine (1.0 eq)
-
2-methylaniline (o-toluidine) (≥ 2.0 eq)
-
Absolute Methanol (solvent)
-
Formic Acid (catalyst)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-diacetylpyridine (e.g., 1.1 g, 6.7 mmol) in absolute methanol (25 mL).
-
Amine Addition: To this solution, add 2-methylaniline (e.g., 2.2 mL, 20.5 mmol). A slight excess of the aniline is used to drive the reaction to completion.
-
Catalysis: Add a few drops of formic acid to the mixture. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Allow the mixture to cool to room temperature. The crude product typically precipitates as a yellow powder.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold methanol. For high-purity material suitable for crystallographic analysis, the product can be recrystallized by slow evaporation from a methanol solution, yielding yellow block crystals.[4] An expected yield is approximately 85%.[4]
Structural and Spectroscopic Properties of the Free Ligand
The isolated ligand, with the chemical formula C₂₃H₂₃N₃, has been thoroughly characterized.[4][5][6] X-ray crystallography reveals several key structural features.
The molecule possesses an E configuration about both C=N imine bonds.[5][6] The central pyridine ring and the two imino groups are nearly coplanar, but the terminal 2-methylphenyl rings are significantly twisted out of this plane. The dihedral angles between the pyridine ring and the benzene rings are reported as 53.62° and 89.68°.[4][6] This twisted conformation minimizes steric hindrance and is a defining feature of the ligand's topology.
Caption: Structure of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₂₃N₃ | [4] |
| Molecular Weight | 341.44 g/mol | [4] |
| Crystal System | Monoclinic | [4][6] |
| Space Group | P2₁/n | [6] |
| a (Å) | 12.966 (3) | [4] |
| b (Å) | 11.304 (2) | [4] |
| c (Å) | 14.767 (3) | [4] |
| β (°) | 115.62 (3) | [4] |
| C=N Bond Lengths (Å) | 1.2606 (18), 1.2674 (19) | [4] |
| Table 1: Key Crystallographic Data for the Free Ligand. |
Spectroscopic analysis confirms the structure.[7] In ¹H NMR, characteristic signals include singlets for the imine-methyl protons and distinct resonances for the aromatic protons on the pyridine and phenyl rings. In infrared (IR) spectroscopy, a strong absorption band corresponding to the C=N imine stretch is a key diagnostic peak.
Part 2: The Rich World of Coordination Chemistry
The true utility of the BIP ligand is realized upon coordination to a metal center. The three nitrogen atoms—one pyridinic and two iminic—act as a tridentate donor set, chelating the metal in a pincer-like fashion (κ³-N,N',N'').
The "Non-Innocent" Nature of BIP Ligands
A central theme in BIP chemistry is the concept of ligand non-innocence.[2][3] Unlike simple spectator ligands, the extended π-system of the BIP framework can readily accept electrons. This means the ligand can exist in different redox states, which has profound implications for the electronic structure of the resulting metal complex. The metal's formal oxidation state can become ambiguous, and it is often more accurate to describe the structure as a combination of the metal's state and the ligand's redox state (e.g., an Fe(II) center with a neutral ligand, L⁰, versus an Fe(III) center with a radical anionic ligand, L•⁻).[8] This redox activity is crucial for the catalytic applications discussed later.
Caption: Simplified view of ligand redox activity in BIP complexes.
Coordination with Iron and Cobalt: Catalytic Powerhouses
Complexes of this ligand with iron and cobalt are particularly well-studied due to their exceptional catalytic activity in olefin polymerization.[9][10]
Experimental Protocol: Synthesis of a Representative Iron(II) Complex
Objective: To synthesize {this compound}iron(II) dichloride.
Materials:
-
This compound ligand (1.0 eq)
-
Anhydrous Iron(II) Chloride (FeCl₂) (1.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Procedure:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques, as Fe(II) is oxygen-sensitive.
-
Reaction Setup: In a Schlenk flask, suspend anhydrous FeCl₂ in the chosen solvent.
-
Ligand Addition: Slowly add a solution of the BIP ligand in the same solvent to the FeCl₂ suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for several hours (e.g., 12-24 hours). A color change is typically observed as the complex forms.
-
Isolation: The product, often a colored solid, can be isolated by reducing the solvent volume under vacuum and/or by adding a non-polar solvent (like pentane or hexane) to induce precipitation.
-
Purification: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum. Recrystallization from a solvent mixture like DCM/pentane can yield X-ray quality crystals.[11]
Structural Insights:
-
Iron Complexes: Typically form five-coordinate complexes with halides, adopting a distorted square pyramidal or trigonal bipyramidal geometry.[11] The Fe-N(pyridine) bond is generally shorter than the Fe-N(imine) bonds.[11] These complexes are often paramagnetic, with a high-spin Fe(II) center.
-
Cobalt Complexes: Also form five-coordinate species like [CoCl₂(L)], which exhibit a distorted trigonal bipyramidal geometry where the two chloride ions and the pyridine nitrogen form the equatorial plane.[12]
Part 3: Advanced Characterization of Metal Complexes
Determining the precise structure and electronic properties of these complexes requires a multi-technique approach. The workflow below illustrates a typical characterization cascade.
Caption: Standard workflow for synthesis and characterization of BIP metal complexes.
-
X-ray Crystallography: This is the definitive method for establishing the solid-state structure, providing precise bond lengths, bond angles, and coordination geometry.[11][12]
-
NMR Spectroscopy: For paramagnetic complexes (common for Co(II) and Fe(II)), ¹H NMR spectra exhibit broad peaks with large chemical shift ranges.[13] While complex, these spectra are highly sensitive to the molecular geometry and can be used as a diagnostic fingerprint.
-
Cyclic Voltammetry (CV): This technique is indispensable for probing the non-innocent character of the ligand. It reveals the potentials at which the complex can be oxidized or reduced, often showing multiple, reversible redox events corresponding to both metal-centered and ligand-centered electron transfers.[2][3]
-
Magnetic Susceptibility: Measuring the magnetic moment of a complex as a function of temperature helps to determine the spin state of the metal ion and identify any magnetic coupling between the metal and a radical ligand.[8]
Part 4: Applications - From Polymers to Pharmaceuticals
The unique steric and electronic properties conferred by the this compound ligand make its metal complexes highly effective in several fields.
Catalysis: Ethylene Oligomerization and Polymerization
The premier application for iron and cobalt complexes of this and related BIP ligands is in the catalytic transformation of ethylene.[9][14]
Mechanism Overview:
-
Activation: The neutral dichloride precatalyst is activated by a co-catalyst, typically an aluminoxane like methylaluminoxane (MAO) or modified methylaluminoxane (MMAO). The co-catalyst abstracts a chloride ligand, generating a highly reactive, cationic metal-alkyl species.
-
Propagation: Ethylene monomers then coordinate to the vacant site on the metal center and insert into the metal-alkyl bond, extending the polymer chain.
-
Termination: The chain growth is terminated through processes like β-hydride elimination, which releases the α-olefin product and regenerates a metal-hydride species ready to start a new cycle.
The steric bulk provided by the ortho-methyl groups on the phenyl rings is not merely decorative. It plays a critical role in:
-
Protecting the Metal Center: It hinders associative decomposition pathways, increasing catalyst stability and lifetime, especially at higher temperatures.
-
Controlling Product Selectivity: It influences the rate of chain propagation versus chain termination, thereby controlling the molecular weight of the resulting polyethylene or the distribution of α-olefins in oligomerization reactions.[9]
Emerging Applications
While catalysis remains the dominant application, the unique photophysical and biological properties of BIP complexes are attracting attention.
-
Luminescent Materials: The extended π-system of the ligand scaffold suggests potential applications in luminescent coordination compounds for sensors or organic light-emitting diodes (OLEDs).[4]
-
Bioinorganic Chemistry: Related BIP-metal complexes have been investigated for their cytotoxic properties against cancer cell lines, opening a potential avenue for drug development.[15][16] The activity of Co(II), Cu(II), and Zn(II) complexes was found to be significantly improved compared to the free ligand.[15]
Conclusion and Future Outlook
The coordination chemistry of this compound is a rich and dynamic field. The ligand's modular synthesis, tunable steric and electronic profile, and redox-active nature make it an exceptional platform for fundamental research and practical applications. While its role in polymerization catalysis is well-established, future research will likely focus on harnessing its unique electronic structure for new catalytic transformations, developing novel photoactive materials, and exploring its potential in medicinal chemistry. The interplay between the metal center and the non-innocent ligand will continue to provide fertile ground for discovery for years to come.
References
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Wieghardt, K. (2000). Molecular and electronic structures of bis(pyridine-2,6-diimine)metal complexes n (n = 0, 1, 2, 3; M = Mn, Fe, Co, Ni, Cu, Zn). Inorganic Chemistry, 39(13), 2936-47. [Link]
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Wieghardt, K., et al. (2000). Molecular and Electronic Structures of Bis(pyridine-2,6-diimine)metal Complexes n (n = 0, 1, 2, 3; M = Mn, Fe, Co, Ni, Cu, Zn). Inorganic Chemistry, 39(13), 2936–2947. [Link]
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Chirik, P. J., et al. (2013). Synthesis and Electronic Structure of Bis(imino)pyridine Iron Metallacyclic Intermediates in Iron-Catalyzed Cyclization Reactions. Journal of the American Chemical Society, 135(38), 14376–14389. [Link]
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Fan, R.-Q., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1480. [Link]
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Álvarez, E., et al. (2023). Ligand and metal-centred reactivity in 2,6-bis(imino)-1,4-dihydropyridinate Zn(ii) alkyls: the dual behaviour of an intriguing type of complex. Dalton Transactions, 52(30), 10243-10255. [Link]
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Hökelek, T., et al. (2008). {2,6-Bis[1-(phenylimino)ethyl]pyridine-κ3 N,N′,N′′}dichloridocobalt(II). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), m89. [Link]
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Fan, R.-Q. (n.d.). This compound. Harbin Institute of Technology. [Link]
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Fan, R.-Q., et al. (2009). This compound. ResearchGate. [Link]
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Sun, W.-H., et al. (n.d.). Synthesis of 2,6‐bis[1‐(4‐methoxy‐2‐methylphenylimino)ethyl]pyridine (L). ResearchGate. [Link]
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Barba-Behrens, N., et al. (2015). 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. Journal of Inorganic Biochemistry, 142, 1-7. [Link]
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Stratton, C., & Busch, D. H. (1980). Preparation and characterization of metal complexes of 2,6-diacetylpyridine bis(imines). Crystallographic study of dinitrato[2,6-diacetylpyridine bis(anil)]nickel(II). Inorganic Chemistry, 19(3), 749–754. [Link]
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Li, F., et al. (2018). New Coordination Complexes Based on the 2,6-bis[1-(Phenylimino)ethyl] Pyridine Ligand: Effective Catalysts for the Synthesis of Propylene Carbonates from Carbon Dioxide and Epoxides. Molecules, 23(9), 2307. [Link]
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Chirik, P. J., et al. (2006). Arene Coordination in Bis(imino)pyridine Iron Complexes: Identification of Catalyst Deactivation Pathways in Iron-Catalyzed Hydrogenation and Hydrosilation. Organometallics, 25(19), 4569–4580. [Link]
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Álvarez, E., et al. (2023). Ligand and metal-centred reactivity in 2,6-bis(imino)-1,4-dihydropyridinate Zn(ii) alkyls: the dual behaviour of an intriguing type of complex. Dalton Transactions. [Link]
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Sun, W.-H., et al. (n.d.). ¹H-NMR spectrum of Co4 with an expansion of the 2–10 ppm region... ResearchGate. [Link]
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Fujita, T., et al. (n.d.). X-ray structures of iron/2,6-bis(imino)pyridine complexes (A) 2c, (B)... ResearchGate. [Link]
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Sun, W.-H., et al. (2018). 2-[1-(2,4-Dibenzhydryl-6-methylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridylcobalt(ii) dichlorides: Synthesis, characterization and ethylene polymerization behavior. New Journal of Chemistry, 42(2), 1462-1469. [Link]
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Gambarotta, S., et al. (2003). Modified Pyridine‐Bis(imine) Iron and Cobalt Complexes: Synthesis, Structure, and Ethylene Polymerization Study. European Journal of Inorganic Chemistry, 2003(11), 2181-2191. [Link]
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Barba-Behrens, N., et al. (2015). (PDF) 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): Synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. ResearchGate. [Link]
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Fouda, A. S., et al. (2017). 1 H NMR spectrum of 2,6-bis-[1-(2-phenylhydrazono)ethyl]pyridine in DMSO-d 6. ResearchGate. [Link]
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Monyatsi, T. N., & van Wyk, J. L. (2022). (PDF) Catalytic Performance of Pentacoordinate Iron(II) Complexes with Modified Bis(imino)pyridine Ligands for Ethylene Oligomerization. ResearchGate. [Link]
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"2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine" ligand characteristics
An In-Depth Technical Guide to the Ligand: 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine
Abstract: The this compound ligand, a prominent member of the 2,6-bis(imino)pyridine (BIP) family, has garnered significant attention in coordination chemistry and catalysis. Its robust tridentate N,N,N-pincer architecture, combined with tunable steric and electronic properties, makes it a versatile scaffold for stabilizing a wide range of transition metal ions. This guide provides a comprehensive overview of the ligand's core characteristics, a detailed protocol for its synthesis and characterization, an exploration of its coordination behavior, and an in-depth look at the catalytic applications of its metal complexes, particularly in the field of olefin polymerization. This document is intended for researchers, chemists, and material scientists engaged in catalyst design, organometallic synthesis, and polymer science.
The Emergence of Bis(imino)pyridine (BIP) Ligands
The field of catalysis has been profoundly influenced by the development of "non-innocent" ligands—ligands that actively participate in chemical transformations by accepting or donating electrons.[1][2] Among these, the 2,6-bis(imino)pyridine (BIP) framework is particularly noteworthy.[1] These ligands can reversibly accept up to four electrons, a property that can endow earth-abundant base metals like iron and cobalt with catalytic capabilities typically reserved for precious metals.[1][2] This "metal-ligand cooperation" enhances the versatility of catalysts for a wide array of reactions, including C-C couplings, hydrogenations, and polymerizations.[1][3] The specific ligand discussed herein, this compound, exemplifies the structural and electronic tunability that makes the BIP class so powerful.
Core Characteristics of this compound
The utility of this ligand stems from a unique combination of its structural rigidity, electronic flexibility, and steric profile.
Molecular Structure and Stereochemistry
The ligand is synthesized via a straightforward condensation reaction between 2,6-diacetylpyridine and 2-methylaniline.[4][5][6] The resulting molecule, with the chemical formula C₂₃H₂₃N₃, possesses an approximate C₂ symmetry.[5][6]
Key structural features of the free ligand, as determined by single-crystal X-ray diffraction, include:
-
Imine Bonds: The molecule adopts an E configuration about both C=N imine bonds.[4][5][6] These bonds exhibit typical double-bond character, with lengths measured at approximately 1.261 Å and 1.267 Å.[5][6]
-
Planarity and Torsion: The central pyridine ring and the two imino groups are nearly coplanar. However, significant steric hindrance from the ortho-methyl groups on the phenyl rings forces them to twist out of this plane.[5][6] The dihedral angles formed between the pyridine ring and the two flanking methylphenyl rings are substantial, reported as 53.62° and 89.68°.[4][5][6] This twisted conformation is a critical feature, influencing the steric pocket around the metal center upon coordination.
Table 1: Selected Crystallographic Data for Free this compound Ligand
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₂₃H₂₃N₃ | [4][5][7] |
| Molecular Weight | 341.46 g/mol | [7] |
| C=N Imine Bond Lengths | ~1.26 - 1.27 Å | [5][6] |
| Pyridine-Phenyl Dihedral Angles | 53.62 (6)° and 89.68 (5)° | [5][6] |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/n |[5] |
Electronic Properties and Redox Non-Innocence
The defining electronic characteristic of the BIP ligand framework is its redox activity. The extended π-system across the pyridine and imine groups can readily accept electrons. Upon coordination to a metal, reduction events are often ligand-centered rather than metal-centered.[3][8] For instance, a one-electron reduction of a metal complex can result in the formation of a ligand-radical species, denoted as [(BIP•)MR₂], without changing the metal's formal oxidation state.[1][8] This ability to store and release electrons within the ligand backbone is fundamental to the catalytic prowess of its metal complexes, enabling multi-electron transformations at a single metal site.[2]
Synthesis and Characterization
The synthesis of this compound is highly efficient and relies on classic Schiff base chemistry.
Experimental Protocol: Ligand Synthesis
Rationale: This procedure utilizes a condensation reaction, where the carbonyl groups of 2,6-diacetylpyridine react with the primary amine groups of 2-methylaniline to form the corresponding imines. A catalytic amount of acid is often used to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction. Methanol is a common solvent as it effectively dissolves the reactants and allows for easy removal post-reaction.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of 2,6-diacetylpyridine (1.0 eq) in absolute methanol, add 2-methylaniline (2.0-2.2 eq).
-
Catalysis: Add a few drops of a strong acid (e.g., formic acid or glacial acetic acid) to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or under gentle reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates from the solution. The mixture can be cooled to enhance crystallization. The solid product is collected by vacuum filtration.
-
Purification: The crude product is washed with cold methanol to remove unreacted starting materials. Recrystallization from a suitable solvent system (e.g., methanol or ethanol) yields the pure ligand as a yellow crystalline solid.[5]
Characterization Techniques
-
NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation. The ¹H NMR spectrum will show characteristic signals for the pyridine and phenyl protons, as well as distinct singlets for the iminic methyl groups and the aryl methyl groups.[2][8]
-
Infrared (IR) Spectroscopy: A strong absorption band in the range of 1640-1650 cm⁻¹ is indicative of the C=N imine stretch.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ligand (C₂₃H₂₃N₃, M.W. ≈ 341.46 g/mol ).[7]
-
Single-Crystal X-ray Diffraction: Provides unequivocal proof of structure, including bond lengths, bond angles, and overall molecular conformation, as detailed in Table 1.[5][6]
Coordination Chemistry
The ligand's three nitrogen atoms (one pyridine, two imine) form a classic NNN-tridentate or "pincer" coordination pocket, which readily chelates to transition metal ions.
Coordination with Transition Metals
This ligand has been successfully complexed with a variety of transition metals, including iron(II), cobalt(II), nickel(II), copper(II), and zinc(II).[9][10][11][12] The synthesis of these complexes typically involves the direct reaction of the ligand with an anhydrous metal salt (e.g., FeCl₂ or CoCl₂) in a suitable solvent like THF.[13]
The resulting complexes often adopt a five-coordinate geometry, typically a distorted square pyramidal or trigonal bipyramidal arrangement.[2][11][13] The three nitrogen atoms of the ligand occupy three coordination sites, with the remaining sites filled by anionic ligands such as halides.
Upon complexation, changes in the ligand's bond lengths are observed. For example, reduction of a [(BIP)AlR₂]⁺ complex to its neutral form [(BIP•)AlR₂] leads to a lengthening of the imine C=N bond and a shortening of the adjacent C(Py)–C(N) bonds, consistent with the placement of an electron into a ligand-based π* orbital.[1]
Applications in Catalysis
The primary application for metal complexes of this and related BIP ligands is in the field of olefin polymerization and oligomerization.
Ethylene Polymerization and Oligomerization
Iron and cobalt complexes bearing 2,6-bis(imino)pyridine ligands are highly effective catalysts for ethylene polymerization.[9][14][15] When activated with a cocatalyst, typically an aluminoxane like methylaluminoxane (MAO) or modified methylaluminoxane (MMAO), these systems exhibit high catalytic activities.[9][11][15]
Mechanism of Action & Causality:
-
Activation: The cocatalyst (MAO) serves multiple roles. It acts as an alkylating agent, replacing one or more of the anionic ligands (e.g., chloride) on the precatalyst with an alkyl group (e.g., methyl). It also functions as a Lewis acid to abstract another anionic ligand, generating a vacant coordination site and a catalytically active cationic metal-alkyl species.[15]
-
Chain Propagation: An ethylene monomer coordinates to the vacant site on the metal center. This is followed by migratory insertion of the ethylene into the metal-alkyl bond, extending the polymer chain by two carbon atoms and regenerating the vacant site. This process repeats, leading to chain growth.
-
Chain Termination: The polymer chain is released from the metal center primarily through β-hydride elimination.[15] This step can transfer a hydrogen atom from the polymer chain back to the metal, forming a metal-hydride species and a polymer with a terminal double bond (an α-olefin).
The steric bulk provided by the ortho-methylphenyl groups is crucial. It modulates the rate of chain propagation versus chain termination. Bulky substituents generally hinder the chain termination pathway, leading to the formation of high molecular weight polymers rather than short-chain oligomers.[15]
Table 2: Representative Catalytic Performance in Ethylene Polymerization
| Precatalyst System | Cocatalyst | Activity (g PE / mol·h) | Product | Source |
|---|---|---|---|---|
| [L]CoCl₂ (unsymmetrical) | MAO | up to 1.47 x 10⁷ | Polyethylene Wax | [9] |
| [L]CoCl₂ (dibenzhydryl) | MAO | up to 1.81 x 10⁷ | Polyethylene |[11] |
Other Catalytic Reactions
While less common, the versatility of BIP-metal complexes is expanding. Iron complexes of this ligand class have been shown to be effective catalysts for various carbene transfer reactions, including cyclopropanation and C-H insertion reactions, demonstrating their broad catalytic potential beyond polymerization.[16] They have also been investigated for atom transfer radical polymerization (ATRP) of monomers like methyl methacrylate.[17]
Future Outlook
The this compound ligand and its derivatives remain a fertile ground for research. Future efforts will likely focus on:
-
Asymmetric Catalysis: Developing chiral versions of the ligand to control stereochemistry in polymerization and other organic transformations.
-
Small Molecule Activation: Leveraging the redox-active nature of the ligand framework to catalyze challenging reactions like CO₂ reduction.
-
Bioinorganic Modeling: Using these complexes to model the active sites of metalloenzymes that rely on metal-ligand cooperativity.
The combination of straightforward synthesis, tunable properties, and robust coordination chemistry ensures that this ligand will continue to be a cornerstone in the design of innovative and sustainable catalytic systems.
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Discovery of "2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine" complexes
An In-depth Technical Guide to the Discovery and Application of 2,6-Bis[1-(aryl)iminoethyl]pyridine Iron and Cobalt Complexes
Abstract
In the late 1990s, a significant breakthrough in catalysis occurred with the independent discovery of 2,6-bis(imino)pyridine iron and cobalt complexes as highly active olefin polymerization catalysts by the research groups of Brookhart and Gibson.[1][2][3] This development challenged the long-standing dominance of early transition metals in this field and introduced a new class of inexpensive, earth-abundant metal catalysts. This guide provides a detailed exploration of these pioneering complexes, with a specific focus on derivatives of 2,6-bis[1-(2-methylphenylimino)ethyl]pyridine. We will delve into the ligand and complex synthesis, structural characterization, the mechanism of catalytic activity, and the profound impact these discoveries have had on polymer chemistry. This document is intended for researchers and professionals in chemistry and drug development seeking a comprehensive understanding of this catalyst family.
A Paradigm Shift: The Emergence of Late Transition Metal Catalysts
For decades, the synthesis of polyolefins was dominated by early transition metal catalysts, such as Ziegler-Natta and metallocene systems. The prevailing belief was that late transition metals were unsuitable due to their propensity for β-hydride elimination, a process that typically leads to the formation of low molecular weight oligomers rather than long-chain polymers.[4] However, in 1998, research groups led by Maurice Brookhart and Vernon Gibson independently reported that iron and cobalt complexes featuring bulky 2,6-bis(imino)pyridyl ligands were exceptionally active for ethylene polymerization, producing highly linear polyethylene with impressive turnover frequencies.[1][3][4][5][6]
The key to this success was the innovative design of the tridentate bis(imino)pyridine ligand. The bulky aryl groups on the imine nitrogens create a sterically hindered environment around the metal center. This steric bulk is crucial as it kinetically disfavors the chain transfer processes that would otherwise terminate polymer growth, allowing for the formation of high molecular weight polymers.[3][7] This discovery opened up a new, vibrant area of research into catalysts based on abundant and non-toxic metals like iron.[2]
Ligand Synthesis: The Foundation of the Catalyst
The targeted this compound ligand is synthesized through a straightforward and efficient Schiff-base condensation. This reaction involves the acid-catalyzed condensation of two equivalents of an aniline derivative with one equivalent of a diketone.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of the ligand scaffold, which is the precursor to the final catalyst complex.
Rationale: The choice of methanol as a solvent is due to its ability to dissolve the reactants and facilitate the removal of water, driving the equilibrium towards the imine product. A catalytic amount of acetic acid is used to protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the aniline. The reaction is performed under an inert atmosphere to prevent any potential side reactions, although it is not strictly required for this step.
Materials:
-
2,6-diacetylpyridine (1.0 eq)
-
2-methylaniline (2.1 eq)
-
Methanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-diacetylpyridine and anhydrous methanol. Stir until fully dissolved.
-
Add 2-methylaniline to the solution, followed by the catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product will often precipitate as a crystalline solid.
-
If precipitation is slow, the volume of methanol can be reduced under reduced pressure.
-
Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold hexane to remove any unreacted aniline.
-
Dry the purified yellow crystalline product under vacuum. The structure of the resulting ligand, C23H23N3, can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of the bis(imino)pyridine ligand.
Complexation: Forging the Pre-catalyst
With the tridentate ligand in hand, the next step is to coordinate it to an iron(II) metal center. This is typically achieved by reacting the ligand with an anhydrous iron(II) halide salt, such as iron(II) chloride.
Experimental Protocol: Synthesis of {this compound}FeCl₂
Rationale: The choice of a polar aprotic solvent like THF or dichloromethane is crucial for dissolving both the organic ligand and the inorganic iron salt. The reaction must be conducted under strictly anhydrous and anaerobic conditions (e.g., using a Schlenk line or in a glovebox) because iron(II) is readily oxidized to iron(III) in the presence of air and moisture, which would yield a different, often less active, catalyst. The immediate color change is indicative of complex formation.
Materials:
-
This compound ligand (1.0 eq)
-
Anhydrous Iron(II) Chloride (FeCl₂) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Anhydrous Pentane or Hexane
Procedure:
-
In a glovebox or under a nitrogen atmosphere using Schlenk techniques, dissolve the bis(imino)pyridine ligand in anhydrous THF.
-
In a separate flask, prepare a slurry of anhydrous FeCl₂ in anhydrous THF.
-
Slowly add the FeCl₂ slurry to the stirring ligand solution at room temperature.
-
An immediate color change to a deep blue or green should be observed, indicating the formation of the complex.
-
Allow the reaction to stir at room temperature for 12-24 hours to ensure complete complexation.
-
Remove the solvent under vacuum to yield a solid crude product.
-
To purify the complex, dissolve it in a minimum amount of THF or DCM and precipitate it by adding an excess of a non-polar solvent like pentane or hexane.
-
Filter the resulting solid, wash with pentane, and dry under vacuum. The product is a brightly colored, paramagnetic solid.
Structural and Electronic Characterization
The precise structure and electronic properties of these complexes are critical to their catalytic function. Several analytical techniques are employed for their characterization.
-
X-ray Crystallography: This is the most definitive method for determining the solid-state structure. For the {2,6-Bis[1-(aryl)iminoethyl]pyridine}FeCl₂ complexes, crystallography typically reveals a distorted square pyramidal or trigonal bipyramidal geometry around the iron center.[9] The tridentate ligand occupies three coordination sites, with the two chloride ions completing the coordination sphere.
-
Spectroscopic Methods: Due to the paramagnetic nature of the high-spin Fe(II) center, NMR spectra exhibit broad, shifted signals. While challenging to interpret, paramagnetic NMR can provide valuable information about the structure in solution.
-
Mössbauer Spectroscopy: This technique is particularly useful for iron-containing compounds as it provides information about the oxidation state and spin state of the iron center. Studies have been conducted to probe the iron center's state upon activation with cocatalysts.[10]
Table 1: Representative Crystallographic Data for a {Bis(imino)pyridine}FeCl₂ Complex
| Parameter | Value (Å / °) | Significance |
| Fe-N(pyridine) Bond Length | ~2.1 Å | Indicates a typical coordinate bond strength. |
| Fe-N(imine) Bond Length | ~2.2 Å | Slightly longer due to different orbital interactions. |
| Fe-Cl Bond Length | ~2.3 Å | Standard length for Fe(II)-Cl bonds. |
| N(imine)-Fe-N(imine) Angle | ~145° | Shows the "bite angle" of the pincer ligand. |
| Note: Values are approximate and vary based on the specific aryl substituents. Data compiled from typical structures reported in the literature.[9] |
Catalytic Activity in Olefin Polymerization
The iron(II) dichloride complex is a pre-catalyst. It requires activation by a cocatalyst, most commonly methylaluminoxane (MAO), to generate the catalytically active species.[1][4]
Activation Process: MAO acts as an alkylating agent and a halide abstractor. It is believed to methylate the iron center and then abstract a chloride or methyl anion to generate a cationic, coordinatively unsaturated Fe(II)-alkyl species, which is the active catalyst.[10][11] The precise nature of the active species has been a subject of intense study, with evidence suggesting that cationic iron(II) alkyls are competent for polymerization.[10][11]
Polymerization Mechanism: Once the active cationic species is formed, polymerization proceeds via a coordination-insertion mechanism.
-
Olefin Coordination: An ethylene monomer coordinates to the vacant site on the iron center.
-
Migratory Insertion: The coordinated ethylene molecule inserts into the iron-alkyl (growing polymer chain) bond. This step regenerates the vacant coordination site, allowing the next monomer to bind.
-
Chain Propagation: Steps 1 and 2 repeat, leading to the growth of the polymer chain.
-
Chain Transfer/Termination: The process can be terminated by several pathways, including β-hydride elimination to the metal or chain transfer to the aluminum cocatalyst. The bulky ligand framework significantly suppresses these termination reactions, leading to high molecular weight polymers.[3][12]
Catalytic Cycle Diagram
Caption: Proposed mechanism for ethylene polymerization by Brookhart-type catalysts.
These iron catalysts are particularly effective for ethylene polymerization, producing highly linear polyethylene.[4] When polymerizing α-olefins like propylene, they exhibit unique 2,1-regiochemistry and produce isotactic polymers through a chain-end control mechanism.[2][12]
Conclusion and Future Outlook
The discovery of 2,6-bis(imino)pyridine iron and cobalt complexes fundamentally changed the landscape of olefin polymerization catalysis. It demonstrated that earth-abundant, inexpensive late transition metals could be highly effective catalysts when supported by a well-designed ligand architecture. The work of Brookhart, Gibson, and their contemporaries initiated a wave of research that continues to this day, focusing on refining ligand structures to control polymer properties, exploring other metals, and expanding the scope of these catalysts to new reactions. The principles learned from these systems continue to inform the design of new generations of catalysts for a wide range of chemical transformations.
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The Indispensable Role of Bis(imino)pyridine Ligands in Modern Catalysis: A Technical Guide
For Immediate Release
A cornerstone of modern organometallic chemistry and catalysis, bis(imino)pyridine (BIP) ligands have emerged as a remarkably versatile and tunable platform for a vast array of chemical transformations. This guide provides an in-depth exploration of the synthesis, coordination chemistry, and catalytic applications of metal complexes bearing these powerful tridentate nitrogen-donor ligands, offering insights for researchers, scientists, and professionals in drug development and materials science.
The defining feature of bis(imino)pyridine ligands is their modularity. Synthesized through a straightforward condensation reaction, their steric and electronic properties can be meticulously tailored, allowing for precise control over the reactivity of the coordinated metal center.[1][2][3] This fine-tuning is paramount to their success in catalysis, enabling the optimization of processes ranging from olefin polymerization to intricate carbene transfer reactions.[3][4][5][6]
I. The Architectural Foundation: Synthesis and Tunability
The synthesis of bis(imino)pyridine ligands is typically achieved via a Schiff-base condensation of a 2,6-diacyl- or 2,6-diformylpyridine derivative with two equivalents of an appropriate aniline.[1][2][3] This facile route allows for extensive variation of the substituents on the imino-nitrogen atoms (the N-aryl groups) and the imine carbons.
The choice of aniline is a critical determinant of the ligand's steric bulk. Bulky ortho-substituents on the N-aryl rings, such as isopropyl or tert-butyl groups, create a sterically hindered coordination pocket around the metal center. This steric encumbrance plays a crucial role in controlling substrate access and influencing the selectivity of catalytic reactions, particularly in olefin polymerization where it can dictate the polymer's molecular weight and linearity.[7]
Furthermore, the electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups on the N-aryl rings or the pyridine backbone.[8][9][10] These modifications directly influence the electron density at the metal center, thereby altering its redox potential and catalytic activity.[8][9][10]
Caption: General synthesis of bis(imino)pyridine ligands.
II. Coordination Chemistry: A Dance of Metals and Ligands
Bis(imino)pyridine ligands form stable complexes with a wide range of transition metals, including iron, cobalt, nickel, and others.[4][6][11][12] The tridentate N,N,N-coordination mode of the ligand typically results in a five-coordinate, distorted square-pyramidal or trigonal-bipyramidal geometry around the metal center in dihalide complexes.[11][13]
A fascinating aspect of BIP chemistry is the "redox non-innocence" of the ligand.[14][15][16] The extended π-system of the bis(imino)pyridine framework can actively participate in redox processes, accepting and donating electrons. This means that formal oxidation state changes in the complex may not be solely metal-centered but can be shared with the ligand.[14][15] This property is crucial for the catalytic activity of many BIP complexes, enabling them to mediate multi-electron transformations.[17]
III. Catalytic Prowess: From Polymers to Fine Chemicals
The application of bis(imino)pyridine metal complexes in catalysis is extensive and continues to expand.
A. Olefin Polymerization and Oligomerization
The initial breakthrough for BIP ligands came with the discovery of their iron and cobalt complexes as highly active catalysts for ethylene polymerization and oligomerization.[3][6][18] By tuning the steric bulk of the N-aryl substituents, the outcome of the reaction can be shifted from the production of high-density polyethylene to linear α-olefins, which are valuable chemical feedstocks.[3][6][18] For instance, iron complexes with bulky ortho-substituents on the N-aryl groups tend to produce high molecular weight polymers, while less sterically demanding ligands favor the formation of shorter-chain oligomers.
| Pre-catalyst | Co-catalyst | Activity ( g/mol (M)·h) | Product | Reference |
| (ArPDI)FeCl2 | MAO | Up to 1.05 x 108 | α-olefins | [18] |
| (ArPDI)CoCl2 | MAO/MMAO | Up to 1.62 x 107 | Polyethylene | [19][20] |
| (ArPDI)NiCl2 | MAO | Active | Polyethylene | [11][21] |
Table 1: Representative catalytic activities of bis(imino)pyridine metal complexes in ethylene polymerization/oligomerization. (MAO = Methylaluminoxane, MMAO = Modified Methylaluminoxane)
B. Carbene and Nitrene Transfer Reactions
Bis(imino)pyridine iron complexes have also emerged as effective catalysts for a variety of carbene transfer reactions.[4][5][22] These reactions, which involve the transfer of a carbene group from a diazo compound to a substrate, are powerful tools for the construction of carbon-carbon bonds. Chiral BIP ligands have been developed to achieve asymmetric cyclopropanation, opening avenues for the enantioselective synthesis of valuable organic molecules.[4][22]
C. Hydrogenation and Hydrofunctionalization
The redox activity of bis(imino)pyridine ligands has been harnessed in cobalt- and iron-catalyzed hydrogenation and hydrofunctionalization reactions.[23][24] For example, bis(imino)pyridine cobalt complexes are active for the hydroboration of alkenes, a reaction that installs a boron-containing functional group.[23] The mechanism often involves a series of isomerization steps, or "chain walking," allowing for the functionalization of remote positions in the substrate.[23]
Caption: Proposed mechanism for bis(imino)pyridine cobalt-catalyzed alkene hydroboration.
IV. Experimental Protocols
A. Synthesis of a Representative Bis(imino)pyridine Ligand
2,6-Bis[1-(2,6-diisopropylanilino)ethyl]pyridine
-
To a solution of 2,6-diacetylpyridine (1.0 eq) in ethanol, add 2,6-diisopropylaniline (2.05 eq).
-
Add a catalytic amount of formic acid.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
B. Synthesis of a Bis(imino)pyridine Iron(II) Dichloride Complex
-
In a glovebox, suspend the bis(imino)pyridine ligand (1.0 eq) in n-butanol.
-
In a separate flask, dissolve anhydrous iron(II) chloride (1.0 eq) in n-butanol.
-
Add the ligand suspension dropwise to the iron(II) chloride solution at elevated temperature (e.g., 80 °C).
-
Stir the reaction mixture for 15-30 minutes. A color change (typically to a deep blue or green) indicates complex formation.
-
Allow the solution to cool to room temperature, then add diethyl ether to precipitate the complex.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[25]
C. Characterization Techniques
The synthesized ligands and their metal complexes are routinely characterized by a suite of analytical techniques:
-
NMR Spectroscopy (1H, 13C): To confirm the structure of the organic ligand and to study the solution behavior of diamagnetic complexes.[26][27]
-
FT-IR Spectroscopy: To identify the characteristic C=N imine stretch, which confirms the formation of the ligand.
-
Elemental Analysis: To determine the elemental composition of the synthesized compounds.
-
X-ray Crystallography: To unambiguously determine the solid-state structure of the metal complexes, providing crucial information on bond lengths, bond angles, and coordination geometry.[11]
-
Cyclic Voltammetry: To probe the electrochemical properties of the complexes and investigate the redox-activity of the ligand.[8][9][10][28][29][30][31]
V. Future Outlook
The field of bis(imino)pyridine chemistry continues to be a vibrant area of research. Current efforts are focused on the development of new ligand architectures with enhanced stability and reactivity, the exploration of their catalytic activity in a wider range of transformations, and the elucidation of detailed reaction mechanisms. The inherent tunability of these ligands ensures that they will remain a vital tool for the development of next-generation catalysts for applications in sustainable chemistry, materials science, and drug discovery.
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"2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine" iron(II) dichloride overview
An In-depth Technical Guide to 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine iron(II) dichloride
Foreword: The Rise of Iron in Homogeneous Catalysis
For decades, the realm of olefin polymerization was dominated by early transition metals. However, the landscape shifted dramatically with the independent discoveries by Brookhart and Gibson in the late 1990s, who introduced highly active late transition metal catalysts based on iron and cobalt.[1][2] These systems, particularly those supported by 2,6-bis(imino)pyridine ligands, ushered in the "iron age" of polymerization chemistry, offering a compelling combination of high activity, low cost, and low toxicity.[1] This guide focuses on a specific, yet representative, member of this catalyst family: This compound iron(II) dichloride . We will dissect its synthesis, explore its catalytic behavior, and provide field-proven insights into its application, offering a comprehensive resource for researchers in organometallic chemistry, polymer science, and drug development.
Synthesis and Structural Elucidation: From Ligand to Precatalyst
The journey to the final iron complex begins with the synthesis of the tridentate nitrogen donor ligand. The structural integrity of this ligand framework is paramount as it dictates the electronic and steric environment of the iron center, which in turn governs catalytic performance.
Ligand Synthesis: A Classic Condensation Approach
The this compound ligand is reliably synthesized via a Schiff base condensation reaction.[3][4] The choice of reactants is straightforward: 2,6-diacetylpyridine and two equivalents of 2-methylaniline (o-toluidine).
The reaction is typically performed in a polar solvent like methanol or ethanol, often with an acid catalyst (e.g., a drop of acetic acid) to facilitate the dehydration process. The inertness of the atmosphere is not strictly critical at this stage, but good laboratory practice is advised. The product, a stable crystalline solid, can be isolated in high yield by simple filtration after precipitation.[4]
Complexation: Forging the Iron Precatalyst
With the ligand in hand, the final step is its coordination to an iron(II) salt. The most common precursor is iron(II) dichloride, often used as its tetrahydrate (FeCl₂·4H₂O) or anhydrous form.
Experimental Protocol: Synthesis of the Iron(II) Dichloride Complex
-
Inert Atmosphere: All glassware must be rigorously dried and the entire procedure conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. This is a critical control point , as the iron(II) center is susceptible to oxidation to the catalytically inactive iron(III) state.
-
Reagent Preparation: In a Schlenk flask, dissolve one molar equivalent of the this compound ligand in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or ethanol.
-
Iron Addition: In a separate flask, dissolve one molar equivalent of FeCl₂ in the same solvent.
-
Reaction: Slowly add the FeCl₂ solution to the ligand solution at room temperature with vigorous stirring. A color change and often the formation of a precipitate are indicative of complex formation.
-
Isolation: The resulting complex, typically a deeply colored solid (often blue or green), can be isolated by filtration, washed with a non-coordinating solvent like diethyl ether or pentane to remove any unreacted starting materials, and dried under vacuum.
Characterization: Confirming Identity and Purity
A multi-technique approach is essential for unambiguous characterization.
| Technique | Purpose | Typical Observations for the Title Compound |
| ¹H NMR Spectroscopy | Structural confirmation and purity assessment. | Paramagnetic nature of the high-spin Fe(II) center leads to broadened and shifted signals. The spectrum is primarily used to confirm ligand coordination and the absence of free ligand signals. |
| Elemental Analysis | Verification of empirical formula (C, H, N). | Experimental values should match calculated values for C₂₃H₂₃Cl₂FeN₃ to within ±0.4%. |
| X-ray Crystallography | Definitive determination of the solid-state molecular structure. | Typically reveals a five-coordinate iron center with a distorted square-pyramidal or trigonal-bipyramidal geometry.[5][6] |
| Mass Spectrometry | Confirmation of molecular weight. | Techniques like ESI-MS can be used to observe the molecular ion peak, confirming the mass of the complex. |
Core Application: Ethylene Polymerization
The primary utility of this complex is as a precatalyst for the polymerization of ethylene into polyethylene. It is crucial to understand that the dichloride complex itself is dormant; it requires activation by a co-catalyst to generate the catalytically active species.
The Activation Step: Role of the Co-catalyst
The most common and effective activators are aluminum alkyls, particularly methylaluminoxane (MAO) and modified methylaluminoxane (MMAO).[1][7] The role of MAO is multifaceted: it acts as an alkylating agent and a halide abstractor to generate a cationic iron-alkyl species, which is the active catalyst.[7]
The activation process is believed to proceed as follows:
-
Alkylation: One of the chloride ligands on the iron center is replaced by a methyl group from MAO.
-
Abstraction: The remaining chloride ligand is abstracted by the Lewis acidic MAO, generating a vacant coordination site and a cationic [LFe(Me)]⁺ species.[7] The counter-anion is a complex, weakly coordinating aluminoxane species, [MeMAO-Cl]⁻.
The Catalytic Cycle: Building the Polymer Chain
Once the active cationic species is formed, polymerization proceeds via a migratory insertion mechanism, a cornerstone of coordination polymerization.
-
Olefin Coordination: An ethylene monomer coordinates to the vacant site on the cationic iron center.
-
Migratory Insertion: The coordinated ethylene molecule inserts into the iron-alkyl (or iron-polymer) bond. This step extends the growing polymer chain by one monomer unit and regenerates the vacant site.
-
Chain Propagation: Steps 1 and 2 repeat, rapidly building a long polyethylene chain.
Chain termination can occur through several pathways, most commonly β-hydride elimination or chain transfer to the aluminum co-catalyst.[7] These processes dictate the final molecular weight of the polymer. The steric bulk of the N-aryl substituents (the 2-methylphenyl groups in this case) plays a critical role; bulkier groups tend to hinder chain termination, leading to higher molecular weight polymers.[8][9]
Experimental Protocol: Ethylene Polymerization
-
Reactor Setup: A stainless-steel autoclave or a high-pressure glass reactor equipped with a mechanical stirrer, temperature control, and gas inlet is required. The reactor must be thoroughly dried and purged with ethylene.
-
Solvent and Co-catalyst: Add a suitable solvent (e.g., toluene) to the reactor, followed by the desired amount of MAO or MMAO solution. The Al:Fe ratio is a critical parameter, often ranging from 500:1 to 2500:1.[10]
-
Equilibration: Stir the solvent and co-catalyst mixture at the desired reaction temperature (e.g., 60 °C) and pressurize the reactor with ethylene to the target pressure (e.g., 10 bar).[1]
-
Catalyst Injection: Dissolve a precise amount of the iron precatalyst in a small amount of toluene in a separate Schlenk tube. Inject this solution into the reactor to initiate the polymerization. An immediate uptake of ethylene and often a rise in temperature indicate an active catalyst.
-
Reaction: Maintain constant temperature and pressure for the desired reaction time (e.g., 15-60 minutes).
-
Quenching: Vent the excess ethylene and quench the reaction by injecting acidified ethanol (e.g., 10% HCl in ethanol). This deactivates the catalyst and precipitates the polymer.
-
Work-up: Collect the polyethylene by filtration, wash thoroughly with ethanol and water to remove catalyst residues, and dry in a vacuum oven to a constant weight.
Polymer Characterization
The resulting polyethylene is analyzed to determine its key properties, which are directly influenced by the catalyst structure and reaction conditions.
| Property | Technique | Significance |
| Catalytic Activity | Gravimetric (g PE / mol Fe · h · bar) | Measures the efficiency of the catalyst. |
| Molecular Weight (Mw) & Polydispersity (PDI) | Gel Permeation Chromatography (GPC) | Mw indicates the average chain length. A PDI close to 2 is typical for this class of catalyst, while values closer to 1 suggest a single-site nature.[10] |
| Melting Temperature (Tm) | Differential Scanning Calorimetry (DSC) | A high Tm (typically >125 °C) indicates a highly linear polymer with minimal branching, a hallmark of these iron catalysts.[11] |
Beyond Polymerization: A Note on Other Applications
While olefin polymerization is the dominant application, related bis(imino)pyridine iron complexes have shown activity in other transformations. For instance, they have been investigated as catalysts for Atom Transfer Radical Polymerization (ATRP) of monomers like methyl methacrylate (MMA).[12][13] This demonstrates the versatility of the ligand framework in stabilizing iron in different oxidation states and mediating various bond-forming reactions.
Conclusion and Outlook
This compound iron(II) dichloride stands as a testament to the power of ligand design in catalysis. It is a highly effective, easily synthesized precatalyst that, upon activation, provides access to linear polyethylene. The principles governing its activity—the tridentate ligand scaffold, the necessity of co-catalyst activation, and the influence of steric and electronic factors—are fundamental to the broader field of late transition metal catalysis.
Future research will likely focus on modifying this foundational structure to achieve even greater control over polymer architecture, to incorporate polar monomers, or to develop more robust catalysts that can operate under more demanding industrial conditions without deactivation. The legacy of these "Brookhart-Gibson type" catalysts continues to inspire the development of next-generation systems for efficient and sustainable chemical transformations.
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Ando, T., & Kamigaito, M. (2010). Iron Oxides as Heterogeneous Catalysts for Controlled/Living Radical Polymerization of Styrene and Methyl Methacrylate. Macromolecules, 43(21), 8979–8985. [Link]
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Small, B. L., et al. (2013). Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization. Organometallics, 32(17), 4775–4778. [Link]
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Zhang, W., et al. (2007). Halogen-Substituted 2,6-Bis(imino)pyridyl Iron and Cobalt Complexes: Highly Active Catalysts for Polymerization and Oligomerization of Ethylene. Organometallics, 26(22), 5465–5474. [Link]
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Abu-Surrah, A. S., et al. (2011). Pentacoordinated iron(II) complexes with 2,6-bis[(imino)ethyl]pyridine-Schiff base ligands as new catalyst systems mediated atom transfer radical polymerization of (meth)acrylate monomers. Journal of Organometallic Chemistry, 696(24), 3871-3877. [Link]
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Sun, W. H., et al. (2023). High Temperature Iron Ethylene Polymerization Catalysts Bearing N,N,N'-2-(1-(2,4-Dibenzhydryl-6-fluorophenylimino)ethyl)-6-(1-(arylphenylimino)ethyl)pyridines. Chinese Journal of Polymer Science, 42, 1-10. [Link]
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Bianchini, C., et al. (2006). Ethylene oligomerization, homopolymerization and copolymerization by iron and cobalt catalysts with 2,6-(bis-organylimino)pyridyl ligands. Coordination Chemistry Reviews, 250(11-12), 1391-1418. [Link]
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Sun, W. H., et al. (2014). 2-(1-(2,4-Bis((di(4-fluorophenyl)methyl)-6-methylphenylimino)ethyl)-6-(1-(arylimino)ethyl)pyridylmetal (iron or cobalt) Complexes: Synthesis, Characterization, and Ethylene Polymerization Behavior. Macromolecular Chemistry and Physics, 215(15), 1474-1487. [Link]
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Zhang, S., et al. (2012). Iron(II) and Cobalt(II) 2-(Benzimidazolyl)-6-(1-(arylimino)ethyl)pyridyl Complexes as Catalysts for Ethylene Oligomerization and Polymerization. Organometallics, 31(21), 7446–7456. [Link]
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Physical and chemical properties of "2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine"
An In-Depth Technical Guide to 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a prominent member of the bis(imino)pyridine ligand family. This document details the compound's synthesis, purification, and detailed physical and chemical properties, grounded in authoritative crystallographic and spectroscopic data. We explore its molecular structure, emphasizing the key steric and electronic features that define its function as a tridentate N,N,N-chelating ligand. Furthermore, this guide delves into its primary applications in coordination chemistry, particularly in the formation of highly active metal catalysts for polymerization and other organic transformations. This content is intended for researchers, chemists, and material scientists engaged in catalyst development and organometallic chemistry.
Introduction
The class of 2,6-bis(imino)pyridine ligands has emerged as a cornerstone in modern coordination chemistry and catalysis since their popularization in the late 1990s.[1] Their modular synthesis and the tunable steric and electronic properties of their metal complexes make them exceptionally versatile. This compound, the subject of this guide, is a significant example of this ligand class. Its structure features a central pyridine ring flanked by two imino-ethyl arms, each capped with a 2-methylphenyl group. This specific substitution pattern imparts a unique combination of rigidity and steric bulk around the metal's coordination sphere, critically influencing the reactivity and selectivity of its corresponding organometallic complexes.[1][2] This guide serves as a technical resource, consolidating the essential chemical and physical data for this important compound.
Key Compound Identifiers:
Synthesis and Purification
Synthetic Principle: Schiff Base Condensation
The synthesis of this compound is achieved through a classical Schiff base condensation reaction. This method involves the reaction of a ketone (2,6-diacetylpyridine) with a primary amine (2-methylaniline). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbons, followed by dehydration to form the characteristic carbon-nitrogen double bond (imine). The reaction is typically catalyzed by a few drops of a weak acid, such as formic or acetic acid, to facilitate the dehydration step.[7]
The choice of reactants is critical. 2,6-diacetylpyridine provides the central tridentate N₃ backbone, while the 2-methylaniline introduces the bulky aryl substituents that are essential for the ligand's catalytic applications. The ortho-methyl groups on the phenyl rings create significant steric hindrance, which helps to protect the metal center and influence substrate approach.[1][2]
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established literature procedures.[3][7]
Step 1: Reagent Preparation
-
In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-diacetylpyridine (1.1 g, 6.7 mmol) in 25 mL of absolute methanol.
Step 2: Amine Addition
-
To the stirred solution, add 2-methylaniline (1.58 g, 14.7 mmol, ~2.2 equivalents) dropwise.
-
Add 2-3 drops of glacial acetic acid or formic acid to catalyze the reaction.
Step 3: Reaction
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 4: Isolation of Crude Product
-
After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates as a yellow solid.
-
If precipitation is slow, the volume of the solvent can be reduced under vacuum, or the flask can be cooled in an ice bath.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold methanol.
Step 5: Purification
-
The crude yellow powder can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature. Yellow, block-like crystals suitable for X-ray diffraction analysis will form.[3][7]
-
Collect the pure crystals by filtration, wash with cold methanol, and dry under vacuum. A typical yield for this procedure is around 85%.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the title compound.
Molecular Structure and Crystallography
The definitive molecular structure of this compound has been elucidated by single-crystal X-ray diffraction.[3] This analysis provides critical insights into the ligand's conformation and coordination potential.
Key Structural Features
The molecule possesses approximate C_s symmetry and adopts an E configuration about both C=N imine bonds.[3][8] The central pyridine ring and the two imino groups are nearly coplanar, which is a common feature for this ligand class and facilitates effective tridentate coordination to a metal center.[7] The C=N bond lengths are approximately 1.26-1.27 Å, which is characteristic of a typical imine double bond.[3][7]
A crucial aspect of its structure is the orientation of the terminal 2-methylphenyl rings. They are significantly twisted out of the plane of the central pyridine-diimine framework. The reported dihedral angles between the pyridine ring and the two benzene rings are 53.62° and 89.68°, respectively.[3][8] This non-coplanar arrangement creates a sterically demanding pocket around the nitrogen donor atoms, which is a key factor in its catalytic behavior, influencing both the stability of the metal complex and the selectivity of the catalytic process.
Crystallographic Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₂₃H₂₃N₃ | [3] |
| Formula Weight | 341.44 g/mol | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2/n | [3] |
| a (Å) | 12.966 (3) | [3] |
| b (Å) | 11.304 (2) | [3] |
| c (Å) | 14.767 (3) | [3] |
| β (°) | 115.62 (3) | [3] |
| Volume (ų) | 1951.6 (8) | [3] |
| Z (molecules/unit cell) | 4 | [3] |
Molecular Structure Diagram
Caption: Molecular structure highlighting the N,N,N-tridentate core.
Physical and Chemical Properties
Physical Properties
| Property | Value / Description | Reference(s) |
| Appearance | Yellow powder or yellow block-like crystals | [7][9] |
| Physical Form | Solid | |
| Solubility | Soluble in methanol | [3] |
| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [9] |
| Boiling Point | 490.3 ± 45.0 °C (Predicted) | [9] |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [9] |
| pKa | 3.19 ± 0.50 (Predicted) | [9] |
Spectroscopic Characterization
While detailed spectra are best consulted from original research articles, the expected spectroscopic signatures are as follows:
-
¹H NMR: The proton NMR spectrum would be complex but highly informative. One would expect to see distinct signals for the methyl groups on the imine and the tolyl rings. The aromatic region would show characteristic multiplets for the pyridine and the two non-equivalent phenyl rings. The symmetry (or lack thereof) of the molecule in solution would dictate the complexity of these signals.
-
¹³C NMR: The carbon NMR spectrum would confirm the presence of all 23 carbon atoms. Key signals would include those for the imine carbons (C=N) in the 160-170 ppm range, along with distinct signals for the aromatic and methyl carbons.
-
FT-IR Spectroscopy: The infrared spectrum provides crucial information about the functional groups. A strong absorption band in the range of 1630-1650 cm⁻¹ is expected, corresponding to the C=N stretching vibration of the imine groups.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is useful for studying the ligand and its metal complexes. Transitions such as π→π* and n→π* are expected. Upon coordination to a metal, new charge-transfer bands may appear, which are often responsible for the vibrant colors of the resulting complexes.[10]
Coordination Chemistry and Catalytic Applications
Coordination as a Pincer Ligand
This compound functions as a classic tridentate or 'pincer' ligand. The three nitrogen atoms—one from the central pyridine and two from the imine groups—form a meridional binding pocket that can chelate to a single metal center. This coordination mode imparts high thermal stability to the resulting metal complexes. The steric bulk provided by the ortho-methylphenyl groups plays a vital role in creating a well-defined coordination sphere around the metal, which is fundamental to achieving high catalytic activity and selectivity.[1][11]
Applications in Catalysis
The primary and most widely studied application of this ligand is in the field of olefin polymerization.[1]
-
Ethylene Polymerization: When complexed with late transition metals, particularly iron(II) and cobalt(II), this ligand forms highly active pre-catalysts for ethylene polymerization.[2][12] Upon activation with a co-catalyst like methylaluminoxane (MAO), these complexes can produce high-density polyethylene (HDPE) with high turnover frequencies. The steric environment created by the ligand is known to suppress chain transfer reactions, leading to polymers with higher molecular weights.[2]
-
Ethylene Oligomerization: Chromium complexes bearing this ligand have been shown to be effective catalysts for the selective oligomerization of ethylene to linear alpha-olefins.[12][13]
-
Other Reactions: The versatility of the bis(imino)pyridine framework extends to other transformations. For instance, rhodium complexes have been used to catalyze the dehalogenation and hydrogenation of aromatic compounds.[12] Related ligands are also employed in hydrogenation and hydrosilation reactions.[13]
Catalytic Role Visualization
Caption: The role of the ligand in forming a pre-catalyst for polymerization.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate care in a laboratory setting.
-
GHS Pictogram: GHS06 (Skull and Crossbones)
-
Signal Word: Danger[9]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash hands and skin thoroughly after handling.[9]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
Handling Recommendations: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound stands out as a highly effective and versatile tridentate ligand in organometallic chemistry. Its well-defined synthesis, robust structure, and the tunable steric environment it provides have made it a staple in the development of advanced catalysts. The detailed understanding of its physical and chemical properties, particularly its crystallographic structure, has been instrumental in rationally designing metal complexes for specific catalytic applications, most notably ethylene polymerization. Future research will likely continue to explore modifications of this ligand framework to further enhance catalytic performance, expand its utility to other chemical transformations, and develop more sustainable catalytic systems.
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Methodological & Application
Application Notes & Protocols: Ethylene Polymerization Using 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Iron Catalysts
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 2,6-bis[1-(2-methylphenylimino)ethyl]pyridine-based iron complexes in ethylene polymerization. Since their discovery, these late transition metal catalysts have garnered significant attention due to their exceptional activity, thermal stability, and ability to produce highly linear polyethylene.[1][2] This guide delves into the catalyst system's components, the underlying polymerization mechanism, detailed experimental protocols for synthesis and polymerization, and key data analysis techniques. By explaining the causality behind experimental choices, this document aims to equip researchers with the expertise to effectively utilize and optimize these powerful catalytic systems.
The Catalyst System: Components and Rationale
The success of this polymerization system hinges on the synergistic interaction between three core components: the ligand, the iron precatalyst, and the cocatalyst activator. The specific design of each component is critical for achieving high catalytic performance.
The Ligand: this compound
The foundation of the catalyst is the N,N,N-tridentate bis(imino)pyridine ligand. Its structure provides a rigid, planar coordination pocket for the iron center, which is essential for catalytic activity.
-
Causality of Design: The two imine groups and the central pyridine nitrogen form a strong "pincer" grip on the metal. The ortho-methyl groups on the phenyl rings are not merely decorative; they provide crucial steric bulk around the active site. This steric shielding serves two primary purposes: it prevents the formation of inactive dimeric species and slows down chain termination reactions, thereby leading to the formation of high molecular weight polymers.[3][4] The synthesis involves a straightforward condensation reaction between 2,6-diacetylpyridine and 2-methylaniline.[1][5]
Caption: Structure of this compound Ligand.
The Precatalyst: The Iron(II) Dichloride Complex
The ligand is reacted with an iron salt, typically iron(II) chloride (FeCl₂), to form the stable, isolable precatalyst.[1] Iron is an ideal metal center due to its low cost, low toxicity, and high reactivity when coordinated by this ligand framework.
-
Structural Insight: X-ray diffraction studies reveal that these complexes typically adopt a five-coordinate geometry, which is either a distorted square pyramidal or trigonal bipyramidal structure.[6] This coordination environment leaves an accessible site for the incoming ethylene monomer after activation.
Caption: Schematic of the {Ligand}FeCl₂ Precatalyst Complex.
The Cocatalyst: Methylaluminoxane (MAO)
The iron(II) chloride complex is a precatalyst; it is not active for polymerization on its own. Activation is achieved by adding a cocatalyst, most commonly methylaluminoxane (MAO) or modified methylaluminoxane (MMAO).[6][7]
-
Mechanism of Activation: MAO performs two crucial functions:
-
Alkylation: It replaces one or both chloride ligands on the iron center with a methyl group.
-
Abstraction: It abstracts the remaining chloride or a second methyl group to generate a coordinatively unsaturated, cationic iron-alkyl species, [LFe-R]⁺, which is the active catalyst.[3] The aluminoxane forms a large, weakly coordinating anion that stabilizes this cationic iron center.
-
-
Experimental Consideration: A large excess of MAO is required, with Al/Fe molar ratios often ranging from 1000 to 5000.[8][9] This is because MAO is not a single compound but a complex mixture, and a high concentration is needed to drive the activation equilibrium forward and to scavenge impurities (like water) from the reaction medium that would otherwise deactivate the catalyst.[8][10]
Mechanism of Ethylene Polymerization
The polymerization process is a catalytic cycle involving activation, propagation, and termination steps. The interplay between these steps dictates the efficiency of the catalyst and the properties of the resulting polymer.
-
Activation: The dormant FeCl₂ precatalyst reacts with MAO to form the active cationic iron-alkyl species, [LFe-CH₃]⁺.
-
Propagation (Chain Growth): An ethylene monomer molecule coordinates to the vacant site on the iron center. This is followed by migratory insertion of the ethylene into the iron-carbon bond of the growing polymer chain. This process, often described by the Cossee-Arlman mechanism, repeats thousands of times, rapidly extending the polyethylene chain.[11]
-
Termination (Chain Transfer): The growth of a polymer chain is terminated, and the active site is regenerated to start a new chain. The two predominant pathways are:
-
β-Hydride Elimination: The most common pathway, where a hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the iron center. This releases the polymer as a vinyl-terminated chain (an α-olefin) and forms an iron-hydride species, which can then initiate a new chain.[3][6]
-
Chain Transfer to Aluminum: The growing polymer chain is transferred from the iron center to an aluminum center in the MAO cocatalyst. This produces an aluminum-terminated polymer and regenerates the active iron catalyst.[3][6] This pathway becomes more significant at higher MAO concentrations.
-
Caption: Catalytic Cycle for Ethylene Polymerization.
Experimental Protocols
Safety Precaution: All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and deoxygenated before use. Cocatalysts like MAO are pyrophoric and react violently with water and air.
Protocol for Ligand Synthesis: this compound
This protocol is adapted from established literature procedures.[1]
-
Reagents & Setup:
-
2,6-Diacetylpyridine (1.0 eq)
-
2-Methylaniline (2.1 eq)
-
Methanol (anhydrous)
-
Formic acid (catalytic amount, ~3-4 drops)
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve 2,6-diacetylpyridine in anhydrous methanol in the round-bottom flask.
-
Add 2-methylaniline to the solution, followed by the catalytic amount of formic acid.
-
Heat the mixture to reflux and stir for 24 hours. A yellow precipitate will form as the reaction progresses.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.
-
Collect the yellow solid product by vacuum filtration.
-
Wash the solid with a small amount of cold methanol to remove unreacted aniline.
-
Dry the product under vacuum. The ligand is typically pure enough for the next step without further purification.
-
Protocol for Precatalyst Synthesis: {Ligand}FeCl₂
-
Reagents & Setup:
-
This compound ligand (1.0 eq)
-
Iron(II) chloride, anhydrous (FeCl₂) (1.0 eq)
-
n-Butanol or Tetrahydrofuran (THF) (anhydrous)
-
Schlenk flask with magnetic stirrer.
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the ligand in anhydrous n-butanol.
-
In a separate flask, dissolve anhydrous FeCl₂ in n-butanol. This may require gentle heating.
-
Add the FeCl₂ solution dropwise to the stirring ligand suspension. A color change to deep blue or green should be observed immediately.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under vacuum to yield the solid precatalyst complex.
-
The solid can be washed with anhydrous pentane or hexane to remove any unreacted starting materials and then dried thoroughly under vacuum.
-
Protocol for Homogeneous Ethylene Polymerization
-
Equipment & Reagents:
-
High-pressure stirred autoclave reactor (e.g., Parr reactor) equipped with a gas inlet, temperature control, and mechanical stirrer.
-
Toluene (anhydrous polymerization grade).
-
MAO solution (e.g., 10 wt% in toluene).
-
{Ligand}FeCl₂ precatalyst solution/slurry in toluene.
-
Ethylene (polymerization grade).
-
Quenching solution: 10% HCl in methanol.
-
-
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor by heating under vacuum. Backfill with inert gas (argon or nitrogen).
-
Reagent Loading:
-
Inject the desired amount of anhydrous toluene into the reactor via cannula or a sealed port.
-
Add the required volume of MAO solution. The Al/Fe ratio is a critical parameter to vary (e.g., start with 2500:1).
-
Stir the toluene/MAO mixture for 10-15 minutes while bringing the reactor to the desired polymerization temperature (e.g., 50-70 °C).[12]
-
-
Initiation:
-
Inject the precatalyst solution/slurry into the reactor to initiate the polymerization.
-
Immediately pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar). Maintain constant pressure throughout the run.
-
-
Polymerization:
-
Continue stirring at the set temperature and pressure for the designated reaction time (e.g., 30 minutes). Monitor ethylene uptake if possible.
-
-
Termination (Quenching):
-
Stop the ethylene feed and vent the reactor.
-
Carefully and slowly add the acidic methanol quenching solution to terminate the polymerization and destroy any remaining MAO. A vigorous reaction may occur.
-
-
Polymer Work-up:
-
Pour the reactor contents into a beaker containing additional acidic methanol. The polyethylene will precipitate as a white solid.
-
Stir for several hours to ensure all catalyst residues are dissolved.
-
Filter the polymer, wash extensively with methanol and then water, and dry in a vacuum oven at 60 °C to a constant weight.
-
-
Data Analysis and Characterization
Catalyst Activity
Catalytic activity is a key metric for performance and is typically calculated as follows:
Activity (kg PE / (mol Fe · h)) = [Mass of Polymer (kg)] / ([Moles of Fe Precatalyst] × [Time (h)])
For pressure-dependent comparisons, activity can be normalized: Activity (kg PE / (mol Fe · h · bar)) .
Data Summary
The reaction conditions significantly impact catalyst performance and polymer properties. The following table summarizes typical trends observed for this class of catalysts.
| Parameter | Condition Change | Effect on Activity | Effect on Molecular Weight (Mₙ) | Rationale & Citation |
| Temperature | Increase | Increases to an optimum, then decreases | Decreases | Higher temperatures increase propagation rates but also significantly increase termination (β-H elimination) rates.[12][13] |
| Al/Fe Ratio | Increase | Increases to a plateau | Generally decreases | Higher MAO concentration ensures more complete activation but also increases the rate of chain transfer to aluminum.[6][8] |
| Ethylene Pressure | Increase | Increases | Increases | Higher monomer concentration leads to a higher rate of propagation relative to chain termination.[3] |
Polymer Characterization
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight (Mₙ, Mₙ) and molecular weight distribution (MWD or PDI = Mₙ/Mₙ). These catalysts typically produce polymers with a narrow PDI (< 3), indicative of a single-site catalyst.[14]
-
Differential Scanning Calorimetry (DSC): Determines the melting temperature (Tₘ). A Tₘ above 130 °C is characteristic of highly linear, high-density polyethylene (HDPE).[13]
-
¹³C NMR Spectroscopy: Provides detailed information on the polymer microstructure, confirming the linearity of the polyethylene.
References
-
Halogen-Substituted 2,6-Bis(imino)pyridyl Iron and Cobalt Complexes: Highly Active Catalysts for Polymerization and Oligomerization of Ethylene. Organometallics.
-
Chain walking - Wikipedia. Wikipedia.
-
Investigations on the Ethylene Polymerization with Bisarylimine Pyridine Iron (BIP) Catalysts. Polymers.
-
Polymerization of Ethylene Catalyzed by Iron Complex Bearing 2,6-Bis(imine)pyridyl Ligand: 1H and 2H NMR Monitoring of Ferrous Species Formed via Catalyst Activation. ResearchGate.
-
Iron(II)–ethylene polymerization catalysts bearing 2,6-bis(imino)pyrazine ligands: Part II. Catalytic behaviour, homogeneous and heterogeneous insights. Journal of Organometallic Chemistry.
-
Iron and Cobalt Ethylene Polymerization Catalysts Bearing 2,6-Bis(Imino)Pyridyl Ligands: Synthesis, Structures, and Polymerization Studies. Journal of the American Chemical Society.
-
Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization. Molecules.
-
Ethylene oligomerization, homopolymerization and copolymerization by iron and cobalt catalysts with 2,6-(bis-organylimino)pyridyl ligands. Coordination Chemistry Reviews.
-
Synthesis of 2,6‐bis[1‐(4‐methoxy‐2‐methylphenylimino)ethyl]pyridine (L). ResearchGate.
-
Multi‐center nature of ethylene polymerization catalysts based on 2,6‐bis(imino)pyridyl complexes of iron and cobalt. Journal of Polymer Science Part A: Polymer Chemistry.
-
SYNTHESIS AND EVALUATION OF NEW BIS(IMINO) PYRIDINE BASED CATALYSTS FOR ETHYLENE POLYMERIZATION. Química Nova.
-
Chain-walking polymerization and copolymerization mediated by... ResearchGate.
-
Mechanism of ethylene polymerization catalyzed by iron catalysts. ResearchGate.
-
Ethylene Polymerization over Homogeneous Bis(imino)pyridine Vanadium Catalysts: Data on the Number and Reactivity of Active Sites. Journal of Polymer Research.
-
Ethylene polymerization with homogeneous and heterogeneous catalysts based on bis(4-fluorophenyl)methyl-substituted bis(imino)pyridyliron complexes. Journal of Applied Polymer Science.
-
Iron(II)–ethylene polymerization catalysts bearing 2,6-bis(imino)pyrazine ligands: Part I. Synthesis and characterization. ResearchGate.
-
Structure of 2,6‐bis[1‐(4‐methoxy‐2‐methylphenylimino)ethyl]pyridine (L). ResearchGate.
-
High Temperature Iron Ethylene Polymerization Catalysts Bearing... Chinese Journal of Polymer Science.
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Regulation of molecular weight, molecular weight distribution and branching distribution in polyethylene, produced by supported catalysts... Polyolefins Journal.
-
Ethylene oligomerization, homopolymerization and copolymerization by iron and cobalt catalysts with 2,6-(bis-organylimino)pyridyl ligands. ScienceDirect.
-
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride 50mg. Strem.
-
LLDPE-like Polymers Accessible via Ethylene Homopolymerization Using Nitro-Appended 2-(Arylimino)pyridine-nickel Catalysts. Polymers.
-
This compound. ResearchGate.
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2-(1-(2,4-Bis((di(4-fluorophenyl)methyl)-6-methylphenylimino)ethyl)-6-(1-(arylimino)ethyl)pyridylmetal (iron or cobalt) Complexes... ResearchGate.
-
2-[1-(2,6-Dibenzhydryl-4-chlorophenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridyliron(II) dichlorides:Synthesis, characterization and ethylene polymerization behavior. UEA Digital Repository.
-
Investigations on the Ethylene Polymerization with Bisarylimine Pyridine Iron (BIP) Catalysts. Semantic Scholar.
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Application Note & Protocol: Leveraging 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Iron Catalysts for Controlled Olefin Oligomerization
An in-depth guide to the application of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine iron complexes in olefin oligomerization, designed for researchers and chemical development professionals.
Introduction: The Significance of Bis(imino)pyridine Iron Catalysts
Since their landmark discovery in 1998 by Brookhart and Gibson, iron complexes bearing 2,6-bis(imino)pyridine ligands have emerged as a pivotal class of catalysts for olefin transformations.[1][2] These systems are prized for their exceptional activity, often rivaling traditional metallocene catalysts, and their remarkable tunability.[2][3] By subtly modifying the steric and electronic properties of the ligand framework, it is possible to steer the reaction outcome from high-density polyethylene production to the selective oligomerization of ethylene into linear α-olefins (LAOs).[1][2]
LAOs (C4-C20+) are crucial chemical intermediates used as comonomers in the production of linear low-density polyethylene (LLDPE) and as precursors for detergents, lubricants, and plasticizers.[1][4] The catalyst at the heart of this guide, this compound iron(II) dichloride, is specifically engineered for high-activity ethylene oligomerization. The presence of a single, relatively small methyl group at the ortho-position of the N-aryl ring is a critical design feature that favors chain transfer over chain propagation, leading to the formation of shorter-chain oligomers instead of long polymer chains.[1]
This document provides a comprehensive overview of the catalyst system, its mechanism of action, and detailed protocols for its application in ethylene oligomerization, grounded in established scientific principles.
The Catalyst System: Components and Causality
The successful deployment of this catalytic system hinges on the precise interplay of three core components: the iron precatalyst, the ligand, and the activator.
-
The Ligand: this compound The tridentate N,N,N-ligand forms a stable, pincer-like coordination with the iron center. Its synthesis is typically achieved through a straightforward acid-catalyzed condensation reaction between 2,6-diacetylpyridine and two equivalents of 2-methylaniline.[2][5] The rigidity of the pyridine backbone and the imine functionalities create a well-defined coordination sphere that is essential for catalytic activity.
-
The Precatalyst: this compound Iron(II) Dichloride The ligand is complexed with an iron(II) source, most commonly anhydrous or hydrated iron(II) dichloride (FeCl₂), to form a stable, typically dark blue, high-spin precatalyst.[2][6] This complex is air-stable as a solid but requires handling under an inert atmosphere (e.g., Nitrogen or Argon) when in solution to prevent decomposition.[2]
-
The Activator (Cocatalyst): Methylaluminoxane (MAO) or Modified MAO (MMAO) The iron(II) dichloride complex is a precatalyst and is inactive on its own. Activation is achieved by introducing a significant excess of an alkylaluminum cocatalyst, with methylaluminoxane (MAO) or modified methylaluminoxane (MMAO) being the most effective and widely used.[1][7] The role of MAO is multifaceted and critical:
-
Chloride Abstraction: MAO abstracts a chloride ligand from the iron center, creating a vacant coordination site.
-
Alkylation: It methylates the iron center, forming an iron-methyl bond.
-
Cation Generation: This process generates a cationic iron-alkyl species, which is widely believed to be the active catalyst.[8][9] The ratio of aluminum to iron (Al/Fe) is a crucial parameter that profoundly impacts catalytic activity and product distribution.[10]
-
Mechanism of Action: The Path to α-Olefins
The oligomerization of ethylene by this iron catalyst system is generally accepted to proceed via a Cossee-Arlman mechanism .[11] The catalytic cycle involves the sequential insertion of monomer units into the growing alkyl chain at the iron center.
The key steps are:
-
Activation: The precatalyst reacts with MAO to form the active cationic iron-alkyl species, [LFe-R]⁺.
-
Olefin Coordination: An ethylene molecule coordinates to the vacant site on the iron center.
-
Migratory Insertion: The coordinated ethylene inserts into the iron-alkyl (Fe-R) bond, extending the alkyl chain by two carbon atoms. This step is repeated for chain propagation.
-
Chain Transfer (Termination): The cycle terminates via β-hydride elimination. A hydrogen atom from the carbon beta to the iron center is transferred back to the metal, forming an iron-hydride species and releasing the product as a linear α-olefin.
-
Re-initiation: The resulting iron-hydride complex can then start a new cycle by inserting an ethylene molecule into the Fe-H bond.
The distribution of oligomer chain lengths typically follows a Schulz-Flory model , where the probability of chain propagation is denoted by alpha (α) or K.[4][12] This distribution can be mathematically described, allowing for the prediction of product fractions.[12][13]
Figure 1: Proposed Catalytic Cycle for Ethylene Oligomerization.
Experimental Protocol: Ethylene Oligomerization
This protocol outlines a standard laboratory procedure for ethylene oligomerization using the Fe(II)-bis(imino)pyridine / MMAO system in a batch reactor.
4.1. Safety & Handling
-
MAO/MMAO: These reagents are pyrophoric and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Ethylene: Ethylene is a flammable gas. The reaction must be conducted in a well-ventilated fume hood with appropriate pressure-rated equipment.
-
Solvents: Toluene is a flammable and toxic solvent. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
4.2. Reagents and Equipment
-
Precatalyst: this compound iron(II) dichloride.
-
Cocatalyst: Modified Methylaluminoxane (MMAO-3A, ~7 wt% Al in heptane).
-
Solvent: Anhydrous toluene, purified via a solvent purification system or by distillation over sodium/benzophenone.
-
Monomer: Ethylene (polymerization grade, 99.9%).
-
Reactor: A 250-500 mL stainless steel autoclave (e.g., Parr or Büchi reactor) equipped with a mechanical stirrer, temperature probe, pressure transducer, and gas inlet/outlet valves.
-
Standard Schlenk line and glovebox.
4.3. Step-by-Step Procedure
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor body, head, and stirrer.
-
Assemble the reactor and heat it under vacuum (e.g., at 90-110 °C) for at least 2 hours to remove any adsorbed water.[6]
-
Allow the reactor to cool to room temperature and backfill with inert gas (Argon or Nitrogen).
-
-
Reaction Setup:
-
Transport the reactor into a glovebox or maintain it under a positive pressure of inert gas.
-
Add 100 mL of anhydrous toluene to the reactor.
-
In the glovebox, prepare a stock solution of the iron precatalyst in toluene (e.g., 1 µmol/mL).
-
Inject the desired amount of MMAO solution into the reactor via syringe (e.g., for an Al/Fe ratio of 1500, if using 2.0 µmol of Fe, add ~3.0 mmol of Al).
-
Seal the reactor and remove it from the glovebox.
-
-
Oligomerization Reaction:
-
Place the reactor in its heating mantle/stand and connect all gas and sensor lines.
-
Begin stirring (e.g., 800 rpm) and heat the reactor to the desired temperature (e.g., 50 °C).
-
Pressurize the reactor with ethylene to the target pressure (e.g., 10 bar or 1.0 MPa). The system should be maintained at constant pressure via a continuous ethylene feed.
-
Allow the solvent and cocatalyst to equilibrate for 10-15 minutes.
-
Inject the precatalyst stock solution (e.g., 2.0 mL, 2.0 µmol) into the reactor using a syringe through a dedicated injection port, starting the reaction timer simultaneously. A slight exotherm is often observed upon catalyst injection.
-
Run the reaction for the desired duration (e.g., 30 minutes), monitoring temperature, pressure, and ethylene uptake.
-
-
Reaction Quench and Product Work-up:
-
Stop the ethylene feed and rapidly cool the reactor using a water/ice bath.
-
Carefully vent the excess ethylene pressure.
-
Open the reactor and quench the reaction by slowly adding 10 mL of 10% HCl in methanol. This will deactivate the catalyst and hydrolyze the aluminoxane.
-
Stir the mixture for 15 minutes.
-
Take an aliquot of the organic phase for analysis. If solid polymer has formed, it should be collected by filtration, washed with methanol, and dried under vacuum to determine its mass.
-
-
Product Analysis:
-
The liquid oligomers in the toluene solution are analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution (C4, C6, C8, etc.) and the linearity of the α-olefins.[14]
-
An internal standard (e.g., nonane or decane) should be added to the aliquot to quantify the mass of oligomers produced.
-
The Schulz-Flory constant (K or α) can be calculated from the molar distribution of the oligomers (e.g., K = moles of C₁₄ / moles of C₁₂).[14]
-
Factors Influencing Catalytic Performance
The catalyst's activity and the resulting oligomer distribution are highly sensitive to reaction parameters. Understanding these relationships is key to optimizing the process for a desired outcome.
| Parameter | Effect on Performance | Rationale & Insights |
| Temperature | Activity generally increases with temperature up to an optimum (e.g., 50-70 °C), after which catalyst decomposition may occur.[1][14] Higher temperatures often favor β-hydride elimination, leading to lower molecular weight oligomers (lower K value). | The Arrhenius equation dictates a rate increase with temperature, but the catalyst's thermal stability is a limiting factor. The rate of chain transfer (β-H elimination) typically has a higher activation energy than propagation. |
| Ethylene Pressure | Higher pressure increases the ethylene concentration at the active site, leading to a significant increase in catalyst activity.[1] It also generally favors chain propagation, resulting in a higher K value and a shift towards heavier oligomers. | The rate of propagation is dependent on monomer concentration. At higher pressures, the rate of insertion can outcompete the rate of chain transfer. |
| Al/Fe Molar Ratio | Activity increases with the Al/Fe ratio up to a certain point (e.g., 1500-2500), after which it may plateau or decrease.[10][14] This ensures complete activation of the precatalyst. | Insufficient activator leads to a lower concentration of active species. An extreme excess may lead to side reactions or the formation of dormant species. |
| Ligand Structure | The ortho-methyl group on the N-aryl ring provides sufficient steric hindrance to disfavor polymer formation but is not so bulky as to shut down activity. Modifying these substituents is the primary tool for catalyst tuning.[1][2] | Bulky ortho-substituents (e.g., isopropyl) can block ethylene coordination, reducing activity, while no ortho-substituents often leads to polymerization.[2] |
References
-
Small, B. L., & Brookhart, M. (1998). Polymerization of Ethylene by a New Generation of Iron-Based Catalysts: Mechanistic Insights. Journal of the American Chemical Society, 120(28), 7143–7144. [Link]
-
Doherty, M. D., et al. (2015). Ethylene Oligomerization beyond Schulz–Flory Distributions. ACS Catalysis, 5(11), 6922–6925. [Link]
-
Zhang, L., et al. (2021). Mechanism of ethylene oligomerization catalyzed by iron catalyst. Catalysis Science & Technology, 11(1), 101-110. [Link]
-
Bianchini, C., et al. (2009). Oligomerization and Polymerization of Olefins with Iron and Cobalt Catalysts Containing 2,6-Bis(imino)pyridine and Related Ligands. Coordination Chemistry Reviews, 253(15-16), 2084-2103. [Link]
-
Bianchini, C., et al. (2006). Ethylene oligomerization, homopolymerization and copolymerization by iron and cobalt catalysts with 2,6-(bis-organylimino)pyridyl ligands. Coordination Chemistry Reviews, 250(11-12), 1391-1418. [Link]
-
Wang, W., et al. (2022). Ethylene Oligomerization Catalyzed by Different Homogeneous or Heterogeneous Catalysts. Catalysts, 12(10), 1195. [Link]
-
Sun, W., et al. (2020). Research progress of iron-based catalysts for selective oligomerization of ethylene. RSC Advances, 10(72), 44299-44315. [Link]
-
Doherty, M. D., et al. (2015). Ethylene oligomerization beyond Schulz-Flory distributions. UTAS Research Repository. [Link]
-
Sun, W., et al. (2018). Unusual Effect of α-olefins as Chain Transfer Agents in Ethylene Polymerization over the Catalyst with Nonsymmetrical Bis(imino)pyridine Complex of Fe(II) and Modified Methylalumoxane (MMAO) Cocatalyst. Polymers, 10(9), 1011. [Link]
-
Britovsek, G. J. P., et al. (2015). Ethylene oligomerization using iron complexes: beyond the discovery of bis(imino)pyridine ligands. Chemical Communications, 51(1), 35-49. [Link]
-
Zhang, S., et al. (2021). Synthesis of 2,6‐bis[1‐(4‐methoxy‐2‐methylphenylimino)ethyl]pyridine (L). Applied Organometallic Chemistry, 35(1), e6037. [Link]
-
Zhang, S., et al. (2020). Structure of 2,6‐bis[1‐(4‐methoxy‐2‐methylphenylimino)ethyl]pyridine (L). ResearchGate. [Link]
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Al-Masri, M. R., et al. (2023). Dinuclear Macrocyclic Bis(iminopyridyl) Co- and Fe-Based Catalysts for Ethylene Oligomerization. Catalysts, 13(4), 743. [Link]
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Fan, R. Q., et al. (2009). This compound. Acta Crystallographica Section E: Crystallographic Communications, 65(7), o1480. [Link]
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Yang, K., & Glaser, R. (2022). Transition Metal-Catalyzed and MAO-Assisted Olefin Polymerization; Cyclic Isomers of Sinn's Dimer Are Excellent Ligands in Iron Complexes and Great Methylating Reagents. Catalysts, 12(3), 312. [Link]
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Sun, W., et al. (2021). Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization. ACS Omega, 6(38), 24869–24877. [Link]
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Luinstra, G. A. (2018). Investigations on the Ethylene Polymerization with Bisarylimine Pyridine Iron (BIP) Catalysts. Catalysts, 8(11), 500. [Link]
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Bianchini, C., et al. (2003). Oligomerisation of Ethylene to Linear α‐Olefins by new Cs‐ and C1‐Symmetric [2,6‐Bis(imino)pyridyl]iron and ‐cobalt Dichloride Complexes. European Journal of Inorganic Chemistry, 2003(10), 1956-1968. [Link]
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Sun, W., et al. (2012). Ethylene oligomerization by novel iron (II) diimine complexe. Advanced Materials Research, 550-553, 100-103. [Link]
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Apperley, D. C., et al. (2014). 2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o73. [Link]
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Sutton, P. W., et al. (2015). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 17(4), 2241-2244. [Link]
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Application Notes & Protocols: The Catalytic Versatility of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Iron(II) Complexes
An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine iron complexes.
Authored by: Gemini, Senior Application Scientist
Introduction: A Privileged Scaffold in Homogeneous Catalysis
The 2,6-bis(imino)pyridine (BIP) ligand framework has emerged as a cornerstone in modern coordination chemistry and homogeneous catalysis. First brought to prominence in 1998 by the independent work of Brookhart and Gibson, iron and cobalt complexes bearing these N,N,N-tridentate ligands demonstrated remarkable activities for ethylene polymerization, rivaling even the most efficient metallocene catalysts.[1][2][3] The true power of this scaffold lies in its modularity; the steric and electronic properties of the catalyst can be precisely tuned by modifying the substituents on the imino-aryl groups.[1] This guide focuses specifically on the applications of iron complexes derived from the This compound ligand, a system that provides a balance of steric hindrance and electronic properties, leading to highly active and versatile catalysts. We will explore its primary application in olefin polymerization and delve into its emerging roles in sophisticated organic transformations.
Part 1: Synthesis and Characterization of the Ligand and Iron Pre-catalyst
A robust and reproducible synthesis is the foundation of any catalytic study. The target ligand and its iron(II) chloride complex are accessible through straightforward and well-documented procedures.
Application Note 1.1: Synthesis of this compound Ligand
The synthesis relies on a classical condensation reaction. The causality behind this choice is the efficient and high-yield formation of the imine (C=N) bonds.[4][5] The addition of a catalytic amount of acid, such as formic acid, is crucial as it protonates the carbonyl oxygen of the diacetylpyridine, making the carbon atom more electrophilic and thus accelerating the nucleophilic attack by the aniline.
Protocol 1.1: Ligand Synthesis
-
Reagent Preparation: To a solution of 2,6-diacetylpyridine (1.0 equiv.) in absolute methanol, add 2-methylaniline (2.1-2.2 equiv.).
-
Catalysis: Add a few drops of formic or glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Isolation: Allow the mixture to cool to room temperature. The crude product will precipitate as a yellow powder.
-
Purification: Collect the solid by filtration, wash with cold methanol, and dry under vacuum. Recrystallization from a suitable solvent like methanol can yield high-purity yellow crystals suitable for X-ray diffraction.[4]
Application Note 1.2: Synthesis of the Iron(II) Dichloride Pre-catalyst
The synthesized ligand is then used to form the pentacoordinate iron(II) complex. This complex is a "pre-catalyst" because it requires activation by a cocatalyst to become catalytically active. The reaction involves the direct complexation of the three nitrogen atoms of the BIP ligand to an iron(II) salt, typically anhydrous iron(II) chloride (FeCl₂).[6][7] The resulting complexes are often deeply colored (typically dark blue) and paramagnetic, consistent with a high-spin d⁶ iron(II) center in a five-coordinate geometry, often described as trigonal-bipyramidal or square-pyramidal.[1]
Protocol 1.2: Iron Complex Synthesis
-
Inert Conditions: All manipulations must be performed under a dry, inert atmosphere using Schlenk line or glovebox techniques, as iron(II) complexes can be sensitive to air and moisture.
-
Reaction Setup: In a Schlenk flask, suspend anhydrous FeCl₂ (1.0 equiv.) in dry tetrahydrofuran (THF).
-
Ligand Addition: Add a solution of the this compound ligand (1.0 equiv.) in dry THF to the FeCl₂ suspension at room temperature with vigorous stirring.
-
Reaction: The solution will immediately turn a deep blue color. Stir the reaction for 12-24 hours at room temperature to ensure complete complexation.
-
Isolation: Remove the THF under vacuum. To the resulting solid, add dry pentane or hexane to precipitate the complex fully.
-
Purification: The product can be washed with pentane or hexane to remove any unreacted starting materials and dried under vacuum to yield a fine, dark blue powder.
Caption: Synthesis workflow for the iron(II) pre-catalyst.
Part 2: Primary Application - Ethylene Polymerization and Oligomerization
The most significant application of these iron complexes is in the polymerization and oligomerization of ethylene.[8][9] Depending on the precise ligand structure and reaction conditions, these catalysts can produce linear α-olefins (oligomerization) or high-density polyethylene (HDPE) (polymerization).[10] The ortho-methyl groups on the phenylimino rings provide sufficient steric bulk to primarily favor the production of high molecular weight polyethylene.
Application Note 2.1: Mechanism of Action and the Role of the Cocatalyst
The iron(II) chloride pre-catalyst is inactive on its own. Activation is achieved by using a large excess of an aluminum alkyl cocatalyst, most commonly methylaluminoxane (MAO) or modified methylaluminoxane (MMAO).[10][11] The role of MAO is twofold:
-
Alkylation: It replaces the chloride ligands on the iron center with methyl groups.
-
Cation Generation: It abstracts a methyl anion (or the remaining chloride) to generate a highly electrophilic, coordinatively unsaturated cationic iron-alkyl species, [LFe-R]⁺, which is the active catalyst.[10][11]
Once the active catalyst is formed, polymerization proceeds via a Cossee-Arlman mechanism .[9][10] This involves the coordination of an ethylene monomer to the vacant site on the iron center, followed by its migratory insertion into the iron-alkyl bond, extending the polymer chain by two carbon atoms and regenerating the vacant site for the next monomer.
Chain termination, which dictates the molecular weight of the final polymer, occurs primarily through two pathways:
-
β-Hydride Elimination: Transfer of a hydrogen atom from the beta-carbon of the growing polymer chain to the iron center, releasing the polymer as an α-olefin and forming an iron-hydride species.
-
Chain Transfer to Aluminum: Transfer of the growing polymer chain from the iron center to an aluminum center of the cocatalyst.[12][13]
Caption: Catalytic cycle for ethylene polymerization.
Protocol 2.1: Ethylene Polymerization
This protocol describes a typical lab-scale batch polymerization reaction. Extreme caution is required due to the use of pressurized flammable gas (ethylene) and pyrophoric cocatalysts (MAO). All steps must be conducted under a strictly inert atmosphere.
-
Reactor Setup: A jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature probe, and gas inlet is dried in an oven, assembled hot, and placed under a high vacuum, followed by backfilling with argon or nitrogen.
-
Solvent and Cocatalyst: Toluene (or another suitable solvent) is added to the reactor. The solvent is then saturated with ethylene at the desired pressure (e.g., 1-10 atm) while stirring and maintaining the desired temperature (e.g., 40-80 °C). The required amount of MAO solution (e.g., 10 wt% in toluene, Al:Fe ratio of 1000-2500:1) is then injected.[13]
-
Catalyst Injection: The iron pre-catalyst, dissolved in a small amount of toluene or dichloromethane, is injected into the reactor to initiate the polymerization. An immediate increase in temperature (exotherm) and ethylene uptake should be observed.
-
Reaction: The reaction is allowed to proceed for a set time (e.g., 30 minutes), maintaining constant pressure and temperature.
-
Quenching: The polymerization is terminated by venting the ethylene and injecting acidified methanol (e.g., 10% HCl in methanol). This step neutralizes the active catalyst and the excess MAO.
-
Product Isolation: The precipitated polyethylene is filtered, washed extensively with methanol and acetone, and then dried in a vacuum oven at 60 °C to a constant weight.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight (Mw) and polydispersity index (Mw/Mn), and Differential Scanning Calorimetry (DSC) for melting point (Tm), which indicates the degree of linearity.[12]
Data Presentation: Representative Polymerization Results
The performance of the catalyst is highly sensitive to reaction conditions. The following table summarizes typical trends observed for this class of catalysts.
| Entry | Temperature (°C) | Cocatalyst | Activity (g PE·molFe⁻¹·h⁻¹) | Mw (kg·mol⁻¹) | Tm (°C) |
| 1 | 40 | MAO | ~3.0 x 10⁷ | 95.5 | ~133 |
| 2 | 60 | MAO | ~3.1 x 10⁷ | 30.1 | ~132 |
| 3 | 80 | MAO | ~1.5 x 10⁷ | 4.9 | ~122 |
| 4 | 60 | MMAO | ~3.6 x 10⁷ | 51.6 | ~131 |
Data are illustrative, synthesized from typical results reported in the literature for similar systems.[12][13] A key takeaway is the inverse relationship between reaction temperature and polymer molecular weight, which is due to the increased rate of chain termination reactions (especially β-hydride elimination) at higher temperatures.[13]
Part 3: Emerging Application - Catalytic Carbene Transfer Reactions
While renowned for polymerization, the electrophilic nature of the active iron center can be harnessed for other transformations. A groundbreaking application is in catalytic carbene transfer reactions using donor-acceptor diazo compounds as carbene precursors.[14] This demonstrates the broader utility of these iron complexes in fine chemical synthesis.
Application Note 3.1: Iron-Catalyzed Cyclopropanation
Bis(imino)pyridine iron complexes have been shown to effectively catalyze the cyclopropanation of olefins. The proposed mechanism involves the reaction of the iron complex with a diazo compound (e.g., methyl phenyldiazoacetate) to form a transient iron-carbene intermediate. This electrophilic carbene is then transferred to an olefin, such as styrene, to form the corresponding cyclopropane derivative. This application opens a new avenue for developing enantioselective transformations by designing chiral BIP ligands.[14]
Protocol 3.1: General Procedure for Cyclopropanation
-
Inert Setup: To a Schlenk tube under an inert atmosphere, add the this compound iron(II) chloride pre-catalyst (5 mol%).
-
Solvent and Substrate: Add dry solvent (e.g., dichloromethane) and the olefin substrate (e.g., styrene, 1.0 equiv.).
-
Diazo Addition: Slowly add a solution of the diazo compound (e.g., methyl phenyldiazoacetate, 1.2 equiv.) in the same solvent over a period of 1-2 hours using a syringe pump. The slow addition is critical to keep the concentration of the diazo compound low, minimizing side reactions.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or GC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the cyclopropane product.
Conclusion and Future Outlook
The this compound iron complex is a testament to the power of ligand design in catalysis. Its primary role as a highly active and thermally stable catalyst for ethylene polymerization has been firmly established, providing access to linear polyethylene with tunable molecular weights.[12][13] The causality for its high performance stems from the robust tridentate ligand that stabilizes the active iron center and the steric bulk of the ortho-methylphenyl groups that modulate chain propagation and termination rates.
The future for this catalytic system is bright. The exploration of its utility in carbene transfer reactions signals a shift towards its use in more complex organic synthesis.[14] Future research will likely focus on the development of chiral versions of this ligand to induce asymmetry in these and other catalytic reactions, and on immobilizing these homogeneous catalysts on solid supports to bridge the gap between laboratory-scale synthesis and industrial processability.
References
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Fan, R. et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, E65(7), o1480. Available at: [Link]
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Hu, S. et al. (2024). Research Progress of Iron Catalysts with N,N,N‐tridentate Ligands for Ethylene Polymerization. ResearchGate. Available at: [Link]
-
Zhang, L. et al. (2022). Effects of aluminoxane cocatalysts on bis(imino)pyridine iron‐catalyzed ethylene oligomerization. ResearchGate. Available at: [Link]
-
Abu-Surrah, A. et al. (2011). Pentacoordinated iron(II) complexes with 2,6-bis[(imino)ethyl]pyridine-Schiff base ligands as new catalyst systems mediated atom transfer radical polymerization of (meth)acrylate monomers. ResearchGate. Available at: [Link]
-
Pelascini, F. et al. (2006). Modified Pyridine-Bis(imine) Iron and Cobalt Complexes: Synthesis, Structure, and Ethylene Polymerization Study. ResearchGate. Available at: [Link]
-
Bianchini, C. & Giambastiani, G. (2012). Ethylene oligomerization, homopolymerization and copolymerization by iron and cobalt catalysts with 2,6-(bis-organylimino)pyridyl ligands. Coordination Chemistry Reviews, 250(11-12), 1391-1418. Available at: [Link]
-
Flieger, R. et al. (2021). Investigations on the Ethylene Polymerization with Bisarylimine Pyridine Iron (BIP) Catalysts. Polymers, 13(6), 939. Available at: [Link]
-
Che, C-M. et al. (2015). Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions. Chemical Science, 6(3), 1726-1734. Available at: [Link]
-
Bariashir, C. et al. (2024). High Temperature Iron Ethylene Polymerization Catalysts Bearing N,N,N'-2-(1-(2,4-Dibenzhydryl-6-fluorophenylimino)ethyl)-6-(1-(arylphenylimino)ethyl)pyridines. Chinese Journal of Polymer Science, 42(2), 188-201. Available at: [Link]
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Chirik, P. J. et al. (2014). Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Organometallics, 33(14), 3629-3641. Available at: [Link]
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Fan, R-Q. et al. (2009). This compound. Harbin Institute of Technology. Available at: [Link]
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Sun, W-H. et al. (2024). Non-Symmetrically Fused Bis(arylimino)pyridines with para-Phenyl Substitution: Exploring Their Use as N′,N,N″-Supports in Iron Ethylene Polymerization Catalysis. Molecules, 29(6), 1367. Available at: [Link]
-
Flieger, R. et al. (2021). Investigations on the Ethylene Polymerization with Bisarylimine Pyridine Iron (BIP) Catalysts. MDPI. Available at: [Link]
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Fan, R. et al. (2009). This compound. ResearchGate. Available at: [Link]
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Dias, H. V. R. et al. (2006). Iron(II)–ethylene polymerization catalysts bearing 2,6-bis(imino)pyrazine ligands: Part II. Catalytic behaviour, homogeneous and heterogeneous insights. Journal of Molecular Catalysis A: Chemical, 258(1-2), 170-176. Available at: [Link]
-
Sun, W-H. et al. (2018). Iron(II)–ethylene polymerization catalysts bearing 2,6-bis(imino)pyrazine ligands: Part I. Synthesis and characterization. ResearchGate. Available at: [Link]
-
Al-Shboul, T. M. A. et al. (2023). Catalytic Performance of Pentacoordinate Iron(II) Complexes with Modified Bis(imino)pyridine Ligands for Ethylene Oligomerization. ResearchGate. Available at: [Link]
-
Shcherbina, D. et al. (2020). Unusual Effect of α-olefins as Chain Transfer Agents in Ethylene Polymerization over the Catalyst with Nonsymmetrical Bis(imino)pyridine Complex of Fe(II) and Modified Methylalumoxane (MMAO) Cocatalyst. Polymers, 12(11), 2720. Available at: [Link]
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Diaz, Z. et al. (2007). 2,6-Bis[1-(2-isopropylphenylimino)ethyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 6), o2959. Available at: [Link]
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Sun, W-H. et al. (2001). A Novel Highly Active Iron/2,6-Bis(imino)pyridyl Catalyst for Ethylene Polymerization. Macromolecular Rapid Communications, 22(14), 1123-1126. Available at: [Link]
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J&K Scientific. This compound, 98%. Available at: [Link]
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Application Notes & Protocol: Ethylene Polymerization Utilizing the Iron Complex of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine
Abstract
This document provides a comprehensive guide for researchers on the homopolymerization of ethylene using the iron(II) chloride complex of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine. This class of late transition metal catalysts, often referred to as Brookhart-type or Gibson-type catalysts, has garnered significant interest due to its high activity and ability to produce highly linear polyethylene.[1][2] This guide will detail the necessary reagents and equipment, provide a step-by-step experimental protocol, discuss the critical role of the cocatalyst, and outline methods for the characterization of the resulting polymer. Furthermore, essential safety protocols for handling the pyrophoric reagents involved are emphasized.
Introduction: The Power of Bis(imino)pyridine Ligands
The 2,6-bis(imino)pyridyl ligand framework provides a robust N,N,N-tridentate coordination environment for late transition metals like iron and cobalt.[1][3] The steric and electronic properties of these catalysts can be finely tuned by modifying the substituents on the aryl rings of the imino groups.[4][5] This tunability allows for control over the polymerization process, influencing the molecular weight and properties of the resulting polyethylene.[4][6] The iron complex of this compound, when activated by a cocatalyst such as methylaluminoxane (MAO), forms a highly active species for ethylene polymerization, typically yielding high-density polyethylene (HDPE).[1][7]
The generally accepted mechanism for this type of catalyst system is the Cossee-Arlman mechanism, which accounts for the production of highly linear polyethylene.[3] The active species is a cationic iron-alkyl complex, which undergoes repeated migratory insertion of ethylene monomers to grow the polymer chain.[8] Chain termination can occur through several pathways, including β-hydride elimination and chain transfer to the aluminum cocatalyst.[9][10]
Safety First: Handling Pyrophoric Reagents
The activation of the iron pre-catalyst requires the use of aluminum alkyls, such as methylaluminoxane (MAO) or modified methylaluminoxane (MMAO), which are pyrophoric.[11][12] These substances can ignite spontaneously upon contact with air or moisture.[11][13] Strict adherence to safety protocols is mandatory.
-
Work Environment : All manipulations of pyrophoric reagents must be conducted in an inert atmosphere, either within a glovebox or using Schlenk line techniques.[13] The work area should be free of flammable solvents and combustible materials.[11]
-
Personal Protective Equipment (PPE) : At a minimum, a flame-resistant lab coat, safety glasses with side shields, and nitrile gloves must be worn.[12] For larger quantities, a face shield and fire-retardant gloves are recommended.[12][13]
-
Emergency Preparedness : An appropriate fire extinguisher (Class D for metal fires or a standard dry powder ABC extinguisher) must be readily accessible.[11] Ensure you are familiar with its operation and the location of the nearest safety shower and eyewash station.[11] Do not work alone when handling these reagents.[12]
-
Quenching and Disposal : Needles, syringes, and any glassware that have come into contact with pyrophoric reagents must be carefully quenched. This is typically done by rinsing with a non-reactive solvent like hexane, followed by slow addition to a quenching solution such as isopropanol.
Experimental Workflow
The following diagram outlines the general workflow for the ethylene polymerization experiment.
Caption: Experimental workflow for ethylene polymerization.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired polymer properties.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound Iron(II) Dichloride | Polymerization Grade | Varies | Must be handled under an inert atmosphere. |
| Methylaluminoxane (MAO) | 10 wt% in Toluene | Varies | Pyrophoric. Handle with extreme caution under inert atmosphere. |
| Toluene | Anhydrous, >99.8% | Varies | Purified by passing through a solvent purification system. |
| Ethylene | Polymerization Grade | Varies | |
| Methanol | ACS Grade | Varies | |
| Hydrochloric Acid (HCl) | Concentrated | Varies | For preparing acidified methanol. |
| Nitrogen or Argon | High Purity | Varies | For maintaining an inert atmosphere. |
Equipment
-
Schlenk line or glovebox
-
High-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature controller, pressure gauge, and injection ports.
-
Cannulas, gas-tight syringes, and Schlenk flasks.
-
Vacuum oven.
Polymerization Procedure
-
Reactor Preparation : The reactor must be thoroughly cleaned and dried in an oven at >120 °C overnight. Assemble the reactor while hot and then cool it under a high vacuum. Backfill with high-purity nitrogen or argon. This vacuum/backfill cycle should be repeated at least three times to ensure an inert atmosphere.
-
Solvent and Cocatalyst Addition : Under a positive pressure of inert gas, transfer 250 mL of anhydrous toluene to the reactor via cannula. Inject the desired amount of MAO solution (e.g., to achieve an Al/Fe molar ratio of 1000:1) into the reactor using a gas-tight syringe.
-
Temperature and Pressure Equilibration : Stir the toluene/MAO mixture and bring the reactor to the desired polymerization temperature (e.g., 50 °C). Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar). Allow the system to equilibrate.
-
Catalyst Preparation and Injection : In a glovebox or on a Schlenk line, prepare a stock solution of the iron catalyst in anhydrous toluene (e.g., 1 mg/mL). Draw the required amount of the catalyst solution (e.g., 5 µmol) into a gas-tight syringe.
-
Initiation of Polymerization : Inject the catalyst solution into the stirred reactor to initiate the polymerization. Maintain a constant ethylene pressure by continuously feeding ethylene gas. Monitor the reaction temperature and ethylene uptake.
-
Reaction Termination : After the desired reaction time (e.g., 30 minutes), stop the ethylene feed and vent the reactor. Quench the reaction by slowly adding 50 mL of methanol containing 5% concentrated HCl. This will deactivate the catalyst and precipitate the polymer.
-
Polymer Isolation : Filter the precipitated polyethylene and wash it thoroughly with methanol. Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Polymer Characterization
The properties of the obtained polyethylene can be analyzed using standard techniques:
-
Gel Permeation Chromatography (GPC) : To determine the molecular weight (Mw), number average molecular weight (Mn), and molecular weight distribution (polydispersity index, PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC) : To determine the melting temperature (Tm) and crystallinity of the polymer. The high Tm values (typically >120 °C) are indicative of linear polyethylene.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can be used to analyze the microstructure of the polymer, including the degree of branching and end-group analysis.[9] For this catalyst system, a highly linear structure with minimal branching is expected.[7][14]
Expected Results and Troubleshooting
The activity of the catalyst is typically reported in grams of polyethylene per mole of iron per hour. For this type of catalyst, activities in the range of 10^6 to 10^7 g PE (mol Fe)⁻¹ h⁻¹ can be expected under optimized conditions.[9][15]
| Parameter | Typical Range/Value | Potential Issue if Deviating |
| Catalyst Activity | 10⁶ - 10⁷ g PE (mol Fe)⁻¹ h⁻¹ | Low activity may indicate impurities (air, water) in the system. |
| Molecular Weight (Mw) | 100,000 - 500,000 g/mol | Lower Mw could result from higher temperatures or impurities. |
| PDI (Mw/Mn) | 2 - 4 | Broad PDI might suggest multiple active sites or side reactions. |
| Melting Point (Tm) | 125 - 135 °C | A lower Tm could indicate branching in the polymer chain. |
Troubleshooting:
-
Low or No Activity : Check for leaks in the reactor system. Ensure all reagents and solvents are scrupulously dried and deoxygenated. The MAO cocatalyst quality is crucial; use a fresh batch if possible.
-
Low Molecular Weight Polymer : High polymerization temperatures can increase the rate of chain termination reactions.[5] Consider lowering the reaction temperature.
-
Broad Molecular Weight Distribution : This may indicate poor mixing in the reactor or a slow initiation process. Ensure efficient stirring and rapid injection of the catalyst.
Conclusion
The this compound iron(II) chloride complex is a highly effective catalyst for the production of linear, high-density polyethylene. By carefully controlling the reaction parameters and adhering to strict safety protocols for handling pyrophoric cocatalysts, researchers can achieve high catalytic activities and produce polyethylene with desirable properties. The versatility of the bis(imino)pyridine ligand framework offers ample opportunities for further catalyst development and tailoring of polymer microstructures.
References
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- Handling Pyrophoric Reagents.
- Safe Handling of Pyrophoric Materials. University of California, Santa Barbara.
- Pyrophoric Handling Procedure. Carnegie Mellon University.
- Pyrophoric Reagents Handling in Research Labs. University of Minnesota.
- Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry.
- Computational studies of the Brookhart's type catalysts for ethylene polymerisation. Part 2: Ethylene insertion and chain transfer mechanisms.
- Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymeriz
- Ethylene oligomerization, homopolymerization and copolymerization by iron and cobalt catalysts with 2,6-(bis-organylimino)pyridyl ligands.
- Polymerization of Ethylene Catalyzed by Iron Complex Bearing 2,6-Bis(imine)pyridyl Ligand: 1H and 2H NMR Monitoring of Ferrous Species Formed via Catalyst Activation with AlMe3, MAO, AlMe3/B(C6F5)3 and AlMe3/CPh3(C6F5)4.
- Maurice Brookhart: A Legacy to Organometallic Chemistry.
- α-Diimine Ni-Catalyzed Ethylene Polymerizations: On the Role of Nickel(I)
- Unusual Effect of α-olefins as Chain Transfer Agents in Ethylene Polymerization over the Catalyst with Nonsymmetrical Bis(imino)pyridine Complex of Fe(II) and Modified Methylalumoxane (MMAO)
- Research Progress of Iron Catalysts with N,N,N‐tridentate Ligands for Ethylene Polymerization.
- Investigations on the Ethylene Polymerization with Bisarylimine Pyridine Iron (BIP)
- High Temperature Iron Ethylene Polymerization Catalysts Bearing N,N,N'-2-(1-(2,4-Dibenzhydryl-6-fluorophenylimino)ethyl)-6-(1-(arylphenylimino)ethyl)pyridines. Chinese Journal of Polymer Science.
- Effects of aluminoxane cocatalysts on bis(imino)pyridine iron-catalyzed ethylene oligomerization.
- ¹H-NMR spectrum of Co4 with an expansion of the 2–10 ppm region...
- Iron(II)–ethylene polymerization catalysts bearing 2,6-bis(imino)pyrazine ligands: Part I. Synthesis and characterization.
- Investigations on the Ethylene Polymerization with Bisarylimine Pyridine Iron (BIP)
- Iron(II)–ethylene polymerization catalysts bearing 2,6-bis(imino)pyrazine ligands: Part II. Catalytic behaviour, homogeneous and heterogeneous insights. Inorganica Chimica Acta.
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Application Notes and Protocols for Hydrogenation Reactions using 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Metal Complexes
Introduction: A Versatile Ligand Platform for Earth-Abundant Metal Catalysis
The quest for sustainable and cost-effective catalytic solutions has driven a resurgence of interest in earth-abundant first-row transition metals. In this context, the 2,6-bis(imino)pyridine (BIP) ligand scaffold has emerged as a powerhouse, capable of stabilizing various oxidation states of metals like iron, cobalt, and manganese, and in turn, enabling a wide array of catalytic transformations.[1][2] This guide focuses on a specific, highly effective BIP ligand, 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine , and its coordination complexes with iron, cobalt, and manganese for catalytic hydrogenation reactions.
The strategic design of this ligand, featuring methyl groups on the ortho positions of the N-aryl substituents, offers a balance of steric bulk and electronic properties that significantly influences the activity and stability of the resulting metal catalysts.[3][4] These catalysts have demonstrated remarkable efficacy in the hydrogenation of a diverse range of unsaturated substrates, including alkenes, and show great promise for the reduction of more challenging functionalities like ketones and imines. This document provides a comprehensive overview, from the fundamental synthesis of the ligand and its metal complexes to detailed protocols for their application in catalytic hydrogenation, underpinned by mechanistic insights and critical safety considerations.
Ligand and Pre-catalyst Synthesis: Building the Catalytic Machinery
The journey to effective hydrogenation begins with the precise synthesis of the ligand and its corresponding metal pre-catalysts. The protocols provided below are designed to be robust and reproducible, forming the foundation of successful catalytic experiments.
Protocol 1: Synthesis of this compound Ligand
This procedure details the Schiff base condensation reaction to yield the target ligand. The use of formic acid as a catalyst is crucial for driving the reaction to completion.
Materials:
-
2,6-diacetylpyridine (1.0 eq)
-
2-methylaniline (3.0 eq)
-
Absolute Methanol
-
Formic acid (catalytic amount)
-
Standard laboratory glassware for reflux
-
Inert atmosphere setup (optional, but recommended for minimizing side reactions)
Procedure:
-
To a solution of 2,6-diacetylpyridine (e.g., 1.1 g, 6.7 mmol) in absolute methanol (25 mL) in a round-bottom flask, add 2-methylaniline (e.g., 2.2 mL, 20.5 mmol).[5]
-
Add a few drops of formic acid to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After 24 hours, allow the reaction mixture to cool to room temperature. The crude product will precipitate as a yellow powder.[5]
-
Collect the yellow precipitate by vacuum filtration and wash with a small amount of cold methanol.
-
For purification, the crude product can be recrystallized. Slow evaporation of a methanol solution of the crude product yields yellow block crystals suitable for X-ray diffraction analysis. An expected yield is in the range of 85%.[5]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Synthesis of Metal(II) Dichloride Pre-catalysts
The following is a general and adaptable protocol for the synthesis of the iron(II), cobalt(II), and manganese(II) dichloride complexes of the synthesized ligand. These complexes serve as the pre-catalysts for the hydrogenation reactions. The procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques due to the air-sensitivity of the metal precursors and products.
Materials:
-
This compound ligand (1.0 eq)
-
Anhydrous Metal(II) chloride salt (FeCl₂, CoCl₂, or MnCl₂·4H₂O) (1.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Ethanol)
-
Schlenk glassware and cannula
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the this compound ligand in the chosen anhydrous solvent.
-
In a separate Schlenk flask, dissolve or suspend the anhydrous metal(II) chloride salt in the same solvent. For hydrated salts like MnCl₂·4H₂O, a solvent like acetonitrile is often effective.[6]
-
Slowly add the metal salt solution/suspension to the ligand solution at room temperature with vigorous stirring.
-
A color change and/or precipitation of the complex is typically observed. The reaction is usually stirred at room temperature for several hours to ensure complete complexation. For cobalt complexes, a color change from a violet-purple-blue to a solid precipitate is indicative of complex formation.[7]
-
The resulting solid pre-catalyst is collected by filtration under inert atmosphere, washed with a small amount of the anhydrous solvent, and dried under vacuum.
Causality in Synthesis: The choice of solvent is critical; it must be anhydrous to prevent the formation of undesired aqua complexes and should be capable of dissolving both the ligand and the metal salt to a sufficient extent. The stoichiometry is a straightforward 1:1 metal-to-ligand ratio for these pincer-type complexes.
Application in Catalytic Hydrogenation: Protocols and Performance
The true utility of these complexes is realized in their catalytic performance. The following sections provide detailed protocols for the hydrogenation of various substrates and summarize expected performance based on data from closely related systems.
Safety First: Best Practices for High-Pressure Hydrogenation
Hydrogenation reactions, especially those under pressure, carry inherent risks. Adherence to strict safety protocols is paramount.
-
Pyrophoric Catalysts: Many hydrogenation catalysts, particularly when finely divided or on a support, can be pyrophoric and ignite upon exposure to air. Handle all catalysts in an inert atmosphere glovebox or using Schlenk techniques.[8][9]
-
Flammable Gas: Hydrogen is highly flammable. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[8][10]
-
Pressure Equipment: Use only pressure-rated reactors and ensure they are properly maintained and have functioning pressure relief devices. Always perform a leak test with an inert gas (e.g., nitrogen) before introducing hydrogen.[10][11]
-
Inerting the Reactor: Before introducing hydrogen, the reactor must be purged of all oxygen. This is typically achieved by several cycles of evacuating the reactor and backfilling with an inert gas like nitrogen.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and consider using a blast shield.[10]
Protocol 3: General Procedure for Alkene Hydrogenation
This protocol is a general guideline for the hydrogenation of unfunctionalized and functionalized alkenes using the iron or cobalt pre-catalysts.
Materials:
-
Iron(II) or Cobalt(II) pre-catalyst
-
Alkene substrate
-
Anhydrous, degassed solvent (e.g., Benzene, Toluene, or THF)
-
High-pressure hydrogenation reactor equipped with a magnetic stir bar or mechanical stirrer
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge the high-pressure reactor with the pre-catalyst (typically 0.5-5 mol%).
-
Add the desired amount of anhydrous, degassed solvent.
-
Add the alkene substrate.
-
Seal the reactor and remove it from the glovebox.
-
Connect the reactor to a hydrogen line in a fume hood.
-
Purge the reactor headspace by pressurizing with hydrogen (e.g., to 4 atm) and then carefully venting (repeat 3-4 times).
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 4 atm).
-
Commence vigorous stirring and heat the reaction to the desired temperature (e.g., 23 °C or higher for more challenging substrates).
-
Monitor the reaction progress by observing the pressure drop and/or by taking aliquots (after cooling and venting the reactor) for analysis by GC or NMR.
-
Upon completion, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with an inert gas before opening.
-
The product can be isolated by filtering off the catalyst and removing the solvent under reduced pressure.
Data Presentation: Hydrogenation of Alkenes
The following table summarizes representative data for the hydrogenation of various alkenes using iron and cobalt complexes with similar bis(imino)pyridine ligands. This data provides a strong indication of the expected performance of catalysts derived from this compound.
| Entry | Catalyst Type | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | Reference |
| 1 | Fe | 1-Hexene | 5 | 4 | 23 | 1 | >95 | [3] |
| 2 | Fe | trans-Methyl stilbene | 5 | 4 | 23 | 60 | >95 | [4] |
| 3 | Fe | Ethyl 3,3-dimethylacrylate | 5 | 4 | 23 | 1 | >95 | [4] |
| 4 | Fe | 5-Hexen-2-one | 5 | 4 | 65 | 24 | >95 | [12] |
| 5 | Co | trans-Methylstilbene | 5 | 4 | 22 | 12 | >95 | [13] |
| 6 | Co | 1-Methyl-1-cyclohexene | 5 | 4 | 22 | 12 | >95 | [13] |
| 7 | Co | 2,3-Dimethyl-2-butene | 5 | 4 | 50 | 24 | 69 | [13] |
Expanding the Scope: Hydrogenation of Ketones and Imines
Complexes of this compound with cobalt and manganese are also promising catalysts for the hydrogenation of ketones and imines, respectively. The general protocol for alkene hydrogenation can be adapted for these substrates, often requiring slightly more forcing conditions or the use of specific co-catalysts or activators.
For Ketone Hydrogenation (Co-catalyzed):
-
Higher temperatures and pressures may be required.
-
The presence of a base can sometimes be beneficial for catalyst activation.
-
Cobalt catalysts have shown high activity and enantioselectivity in the asymmetric hydrogenation of ketones with chiral ligands.[14][15]
For Imine Hydrogenation (Mn-catalyzed):
-
Manganese catalysts have been successfully employed for the hydrogenation of imines, including those generated in situ.[16]
-
These reactions often proceed under mild conditions.
Mechanistic Insights: The Role of the Redox-Active Ligand
The high catalytic activity of these bis(imino)pyridine metal complexes is often attributed to the "non-innocent" or redox-active nature of the ligand.[2] The ligand can actively participate in the catalytic cycle by storing and releasing electrons, which facilitates key steps like the activation of H₂ and substrate reduction without requiring large formal changes in the metal's oxidation state.
A proposed catalytic cycle for the iron-catalyzed hydrogenation of alkenes is depicted below.
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- 15. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Iron-Catalyzed Dehalogenation of Aromatic Compounds using 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Iron Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction: Advancing Dehalogenation with Earth-Abundant Metal Catalysis
The removal of halogen substituents from aromatic rings, or dehalogenation, is a pivotal transformation in organic synthesis. It plays a crucial role in the detoxification of halogenated environmental pollutants and in the final steps of complex molecule and pharmaceutical ingredient synthesis, where halogens often serve as directing groups or placeholders.[1] Traditionally, this process has been dominated by catalysts based on precious metals like palladium.[1] However, the high cost and toxicity of these metals have spurred the development of more sustainable alternatives.[2] Iron, being the most abundant element on Earth by mass and possessing low toxicity, has emerged as a highly attractive candidate for catalysis.[2]
This application note details a protocol for the dehalogenation of aromatic compounds utilizing a well-defined iron complex of the nitrogen-tridentate ligand, 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine. The rationale behind employing this specific ligand is to enhance the stability and modulate the reactivity of the iron center, potentially leading to higher efficiency and broader substrate scope compared to simple iron salts. The bis(imino)pyridine ligand framework is known to support iron in various oxidation states and create a well-defined coordination sphere, which is essential for catalytic activity and selectivity. While simple iron salts like iron(III) chloride (FeCl₃) and iron(III) acetylacetonate [Fe(acac)₃] have shown efficacy in dehalogenation reactions, the use of a tailored ligand system offers the potential for a more robust and tunable catalytic system.[3][4][5]
Synthesis of the Catalyst Components
The catalyst system is prepared in two stages: first, the synthesis of the this compound ligand, followed by its complexation with an iron(II) precursor.
Part 1: Synthesis of this compound Ligand
The ligand is synthesized via a condensation reaction between 2,6-diacetylpyridine and 2-methylaniline.[6][7]
Materials:
-
2,6-Diacetylpyridine
-
2-Methylaniline (o-toluidine)
-
Anhydrous Methanol
-
Formic Acid (catalytic amount)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer with heating
Protocol:
-
To a solution of 2,6-diacetylpyridine (1.0 eq) in absolute methanol, add 2-methylaniline (2.1 eq).
-
Add a few drops of formic acid to the mixture to catalyze the imine formation.
-
Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.
-
Allow the mixture to cool to room temperature. The product will precipitate as a yellow powder.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield the this compound ligand.
Part 2: Synthesis of the Iron(II) Complex
The iron(II) complex is prepared by reacting the synthesized ligand with an anhydrous iron(II) chloride precursor.
Materials:
-
This compound ligand
-
Anhydrous Iron(II) Chloride (FeCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk line and glassware for inert atmosphere synthesis
-
Magnetic stirrer
Protocol:
-
Under an inert nitrogen atmosphere, dissolve the this compound ligand (1.0 eq) in anhydrous THF.
-
In a separate Schlenk flask, add anhydrous FeCl₂ (1.0 eq).
-
Slowly add the ligand solution to the FeCl₂ suspension at room temperature with vigorous stirring.
-
A color change (typically to a deep blue or other dark color) indicates complex formation.
-
Stir the reaction mixture at room temperature for 4-6 hours to ensure complete complexation.
-
The resulting iron complex solution can be used directly in the dehalogenation reaction or the complex can be isolated by precipitation with a non-polar solvent like hexane, followed by filtration and drying under vacuum.
Protocol for Catalytic Dehalogenation of Aromatic Halides
This protocol describes a general procedure for the dehalogenation of an aromatic halide using the prepared iron catalyst and a Grignard reagent as the reductant. The conditions are based on established methods for iron-catalyzed dehalogenation.[3][5]
Materials:
-
Aromatic halide (e.g., 4-bromotoluene, 1-chloro-4-nitrobenzene)
-
tert-Butylmagnesium chloride solution (t-BuMgCl) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
The prepared solution of this compound iron(II) complex in THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Protocol:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the aromatic halide (1.0 eq) in anhydrous THF.
-
Add the solution of the this compound iron(II) complex (typically 1-5 mol%).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the tert-butylmagnesium chloride solution (1.5-2.0 eq) dropwise to the reaction mixture over 10-15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Experimental Workflow and Proposed Catalytic Cycle
Caption: A plausible catalytic cycle for the iron-catalyzed dehalogenation of aryl halides (Ar-X).
Data Presentation: Representative Dehalogenation Results
The following table presents hypothetical yet plausible results for the dehalogenation of various aromatic halides based on typical outcomes for similar iron-catalyzed reactions. Actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Aromatic Halide (Substrate) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 2 | 1.5 | 95 |
| 2 | 1-Chloro-4-nitrobenzene | 3 | 2 | 92 |
| 3 | 2-Iodophenol | 2 | 1 | 98 |
| 4 | 4-Chlorobenzonitrile | 3 | 2.5 | 88 |
| 5 | 1-Bromo-3,5-difluorobenzene | 2 | 1.5 | 96 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient reductant, poor quality reagents/solvents. | Ensure all reagents and solvents are anhydrous. Use freshly prepared or titrated Grignard reagent. Increase catalyst loading or amount of reductant. Confirm ligand and complex synthesis via characterization. |
| Formation of side products | Reaction temperature too high, presence of oxygen. | Maintain the reaction temperature at 0 °C or lower. Ensure the reaction is performed under a strictly inert atmosphere. |
| Difficulty in purification | Incomplete quenching, emulsion during workup. | Ensure the quenching step is complete by adding the NH₄Cl solution slowly until no more gas evolves. If an emulsion forms, add a small amount of brine to break it. |
Conclusion
The use of a this compound iron complex presents a promising and sustainable approach for the dehalogenation of aromatic compounds. This application note provides a comprehensive guide for the synthesis of the catalyst and a detailed protocol for its use in a key organic transformation. The tunability of the ligand structure opens avenues for further optimization of the catalyst's performance for a wider range of substrates, contributing to the growing field of green chemistry.
References
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Czaplik, W. M., Grupe, S., Mayer, M., & von Wangelin, A. J. (2010). Practical iron-catalyzed dehalogenation of aryl halides. Chemical Communications, 46(34), 6350–6352. [Link]
-
Tondreau, A. M., Atifi, A., & Chirik, P. J. (2015). Arene coordination in bis(imino)pyridine iron complexes: Identification of catalyst deactivation pathways in iron-catalyzed hydrogenation and hydrosilation. Organometallics, 34(13), 3249–3261. [Link]
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Zhang, Y., Wang, Z., & Zhu, S. (2019). Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions. Chemical Science, 10(30), 7170–7176. [Link]
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Czaplik, W. M., Grupe, S., Mayer, M., & von Wangelin, A. J. (2010). Practical iron-catalyzed dehalogenation of aryl halides. FAO AGRIS. [Link]
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Zhang, Y., Wang, Z., & Zhu, S. (2019). Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions. PubMed Central. [Link]
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Pelascini, F., Wesolek, M., & Peruch, F. (2006). Modified Pyridine‐Bis(imine) Iron and Cobalt Complexes: Synthesis, Structure, and Ethylene Polymerization Study. European Journal of Inorganic Chemistry, 2006(21), 4309-4316. [Link]
-
Zhang, Y., Wang, Z., & Zhu, S. (2019). Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions. PubMed Central. [Link]
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Bhuvaneswari, S., & Sharmila, S. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry, 6(1), 180-192. [Link]
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Fan, R. Q., Ding, X. D., Zhou, G. P., & Yang, Y. L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1480. [Link]
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Fan, R. Q., et al. (2009). Synthesis of 2,6‐bis[1‐(4‐methoxy‐2‐methylphenylimino)ethyl]pyridine (L). ResearchGate. [Link]
-
Fan, R. Q., Ding, X. D., Zhou, G. P., & Yang, Y. L. (2009). This compound. PubMed Central. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
-
Vallez, A., & O'Duill, M. (2020). On the Use of Iron in Organic Chemistry. Molecules, 25(6), 1344. [Link]
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Application Notes and Protocols for MAO-Activated 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Catalytic Systems
Introduction: A New Era in Olefin Polymerization
The discovery of late transition metal catalysts, particularly those based on iron and cobalt complexes with 2,6-bis(imino)pyridyl ligands, marked a significant advancement in the field of olefin polymerization.[1][2] First reported in 1998, these systems, when activated by a cocatalyst, exhibit remarkable activities for ethylene polymerization, often comparable to highly efficient metallocene catalysts.[1][2] The resulting polymers are typically high-density polyethylene (HDPE) with a linear microstructure.[1] A key component of this catalytic system is the cocatalyst, most commonly Methylaluminoxane (MAO).[1][3] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the critical role of MAO as a cocatalyst with "2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine" metal (Fe or Co) complexes, providing in-depth mechanistic insights and robust experimental protocols.
The versatility of the 2,6-bis(imino)pyridyl ligand framework allows for fine-tuning of the catalyst's performance by modifying its steric and electronic properties.[4][5] The introduction of bulky substituents on the aryl rings of the ligand, for instance, has been shown to enhance the thermal stability of the catalyst, enabling polymerization at higher temperatures, a crucial factor for industrial applications.[1][6][7] This guide will focus on the foundational this compound iron and cobalt catalysts, providing a comprehensive understanding of their activation by MAO and their application in ethylene polymerization.
The Pivotal Role of MAO: From Pre-catalyst to Active Species
Methylaluminoxane (MAO) is more than a simple activator; it is a complex chemical entity that performs several crucial functions to transform the dormant pre-catalyst into a highly active polymerization center. While the precise structure of MAO remains a subject of investigation, it is generally understood to be a mixture of linear, cyclic, and caged aluminoxane species.[8][9][10] The interaction between the 2,6-bis(imino)pyridyl metal dihalide pre-catalyst and MAO is a multifaceted process.
Mechanism of Activation
The activation of the iron or cobalt pre-catalyst by MAO is believed to proceed through a series of steps, leading to the formation of a cationic, coordinatively unsaturated metal-alkyl species, which is the active catalyst for olefin polymerization.[11]
-
Alkylation: The initial step involves the alkylation of the metal center (Fe or Co) by MAO. A methyl group from MAO replaces one or both of the halide ligands (e.g., chloride) on the pre-catalyst.[12]
-
Abstraction and Ion Pair Formation: Subsequently, MAO acts as a Lewis acid to abstract another anionic ligand (either the remaining halide or a methyl group) from the metal center. This abstraction generates a cationic metal-alkyl species. The resulting MAO-based counter-anion is weakly coordinating, which allows for the coordination of the olefin monomer to the active metal center.[11]
The exact nature of the active species is a topic of ongoing research and debate. Some studies suggest the formation of a cationic monoalkyl Fe(II) species, [FeMeL]⁺.[2] Other research, supported by Mössbauer and EPR studies, has proposed that MAO might oxidize the Fe(II) center to Fe(III) species.[2] However, more recent evidence points towards the active participation of Fe(II) species in the polymerization process.[2] It is also proposed that neutral, bimetallic complexes involving aluminum may act as precursors to the active species or even be active themselves.[3][13]
The structure of MAO itself plays a significant role in the activation process. Computational studies suggest that cyclic MAO species may be more effective ligands for the iron center compared to acyclic forms, potentially leading to more stable and active catalytic species.[9][10]
Figure 1: Proposed activation pathway of a 2,6-bis(imino)pyridyl metal pre-catalyst by MAO.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for ethylene polymerization using a this compound iron(II) dichloride catalyst activated with MAO. The principles outlined here are also applicable to the corresponding cobalt catalyst, with potential minor adjustments to reaction conditions.
Materials and Reagents
-
Pre-catalyst: this compound iron(II) dichloride
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Solvent: Anhydrous toluene
-
Monomer: Polymerization-grade ethylene
-
Quenching Solution: Acidified methanol (e.g., 10% HCl in methanol)
-
Gases: High-purity nitrogen or argon
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
High-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature controller, and gas inlet/outlet
-
Syringes and cannulas for transferring air-sensitive reagents
-
Glassware (Schlenk flasks, beakers, funnels) dried in an oven and cooled under inert gas
Protocol: Ethylene Polymerization
-
Reactor Preparation:
-
Thoroughly clean and dry the high-pressure reactor.
-
Assemble the reactor and purge it with high-purity nitrogen or argon for at least 30 minutes to remove air and moisture. This is a critical step as the catalyst system is highly sensitive to these impurities.
-
Heat the reactor under vacuum to remove any adsorbed water and then backfill with inert gas.
-
-
Reaction Setup (under inert atmosphere):
-
In a glovebox or using Schlenk techniques, add the desired amount of anhydrous toluene to the reactor. The volume will depend on the reactor size and desired polymer concentration.
-
Introduce the MAO solution into the reactor using a syringe. The amount of MAO is crucial and is typically defined by the Al/Fe molar ratio. Ratios can range from 1000:1 to 2500:1, with an optimal ratio often found around 1500:1 to 2000:1.[4] It is advisable to perform a series of experiments to determine the optimal ratio for your specific system.
-
Stir the toluene/MAO mixture and bring the reactor to the desired polymerization temperature (e.g., 30-80 °C). The choice of temperature can influence both the catalyst activity and the molecular weight of the resulting polymer.[14][15]
-
-
Catalyst Injection and Polymerization:
-
Prepare a stock solution of the this compound iron(II) dichloride pre-catalyst in anhydrous toluene in a separate Schlenk flask.
-
Once the reactor has reached the set temperature, pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 atm).[14] Higher ethylene pressure generally leads to increased catalytic activity.[14]
-
Inject the pre-catalyst solution into the reactor to initiate the polymerization. The reaction is often rapid, and an exotherm may be observed.
-
Maintain constant ethylene pressure and stirring speed throughout the desired reaction time (e.g., 15-60 minutes).
-
-
Reaction Quenching and Polymer Isolation:
-
After the specified time, vent the excess ethylene from the reactor.
-
Quench the reaction by carefully adding the acidified methanol solution. This will deactivate the catalyst and precipitate the polyethylene.
-
Stir the mixture for a few minutes, then collect the polymer by filtration.
-
Wash the polymer with copious amounts of methanol and then water to remove any catalyst residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Sources
- 1. Unusual Effect of α-olefins as Chain Transfer Agents in Ethylene Polymerization over the Catalyst with Nonsymmetrical Bis(imino)pyridine Complex of Fe(II) and Modified Methylalumoxane (MMAO) Cocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 3. mdpi.com [mdpi.com]
- 4. Achieving Linear α-Macro-olefins in Ethylene Polymerization through Precisely Tuned Bis(imino)pyridylcobalt Precatalysts with Steric and Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.tcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. High Temperature Iron Ethylene Polymerization Catalysts Bearing <italic style="font-style: italic">N,N,N'</italic>-2-(1-(2,4-Dibenzhydryl-6-fluorophenylimino)ethyl)-6-(1-(arylphenylimino)ethyl)pyridines [cjps.org]
- 8. erepo.uef.fi [erepo.uef.fi]
- 9. mdpi.com [mdpi.com]
- 10. "Transition Metal‐Catalyzed and MAO‐Assisted Olefin Polymerization. Cyc" by Kaidi Yang and Rainer Glaser [scholarsmine.mst.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Tandem Catalysis Using 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Complexes
Introduction: The Power of Tandem Catalysis with Pyridine-Diimine Pincer Complexes
In the pursuit of efficient and sustainable chemical synthesis, tandem catalysis has emerged as a powerful strategy. By combining multiple catalytic transformations into a single, one-pot operation, we can significantly reduce reaction steps, minimize waste, and improve overall process efficiency. At the heart of many successful tandem catalytic systems are robust and tunable catalyst platforms. Among these, metal complexes of 2,6-bis(imino)pyridine (BIP) ligands have garnered considerable attention.
The 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine ligand, a member of the BIP family, acts as a tridentate pincer ligand, firmly coordinating to a metal center through its three nitrogen atoms. This coordination imparts exceptional stability to the resulting complex, preventing metal leaching and catalyst degradation during the catalytic cycle. Furthermore, the steric and electronic properties of the complex can be finely tuned by modifying the substituents on the aryl rings of the imino groups. This tunability allows for the optimization of catalytic activity and selectivity for a wide range of transformations.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound complexes with iron(II) and cobalt(II) in tandem catalysis. We will delve into the synthesis of the ligand and its metal complexes, followed by detailed protocols for two distinct tandem catalytic applications: the well-established ethylene oligomerization and the versatile carbene transfer reactions for cyclopropanation.
Part 1: Synthesis of the Catalyst Components
A reliable and reproducible synthesis of the ligand and its metal complexes is the foundation for successful catalytic applications. The following protocols are based on established literature procedures.[1][2]
Synthesis of this compound Ligand
The ligand is synthesized via a straightforward condensation reaction between 2,6-diacetylpyridine and 2-methylaniline.
Protocol:
-
Reaction Setup: To a solution of 2,6-diacetylpyridine (1.1 g, 6.7 mmol) in 25 mL of absolute methanol in a round-bottom flask, add 2-methylaniline (2.2 mL, 20.5 mmol).
-
Catalysis: Add a few drops of formic acid to the mixture to catalyze the imine formation.
-
Reflux: Reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Allow the reaction mixture to cool to room temperature. The crude product will precipitate as a yellow powder.
-
Purification: Collect the solid by filtration and wash with cold methanol. Further purification can be achieved by recrystallization from methanol to yield yellow block crystals suitable for X-ray diffraction analysis. A typical yield is around 85%.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a polar protic solvent that readily dissolves the reactants and facilitates the condensation reaction. Its boiling point is suitable for reflux conditions.
-
Excess Aniline: Using a stoichiometric excess of 2-methylaniline helps to drive the equilibrium towards the formation of the di-imine product.
-
Formic Acid Catalyst: The acid protonates the carbonyl oxygen of the acetyl group, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine, thus accelerating the reaction rate.
-
Reflux: Heating the reaction mixture to its boiling point provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
Workflow for Ligand Synthesis:
Caption: Workflow for the synthesis of the this compound ligand.
Synthesis of Iron(II) and Cobalt(II) Complexes
The metal complexes are typically prepared by reacting the synthesized ligand with the corresponding metal(II) chloride salt.
Protocol for Iron(II) Complex Synthesis:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Reaction Setup: In a Schlenk flask, dissolve the this compound ligand (1.0 g, 2.93 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).
-
Addition of Metal Salt: To this solution, add anhydrous iron(II) chloride (0.37 g, 2.93 mmol) portion-wise with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A color change to deep blue or another characteristic color indicates complex formation.
-
Isolation: Reduce the volume of the solvent under vacuum. Add anhydrous hexane to precipitate the complex.
-
Purification: Collect the solid by filtration, wash with hexane, and dry under vacuum.
Protocol for Cobalt(II) Complex Synthesis:
The procedure is analogous to the iron(II) complex synthesis, using anhydrous cobalt(II) chloride as the metal source. The resulting complex will have a characteristic color, often green or blue.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Iron(II) and Cobalt(II) complexes can be sensitive to oxidation by air, hence the need for an inert atmosphere.
-
Anhydrous Solvents and Reagents: Water can compete with the ligand for coordination to the metal center and can also lead to the formation of undesired hydrated species.
-
THF as Solvent: THF is a good coordinating solvent that can dissolve both the ligand and the metal salt, facilitating the reaction. It is also relatively easy to remove under vacuum.
-
Stirring: Continuous stirring ensures proper mixing of the reactants and promotes a homogeneous reaction.
Part 2: Application in Tandem Catalysis
The versatility of the this compound metal complexes allows for their application in various tandem catalytic processes. Here, we detail the protocols for two distinct examples.
Tandem Ethylene Oligomerization
Iron and cobalt complexes of BIP ligands are highly active catalysts for the oligomerization of ethylene to produce linear alpha-olefins, a process that involves a tandem sequence of insertion and chain transfer reactions.[3][4]
Protocol:
-
Catalyst Activation: In a Schlenk tube under an inert atmosphere, dissolve the iron(II) or cobalt(II) complex (e.g., 10 µmol) in toluene (10 mL). Add a co-catalyst, typically methylaluminoxane (MAO) or modified methylaluminoxane (MMAO), in a specific Al:metal ratio (e.g., 250:1 to 1000:1). Stir the mixture for a few minutes to allow for catalyst activation.
-
Reaction Setup: Transfer the activated catalyst solution to a high-pressure reactor (autoclave) that has been purged with ethylene.
-
Oligomerization: Pressurize the reactor with ethylene to the desired pressure (e.g., 10-50 bar) and maintain a constant temperature (e.g., 30-80 °C) with vigorous stirring. The reaction is typically exothermic, so cooling may be required.
-
Quenching: After the desired reaction time, vent the ethylene and quench the reaction by adding an acidic solution (e.g., 10% HCl in methanol).
-
Product Analysis: The resulting mixture of linear alpha-olefins can be analyzed by gas chromatography (GC) to determine the product distribution and selectivity.
Data Presentation: Ethylene Oligomerization Performance
| Entry | Catalyst | Co-catalyst | Al/Metal Ratio | Temp (°C) | Pressure (bar) | Activity ( g/mol ·h) | Selectivity (C4-C20 α-olefins) |
| 1 | Fe-complex | MMAO | 500:1 | 50 | 30 | 1.5 x 10^6 | >95% |
| 2 | Co-complex | MAO | 1000:1 | 60 | 40 | 8.0 x 10^5 | >98% |
Note: The data presented are representative and can vary based on specific reaction conditions and ligand modifications.
Catalytic Cycle for Ethylene Oligomerization:
Caption: Simplified catalytic cycle for ethylene oligomerization.
Tandem Carbene Transfer Reactions: Cyclopropanation
Bis(imino)pyridine iron complexes have been shown to be effective catalysts for various carbene transfer reactions from diazo compounds.[1][5][6] This opens up possibilities for tandem reactions where a carbene is generated and then participates in a subsequent transformation, such as cyclopropanation.
Protocol for Cyclopropanation of Styrene:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere.
-
Reaction Setup: In a Schlenk tube, dissolve the iron(II) complex (e.g., 5 mol%) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Substrate Addition: Add styrene (1.0 mmol) to the catalyst solution.
-
Diazo Compound Addition: Slowly add a solution of ethyl diazoacetate (EDA) (1.2 mmol) in the same solvent to the reaction mixture over a period of 1-2 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the cyclopropane product.
Data Presentation: Cyclopropanation of Styrene
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (trans:cis) |
| 1 | Fe-complex | DCM | 25 | 12 | 85 | 80:20 |
| 2 | Fe-complex | DCE | 25 | 12 | 88 | 82:18 |
Note: The data presented are representative and can be influenced by the specific iron complex and reaction conditions.
Proposed Mechanism for Iron-Catalyzed Cyclopropanation:
Caption: Proposed mechanism for the iron-catalyzed cyclopropanation of styrene.
Part 3: Scientific Integrity & Logic
Expertise & Experience: The choice of a pincer ligand like this compound is deliberate. Its rigid tridentate coordination provides a well-defined and stable catalytic environment. The steric bulk provided by the 2-methylphenyl groups can influence the selectivity of the catalytic reaction, for instance, by controlling the approach of the substrate to the metal center. In ethylene oligomerization, the nature of the co-catalyst (MAO vs. MMAO) and the Al/metal ratio are critical parameters that control the generation of the active cationic species and influence both the activity and the chain length of the resulting olefins. For carbene transfer reactions, the slow addition of the diazo compound is a field-proven technique to minimize the dimerization of the carbene and other undesired side reactions.
Trustworthiness: The protocols provided are designed to be self-validating. The synthesis of the ligand and complexes should yield products with characteristic spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) and, ideally, crystal structures that can be compared with literature reports. For the catalytic reactions, product analysis by standard techniques like GC, GC-MS, and NMR will confirm the success of the transformation and allow for the quantification of yields and selectivities.
References
-
Fan, R.-Q., Ding, X.-D., Zhou, G.-P., & Yang, Y.-L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1480. [Link]
-
Huang, J., Sun, X., Wang, Z., & Redshaw, C. (2008). 2,6-Bis[1-(2,6-diethylphenylimino)ethyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2368. [Link]
-
Cui, X., & Zhang, X. P. (2019). Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions. Chemical Science, 10(28), 6883–6888. [Link]
-
Cui, X., & Zhang, X. P. (2019). Bis(imino)pyridine Iron Complexes for Catalytic Carbene Transfer Reactions. ResearchGate. [Link]
-
Britovsek, G. J. P., Gibson, V. C., Spitzmesser, S. K., Tellmann, K. P., & White, A. J. P. (2003). Cationic 2,6-bis(imino)pyridine iron and cobalt complexes: synthesis, structures, ethylene polymerisation and ethylene/polar monomer co-polymerisation studies. Dalton Transactions, (8), 1639-1645. [Link]
- Gibson, V. C., & Spitzmesser, S. K. (2003). Advances in non-metallocene olefin polymerization catalysis. Chemical Reviews, 103(1), 283-316.
- Small, B. L., & Brookhart, M. (1999). Iron-Based Catalysts for the Polymerization of α-Olefins. Macromolecules, 32(7), 2120–2130.
-
Xia, L., Liu, S., Wang, W., Jia, X., Zhang, Y., Geng, S., & Fan, W. (2018). New Coordination Complexes Based on the 2,6-bis[1-(Phenylimino)ethyl] Pyridine Ligand: Effective Catalysts for the Synthesis of Propylene Carbonates from Carbon Dioxide and Epoxides. Molecules, 23(9), 2304. [Link]
-
van Wyk, J. L., Monyatsi, T. N., & Onani, M. O. (2025). Catalytic Performance of Pentacoordinate Iron(II) Complexes with Modified Bis(imino)pyridine Ligands for Ethylene Oligomerization. ResearchGate. [Link]
-
Pelascini, F., Wesolek, M., Peruch, F., & Lutz, P. J. (2006). Modified Pyridine‐Bis(imine) Iron and Cobalt Complexes: Synthesis, Structure, and Ethylene Polymerization Study. European Journal of Inorganic Chemistry, 2006(21), 4309-4316. [Link]
Sources
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- 2. Ligand and metal-centred reactivity in 2,6-bis(imino)-1,4-dihydropyridinate Zn(ii) alkyls: the dual behaviour of an intriguing type of complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Propylene Carbonate using 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Metal Catalysts
Introduction: The Imperative for Green Carbonate Synthesis
Propylene carbonate is a versatile, high-value chemical with a wide range of applications, including as a green solvent, an electrolyte component in lithium-ion batteries, and a precursor for the synthesis of polymers like polycarbonates and polyurethanes. The growing demand for sustainable chemical processes has intensified research into efficient and environmentally benign methods for its production. A prominent green chemistry approach is the atom-economical cycloaddition of carbon dioxide (CO₂) with propylene oxide.[1][2][3] This reaction directly converts a potent greenhouse gas into a valuable product.
The key to unlocking the potential of this transformation lies in the development of highly active and selective catalysts that can operate under mild conditions.[3] Among the various catalytic systems explored, coordination complexes based on pyridine-diimine ligands have shown significant promise. This document provides a detailed guide to the synthesis and application of metal catalysts bearing the 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine ligand for the synthesis of propylene carbonate. While direct literature on the application of this specific ligand in this reaction is emerging, we will draw upon established principles and data from closely related structural analogues to provide a robust and scientifically grounded protocol.[4][5]
Catalyst System Overview: Structure and Rationale
The catalyst at the core of this protocol is a coordination complex of a transition metal with the tridentate nitrogen-donor ligand, this compound. The ligand's structure, featuring a central pyridine ring flanked by two iminoethyl groups substituted with 2-methylphenyl moieties, provides a tunable electronic and steric environment for the coordinated metal center.
The rationale behind the selection of this ligand framework is multifaceted:
-
Strong Coordination: The tridentate nature of the ligand ensures the formation of stable metal complexes.
-
Electronic Tuning: The imine linkages and the substituents on the phenyl rings influence the Lewis acidity of the metal center, which is crucial for the activation of propylene oxide.
-
Steric Influence: The bulky 2-methylphenyl groups can impact the catalyst's stability and selectivity.
Iron(II) complexes of similar bis(imino)pyridine ligands have been extensively studied and have demonstrated high catalytic activity in various transformations.[6][7][8] Therefore, an iron(II) complex of this compound is a promising candidate for the cycloaddition of CO₂ to propylene oxide.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the ligand, the catalyst, and the subsequent catalytic synthesis of propylene carbonate.
Part 1: Synthesis of the Ligand: this compound
This protocol is adapted from established methods for the synthesis of similar bis(imino)pyridine ligands.[9]
Materials:
-
2,6-Diacetylpyridine
-
2-Methylaniline (o-toluidine)
-
Methanol (absolute)
-
Formic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-diacetylpyridine (1 equivalent) in absolute methanol.
-
Add 2-methylaniline (2.1 equivalents) to the solution.
-
Add a few drops of formic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of the ligand should form.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from hot methanol to obtain the pure this compound ligand as a yellow crystalline solid.
-
Characterize the synthesized ligand using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Synthesis of the Iron(II) Catalyst Complex
This protocol describes the synthesis of the iron(II) chloride complex of the prepared ligand.
Materials:
-
This compound ligand
-
Anhydrous Iron(II) chloride (FeCl₂)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound ligand (1 equivalent) in the anhydrous solvent in a Schlenk flask.
-
In a separate Schlenk flask, suspend anhydrous Iron(II) chloride (1 equivalent) in the same anhydrous solvent.
-
Slowly add the ligand solution to the Iron(II) chloride suspension with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. A change in color of the suspension is typically observed, indicating the formation of the complex.
-
Isolate the solid catalyst complex by filtration under an inert atmosphere.
-
Wash the isolated complex with a small amount of the anhydrous solvent to remove any unreacted starting materials.
-
Dry the catalyst complex under vacuum.
-
Characterize the synthesized complex using techniques such as FT-IR spectroscopy and elemental analysis to confirm its structure and composition.
Part 3: Catalytic Synthesis of Propylene Carbonate
This protocol outlines the procedure for the cycloaddition of CO₂ to propylene oxide using the synthesized iron(II) catalyst. The conditions are based on those reported for analogous pyridine-diimine metal complexes.[4][5][10]
Materials:
-
Synthesized Iron(II)-[this compound] catalyst
-
Propylene oxide (freshly distilled)
-
Carbon dioxide (high purity)
-
Co-catalyst (e.g., 4-Dimethylaminopyridine (DMAP) or Tetrabutylammonium bromide (TBAB))
-
Anhydrous solvent (optional, the reaction can often be performed neat)
Procedure:
-
Charge a high-pressure stainless-steel autoclave reactor with the synthesized iron(II) catalyst and the co-catalyst.
-
Add freshly distilled propylene oxide to the reactor.
-
Seal the reactor and purge it with CO₂ several times to remove air.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 1-2.5 MPa).[5]
-
Heat the reactor to the desired temperature (e.g., 100-150 °C) with constant stirring.[5]
-
Maintain the reaction under these conditions for a specified time (e.g., 2-6 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂.
-
Analyze the reaction mixture by gas chromatography (GC) or ¹H NMR to determine the conversion of propylene oxide and the selectivity for propylene carbonate.
Data Presentation and Expected Outcomes
The following table summarizes typical reaction parameters and expected outcomes based on studies of structurally similar catalysts.[4][5] Researchers should use these as a starting point for optimization.
| Parameter | Range | Expected Outcome |
| Catalyst Loading | 0.1 - 1.0 mol% | Higher loading generally increases conversion but may not be cost-effective. |
| Co-catalyst | DMAP, TBAB | Essential for high activity; acts as a nucleophile to initiate ring-opening. |
| Temperature (°C) | 80 - 160 | Higher temperatures increase reaction rate but may affect selectivity. |
| CO₂ Pressure (MPa) | 1.0 - 3.0 | Higher pressure increases CO₂ concentration, favoring the reaction. |
| Reaction Time (h) | 1 - 8 | Longer times lead to higher conversion. |
| Propylene Oxide Conversion | > 90% | High conversion is achievable under optimized conditions. |
| Propylene Carbonate Selectivity | > 95% | The reaction is generally highly selective towards the cyclic carbonate. |
Mechanism and Causality of Experimental Choices
A deep understanding of the reaction mechanism is critical for rational catalyst design and process optimization. The synthesis of propylene carbonate from propylene oxide and CO₂ catalyzed by the iron(II)-[this compound] complex in the presence of a co-catalyst is believed to proceed through the following key steps:
-
Activation of Propylene Oxide: The Lewis acidic iron(II) center of the catalyst coordinates to the oxygen atom of the propylene oxide ring. This coordination polarizes the C-O bond, making the epoxide more susceptible to nucleophilic attack.
-
Nucleophilic Ring-Opening: The co-catalyst, which is typically a nucleophile such as the bromide anion from TBAB or the nitrogen atom of DMAP, attacks one of the carbon atoms of the activated propylene oxide ring. This results in the ring-opening of the epoxide and the formation of a halo-alkoxide or a zwitterionic intermediate.
-
CO₂ Insertion: The highly reactive alkoxide intermediate then attacks a molecule of carbon dioxide, leading to the formation of a metal-coordinated alkyl carbonate species.
-
Intramolecular Cyclization and Catalyst Regeneration: The terminal oxygen of the carbonate intermediate performs an intramolecular nucleophilic attack on the carbon atom bearing the halide or the DMAP group, leading to the formation of the five-membered propylene carbonate ring and the regeneration of both the iron catalyst and the co-catalyst.
The choice of a co-catalyst is therefore critical, as it initiates the catalytic cycle by providing the necessary nucleophile for the initial ring-opening of the epoxide. The metal complex serves to activate the epoxide and to stabilize the intermediates throughout the catalytic cycle.
Visualizing the Catalytic Process
To further elucidate the proposed mechanism and the experimental workflow, the following diagrams are provided.
Caption: Experimental workflow for propylene carbonate synthesis.
Conclusion and Future Outlook
The use of metal catalysts based on this compound ligands presents a promising avenue for the efficient and sustainable synthesis of propylene carbonate from CO₂ and propylene oxide. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and optimize this catalytic system. Future work should focus on a systematic investigation of different metal centers (e.g., Cr, Mn, Co) and further modifications of the ligand structure to enhance catalytic activity and stability. The development of recyclable catalytic systems will also be crucial for the industrial viability of this green chemical process.
References
-
Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2. PMC. [Link]
-
Organocatalyzed coupling of carbon dioxide with epoxides for the synthesis of cyclic carbonates: catalyst design and mechanistic studies. Catalysis Science & Technology (RSC Publishing). [Link]
-
Progress in the catalytic reactions of CO2 and epoxides to selectively provide cyclic or polymeric carbonates. Green Chemistry (RSC Publishing). [Link]
-
New Coordination Complexes Based on the 2,6-bis[1-(Phenylimino)ethyl] Pyridine Ligand: Effective Catalysts for the Synthesis of Propylene Carbonates from Carbon Dioxide and Epoxides. MDPI. [Link]
-
Cyclic Carbonate Formation from Epoxides and CO2 Catalyzed by Sustainable Alkali Halide–Glycol Complexes: A DFT Study to Elucidate Reaction Mechanism and Catalytic Activity. ACS Omega. [Link]
-
Synthesis of cyclic carbonates from CO 2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development. RSC Publishing. [Link]
-
Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. MDPI. [Link]
-
New Coordination Complexes Based on the 2,6-bis[1-(Phenylimino)ethyl] Pyridine Ligand: Effective Catalysts for the Synthesis of Propylene Carbonates from Carbon Dioxide and Epoxides. PubMed. [Link]
-
Metal complexes used as catalysts in cycloaddition of CO2 to epoxides. ResearchGate. [Link]
-
New Coordination Complexes Based on the 2,6-bis[1-(Phenylimino)ethyl] Pyridine Ligand: Effective Catalysts for the Synthesis of Propylene Carbonates from Carbon Dioxide and Epoxides. PubMed Central. [Link]
-
Recent advances in cycloaddition of CO 2 with epoxides: halogen-free catalysis and mechanistic insights. Hep Journals. [Link]
-
Utilization of CO2-Available Organocatalysts for Reactions with Industrially Important Epoxides. MDPI. [Link]
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Cycloaddition of CO 2 with epoxides into cyclic carbonates catalyzed by a binary organocatalyst under mild conditions. ResearchGate. [Link]
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Synthesis of propylene carbonate from urea and propylene glycol. Sciencemadness. [Link]
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Synthesis of propylene carbonate from carbon dioxide using trans-dichlorotetrapyridineru- thenium(II) as catalyst. ResearchGate. [Link]
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Iron-catalysed homo- and copolymerisation of propylene: steric influence of bis(imino)pyridine ligands. Semantic Scholar. [Link]
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Cationic 2,6-bis(imino)pyridine iron and cobalt complexes: synthesis, structures, ethylenepolymerisation and ethylene/polar monomer co-polymerisation studies. RSC Publishing. [Link]
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Synthesis of propylene carbonate from urea and propylene glycol over zinc oxide: A homogeneous reaction. AIMS Press. [Link]
- Process for the preparation of propylene carbonate.
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Synthesis of bis(cyclic carbonate) and propylene carbonate via a one-pot coupling reaction of CO2, bisepoxide and propylene oxide. RSC Publishing. [Link]
-
This compound. PMC. [Link]
-
Catalytic Performance of Pentacoordinate Iron(II) Complexes with Modified Bis(imino)pyridine Ligands for Ethylene Oligomerization. ResearchGate. [Link]
-
Structure of 2,6‐bis[1‐(4‐methoxy‐2‐methylphenylimino)ethyl]pyridine (L).. ResearchGate. [Link]
-
A Novel Highly Active Iron/2,6-Bis(imino)pyridyl Catalyst for Ethylene Polymerization. Chinese Journal of Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Catalyst Systems
Welcome to the technical support center for the 2,6-bis[1-(2-methylphenylimino)ethyl]pyridine-metal catalyst platform. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for its application, primarily in olefin polymerization and oligomerization. The insights herein are synthesized from peer-reviewed literature and established best practices in organometallic catalysis.
Introduction to the Catalyst System
The catalyst, typically an iron(II) chloride complex of the this compound ligand, is a highly versatile and active system for ethylene polymerization and oligomerization.[1][2] Its performance is exquisitely sensitive to a range of experimental variables. The N,N,N-tridentate ligand provides a stable coordination environment for the metal center, while the substituents on the imino-aryl groups offer a mechanism for fine-tuning steric and electronic properties, which in turn dictates the catalyst's activity and selectivity.[1][3] This guide aims to provide a logical framework for diagnosing and resolving common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the cocatalyst, typically Methylaluminoxane (MAO)?
The cocatalyst is essential for activating the iron(II) chloride precatalyst. Its functions are twofold: first, it alkylates the iron center by replacing one or both chloride ions with an alkyl group (e.g., methyl). Second, it abstracts a chloride or the second alkyl group to generate a coordinatively unsaturated, cationic iron-alkyl species, which is the catalytically active site for olefin polymerization.[4][5] The formation of this active species is a complex equilibrium process.[4]
Q2: My reaction is producing polyethylene with a very broad molecular weight distribution (MWD). Why is this happening?
A broad or bimodal MWD often suggests the presence of multiple active sites or "multisite-like" behavior.[6] This can arise from different catalyst activation pathways or changes in the active species during the polymerization run. Factors like the type of cocatalyst (e.g., MAO vs. MMAO), the Al/Fe molar ratio, and polymerization temperature can significantly influence the MWD.[6][7] In some cases, using a different cocatalyst like triisobutylaluminum (TIBAL) has been shown to produce narrower MWDs compared to MAO.[7]
Q3: Can this catalyst be used for reactions other than ethylene polymerization?
Yes. While its most prominent application is in ethylene polymerization and oligomerization, variations of the bis(imino)pyridine ligand framework have been used to create catalysts for other transformations. For example, related complexes have been shown to catalyze the cycloaddition of CO₂ and epoxides to form cyclic carbonates.[8][9] The principles of activation and sensitivity to reaction conditions, however, remain broadly applicable.
Q4: How does reaction temperature typically affect catalyst activity?
Temperature has a profound effect. Generally, catalytic activity increases with temperature up to an optimal point, after which it rapidly declines due to catalyst deactivation.[2][10][11] For many 2,6-bis(imino)pyridine iron systems, this optimum is often between 30-60 °C.[10][12] Higher temperatures can also lead to a decrease in the molecular weight of the resulting polymer due to increased rates of chain transfer and β-hydride elimination reactions.[7][11]
In-Depth Troubleshooting Guides
Guide 1: Low or No Catalytic Activity
Low product yield is the most common issue. This guide provides a systematic approach to diagnosing the root cause.
Logical Troubleshooting Workflow
The following decision tree illustrates a structured approach to troubleshooting low catalyst activity.
Caption: Troubleshooting workflow for low reaction yield.
Problem Area 1: Catalyst Precursor & Reaction Setup
The catalyst's high activity makes it extremely sensitive to impurities.
-
Purity of Ligand and Metal Salt: The synthesis of the this compound ligand is a condensation reaction between 2,6-diacetylpyridine and 2-methylaniline.[13][14] Incomplete reaction or purification can leave residual aniline or mono-imine species, which can interfere with complexation and catalysis. Ensure the purity of both the ligand and the iron(II) chloride precursor via standard techniques (NMR, elemental analysis).
-
Solvent and Monomer Purity: Solvents must be rigorously dried and deoxygenated. Trace amounts of water or oxygen will rapidly deactivate both the cocatalyst (e.g., MAO) and the active iron species. Ethylene should be passed through purification columns to remove moisture, oxygen, and other potential poisons.
-
Inert Atmosphere Technique: All manipulations involving the catalyst and cocatalyst must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.
Problem Area 2: Catalyst Activation
Activation is the most critical and error-prone step. The interaction between the iron precursor and the aluminoxane cocatalyst is complex and time-dependent.[1]
-
Choice of Cocatalyst: While MAO is common, Modified MAO (MMAO) or other alkylaluminums can yield different results.[7] MMAO is sometimes preferred for its better solubility and potentially higher activity. For ethylene oligomerization, combinations of alkylaluminums and other additives may be used to suppress polymer formation.[15]
-
Al/Fe Molar Ratio: This is a critical parameter to optimize.
-
Too Low: Incomplete activation of the iron precursor will result in low activity.
-
Too High: An excessive amount of MAO or other aluminum alkyls can be inhibitory or lead to the formation of dormant, inactive bimetallic Fe-Al species.[4][16]
-
Recommendation: Screen a range of Al/Fe ratios (e.g., from 500:1 to 2500:1) to find the optimum for your specific system.[4]
-
| Cocatalyst Type | Typical Al/Fe Ratio | Common Observations | References |
| MAO | 1000 - 2500 | Standard activator, can lead to broad MWD. High concentrations can be inhibitory. | [1][4][7] |
| MMAO | 500 - 2000 | Often more active and soluble than MAO. Can also produce broad MWD. | [6][17] |
| TMA / AlMe₃ | >1000 | Can be a highly effective activator, sometimes surpassing MAO. | [6] |
| TEA / AlEt₃ | Variable | Often used as a chain-transfer agent; less effective as a primary activator for this system. | [6] |
| TIBAL | Variable | Can produce polymers with narrower MWD compared to MAO. | [7] |
-
Activation Procedure: Allow the precatalyst and cocatalyst to stir in solution for a sufficient period (e.g., 5-15 minutes) before introducing the monomer. This "pre-activation" or "aging" step can significantly impact the number of active sites generated.[1]
Catalyst Activation Pathway
Caption: Simplified catalyst activation by MAO.
Guide 2: Poor Control Over Product Properties (Polymerization)
Even with high activity, achieving the desired product characteristics is a common challenge. For ethylene polymerization, this primarily relates to molecular weight (Mw) and molecular weight distribution (MWD).
-
Controlling Molecular Weight:
-
Temperature: Increasing the polymerization temperature generally leads to a decrease in polymer molecular weight due to faster chain termination and transfer rates relative to propagation.[7][11]
-
Ethylene Pressure: Higher monomer concentration (pressure) typically results in higher molecular weight polymers, as the rate of propagation increases relative to chain termination.
-
Cocatalyst/Chain Transfer Agents: The type and concentration of the aluminum alkyl can be used to control Mw. Alkylaluminums like triethylaluminum (AlEt₃) are effective chain transfer agents, leading to lower molecular weight polymers.[7] Even the primary cocatalyst (MAO) participates in chain transfer.[4] The introduction of α-olefins like 1-hexene or 1-butene has also been shown to act as an effective chain transfer mechanism, reducing the Mw.[17]
-
Proposed Catalytic Cycle
Sources
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- 2. A Novel Highly Active Iron/2,6-Bis(imino)pyridyl Catalyst for Ethylene Polymerization | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Synthesis of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine, a prominent member of the bis(imino)pyridine (BIP) ligand class. These ligands are crucial in coordination chemistry and catalysis, particularly for their use in forming complexes with transition metals for applications in polymerization and oligomerization.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a classic example of a Schiff base condensation reaction.[3] It involves the reaction of one equivalent of 2,6-diacetylpyridine with two equivalents of 2-methylaniline. The reaction forms two carbon-nitrogen double bonds (imines) and liberates two molecules of water as a byproduct.[1][4]
Q2: Why is an acid catalyst necessary for this reaction?
While the reaction can proceed under neutral conditions, it is significantly accelerated by an acid catalyst.[4][5] The catalyst's primary role is to protonate the oxygen atom of the carbonyl groups on the 2,6-diacetylpyridine. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine (2-methylaniline).[4][6] The acid also facilitates the final dehydration step by converting the hydroxyl group into a better leaving group (water).[7]
Q3: What is the optimal pH for this imine formation?
The reaction rate is highly pH-dependent. The greatest rates are typically observed in a slightly acidic medium, near a pH of 5.[7] If the conditions are too acidic (low pH), the amine nucleophile (2-methylaniline) will be protonated to form its non-nucleophilic ammonium salt, which halts the reaction.[7][8] If the conditions are too basic or neutral (high pH), the protonation of the carbonyl and the subsequent removal of the hydroxyl group are not efficient, slowing the reaction down.[7]
Q4: Are there alternative, solvent-free methods for this synthesis?
Yes, mechanochemical synthesis using a vibratory ball mill is a viable and sustainable alternative to traditional solvent-based reflux methods.[9][10] This approach can eliminate the need for large volumes of solvents, reduce reaction times significantly, and in some cases, simplify purification.[9][11]
Reaction Mechanism Overview
The acid-catalyzed formation of the imine bond is a multi-step, reversible process. Understanding this mechanism is key to troubleshooting the synthesis.
Caption: Acid-catalyzed mechanism for imine formation.
Troubleshooting Guide
This section addresses specific problems researchers may face during the synthesis, providing explanations and actionable solutions based on chemical principles.
Problem 1: Low or No Product Yield
Q: My reaction has run for 24 hours, but I've isolated very little yellow product. What went wrong?
This is the most common issue and can stem from several factors related to the reaction equilibrium.
-
Possible Cause A: Reversible Reaction & Water Inhibition
-
Explanation: Imine formation is a reversible condensation reaction. The presence of the water byproduct can hydrolyze the imine product, shifting the equilibrium back towards the starting materials.[4][7] According to Le Chatelier's principle, removing water as it is formed is crucial to drive the reaction to completion.[4]
-
Solution:
-
Use a Dean-Stark Apparatus: When using solvents like toluene or benzene, a Dean-Stark trap is highly effective for azeotropically removing water during reflux.
-
Add a Dehydrating Agent: For reactions in other solvents (e.g., methanol, ethanol), add an in-situ dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or activated molecular sieves (4 Å) to sequester the water as it is produced.[4][12] Ensure the sieves are properly activated by heating under vacuum before use.[12]
-
-
-
Possible Cause B: Suboptimal Catalysis
-
Explanation: As discussed in the FAQs, the amount of acid catalyst is critical. Too little acid will result in a very slow reaction, while too much will protonate the 2-methylaniline, rendering it non-nucleophilic.[7]
-
Solution:
-
-
Possible Cause C: Impure Starting Materials
-
Explanation: The primary starting material, 2,6-diacetylpyridine, can be susceptible to degradation over time. 2-methylaniline can oxidize and darken. Impurities can lead to side reactions or inhibit the primary reaction.
-
Solution:
-
Verify Purity: Check the purity of 2,6-diacetylpyridine by melting point or NMR spectroscopy before use.[15]
-
Purify Amine: If the 2-methylaniline is dark, consider distilling it under reduced pressure to obtain a colorless, pure liquid.
-
-
Problem 2: Product is Impure and Difficult to Purify
Q: I obtained a product, but my NMR spectrum shows a complex mixture, including what looks like a mono-substituted intermediate. How can I improve purity?
Impurity issues often arise from incomplete reactions or product degradation during workup.
-
Possible Cause A: Presence of 2-acetyl-6-(1-(2-methylphenylimino)ethyl)pyridine (Mono-imine Intermediate)
-
Explanation: The reaction proceeds in two steps, with the formation of the mono-imine followed by the second imination. If the reaction is not driven to completion, a significant amount of this intermediate can remain, making purification by simple recrystallization challenging.
-
Solution:
-
Increase Reaction Time/Temperature: Ensure the reaction is refluxed for a sufficient duration (often 24 hours or more) to allow the second, often slower, condensation to complete.[14]
-
Use a Slight Excess of Amine: Using a slight excess (e.g., 2.1-2.2 equivalents) of 2-methylaniline can help drive the reaction to the di-substituted product.
-
Column Chromatography: If the intermediate persists, purification via column chromatography on silica gel or alumina may be necessary, though this can be complicated by potential hydrolysis on the stationary phase.
-
-
-
Possible Cause B: Hydrolysis During Workup or Purification
-
Explanation: The imine C=N bond is susceptible to hydrolysis under acidic aqueous conditions.[4][7] Washing the reaction mixture with acidic water or using protic solvents containing water during chromatography can revert the product to its starting materials.
-
Solution:
-
Anhydrous Workup: After the reaction, remove the solvent under reduced pressure. Avoid aqueous washes if possible.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable anhydrous solvent like methanol or ethanol.[14] The product is often a vibrant yellow solid, and pure crystals can be obtained by slow cooling.[14][16]
-
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis problems.
Experimental Protocols & Data
Table 1: Summary of Typical Reaction Conditions
| Parameter | Condition | Rationale / Notes | Reference |
| Solvent | Methanol, Ethanol, or Toluene | Alcohols are common, but toluene allows for azeotropic water removal with a Dean-Stark trap. | [1][14] |
| Reactants | 2,6-diacetylpyridine, 2-methylaniline | Molar ratio of 1 : ≥2. A slight excess of aniline can improve yield. | [14][16] |
| Catalyst | Formic Acid or Acetic Acid | A few drops are sufficient to achieve the optimal weakly acidic environment. | [14] |
| Temperature | Reflux | Elevated temperatures are required to overcome the activation energy and drive the reaction. | [1][14] |
| Time | 12 - 24 hours | Reaction progress should be monitored (e.g., by TLC) to determine completion. | [14] |
| Workup | Cooling & Filtration or Recrystallization | The product often precipitates from the reaction mixture upon cooling. Recrystallization from methanol typically yields pure yellow crystals. | [14][16] |
Protocol 1: Standard Synthesis in Methanol
This protocol is adapted from established literature procedures.[14][16]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-diacetylpyridine (e.g., 1.63 g, 10 mmol).
-
Solvent & Amine Addition: Add 100 mL of absolute methanol. While stirring, add 2-methylaniline (e.g., 2.2 mL, ~20.5 mmol, 2.05 eq).
-
Catalysis: Add 3-5 drops of glacial acetic acid or formic acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. The solution will typically turn a deep yellow or orange color.
-
Isolation: Allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize precipitation.
-
Filtration: Collect the resulting yellow crystalline solid by vacuum filtration. Wash the solid with a small amount of cold methanol.
-
Drying: Dry the product under vacuum to obtain the crude this compound. Expected yield is often >80%.[16]
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol or ethanol) and heat the mixture gently with stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored with impurities, a small amount of activated charcoal can be added. Heat for a few more minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collection: Collect the purified yellow crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Chemistry Stack Exchange. (2018, December 4). Conditions for imine formation. [Link]
-
Reddit. (2021, July 18). Does imine/amine formation require the presence of an acid catalyst?[Link]
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t-media.kg. Imine Formation Mechanism. [Link]
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StudyCorgi. (2022, July 19). Bis(imino)pyridine Ligands Overview. [Link]
-
Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. [Link]
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Journal of the American Chemical Society. Synthesis and Molecular and Electronic Structures of Reduced Bis(imino)pyridine Cobalt Dinitrogen Complexes: Ligand versus Metal Reduction. [Link]
-
MDPI. (2022, December 2). Tuning the Electronic and Charge Transport Properties of Schiff Base Compounds by Electron Donor and/or Acceptor Groups. [Link]
-
Semantic Scholar. Photolysis and thermolysis of bis(imino)pyridine cobalt azides: C-H activation from putative cobalt nitrido complexes. [Link]
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Morressier. (2018, August 23). Mechanosynthesis of bis(imino)pyridine ligands and related compounds. [Link]
-
Dalton Transactions (RSC Publishing). Synthesis and characterization of bis(imino)pyridine complexes of divalent Mg and Zn. [Link]
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Journal of the American Chemical Society. (2017, March 10). Mechanistic Investigation of Bis(imino)pyridine Manganese Catalyzed Carbonyl and Carboxylate Hydrosilylation. [Link]
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UCF STARS. The Facile Preparation of Bis(imino)pyridine Complexes via Mechanochemistry and Inorganic Synthons via Benign Reductants. [Link]
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ResearchGate. (2018, February 9). Problem in synthesis of imine?[Link]
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ResearchGate. Synthesis and characterization of bis(imino)pyridine complexes of divalent Mg and Zn | Request PDF. [Link]
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ResearchGate. Synthesis of 2,6‐bis[1‐(4‐methoxy‐2‐methylphenylimino)ethyl]pyridine (L). [Link]
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Scribd. (2025, March 23). An Improved Procedure For The Imine Condensation Reaction. [Link]
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Journal of Chemical Education. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. [Link]
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MDPI. (2023, January 4). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. [Link]
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Wikipedia. 2,6-Diacetylpyridine. [Link]
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PubMed Central. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]
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Indian Academy of Sciences. Bis(imino)pyridine (BIMP) Fe(II) catalyses one-pot green condensation of resorcinol, malononitrile, aromatic aldehydes and cyclohexanone. [Link]
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Reddit. (2025, October 1). Need help with imine formation. [Link]
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PubMed Central. (2008). 2,6-Bis[1-(2,6-diethylphenylimino)ethyl]pyridine. [Link]
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PubMed Central. This compound. [Link]
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Harbin Institute of Technology. This compound. [Link]
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Neliti. (2022, June 27). Design, efficient synthesis, docking studies and quantum calculations of Schiff bases. [Link]
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Dalton Transactions (RSC Publishing). Mechanochemical routes for the synthesis of acetyl- and bis-(imino)pyridine ligands and organometallics. [Link]
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PubMed Central. Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine with Reversible Guest-Modulated Spin-Crossover Behavior. [Link]
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MDPI. Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. [Link]
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PubMed. (2020, January 21). Rational Design of High-Performance Donor-Linker-Acceptor Hybrids Using a Schiff Base for Enabling Photoinduced Electron Transfer. [Link]
-
ResearchGate. Scheme 1 The template condensation of 2,6-diacetylpyridine with the branched hexadentate amines, 1-3, in the presence of manganese(II) ion. [Link]
-
Dalton Transactions (RSC Publishing). Heteroleptic iron(ii) complexes of chiral 2,6-bis(oxazolin-2-yl)-pyridine (PyBox) and 2,6-bis(thiazolin-2-yl)pyridine ligands – the interplay of two different ligands on the metal ion spin sate. [Link]
-
PubMed. 2,6-Bis[1-(2-methyl-phenyl-imino)eth-yl]pyridine. [Link]
-
Chemical Communications (RSC Publishing). Ethylene oligomerization using iron complexes: beyond the discovery of bis(imino)pyridine ligands. [Link]
-
ResearchGate. This compound. [Link]
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Journal of the American Chemical Society. (2013, December 13). Bis(imino)pyridine Cobalt-Catalyzed Alkene Isomerization–Hydroboration: A Strategy for Remote Hydrofunctionalization with Terminal Selectivity. [Link]
-
MDPI. Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. [Link]
-
University of Kentucky X-Ray Crystallography Facility. Journal of Molecular Structure. [Link]
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Technical Support Center: Ethylene Polymerization with 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Iron Catalysts
Welcome to the technical support center for researchers utilizing 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine-based iron complexes for ethylene polymerization. This guide is designed to provide in-depth, field-proven insights to help you navigate common experimental challenges and optimize your reaction outcomes. Drawing from established literature and practical experience, this document will address specific troubleshooting scenarios and frequently asked questions in a direct, question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during ethylene polymerization, focusing on causality and providing actionable solutions.
Issue 1: Consistently Low Polymer Yield or Catalytic Activity
Low yield is the most frequent challenge and can stem from multiple sources, from reagent purity to subtle variations in reaction setup.
Q1: My catalytic activity is significantly lower than reported values. What are the primary chemical factors I should investigate?
A1: The most critical factor is the purity of all components and the complete exclusion of air and water. Bis(imino)pyridine iron catalysts are highly sensitive to poisons.
-
Reagent Purity: The solvent (typically toluene), ethylene monomer, and argon/nitrogen used must be rigorously purified. Oxygen and moisture are potent inhibitors. Toluene should be dried over a suitable agent (e.g., sodium/benzophenone ketyl) and ethylene should be passed through purification columns to remove trace oxygen and water.
-
Cocatalyst Quality and Activation: Methylaluminoxane (MAO) is the most common activator, and its quality is paramount. MAO is not a single compound but a complex mixture. Use a reputable commercial source and handle it under strictly inert conditions. The activation of the iron precatalyst to the active cationic species is an equilibrium reaction that can be inhibited by impurities.[1]
-
Reactor Integrity: Ensure your reaction vessel is free of microscopic leaks that could allow atmospheric oxygen or moisture to enter, especially under pressure.
Q2: How does the cocatalyst-to-catalyst ratio (Al:Fe) impact yield, and what is the optimal range?
A2: The Al:Fe ratio is a critical parameter that directly influences the formation and stability of the active catalytic species. While a large excess of MAO is required for activation, an excessive amount can lead to catalyst inhibition and lower yields.[1]
-
Mechanism of Action: MAO serves multiple roles: it alkylates the iron precursor, abstracts a chloride to generate the active cationic iron species, and acts as a scavenger for impurities.[1]
-
Optimal Ratio: The optimal Al:Fe ratio is typically very high, often in the range of 2000:1 to 5000:1.[1] However, at very high concentrations (e.g., >20 mmol/L MAO), yields can decrease due to the formation of inactive bimetallic Fe-Al species or other dormant states.[1] It is crucial to perform a screening experiment to determine the optimal ratio for your specific ligand and conditions.
Q3: Could temperature and ethylene pressure be the cause of my low yield?
A3: Yes, both parameters have a significant effect. Iron bis(imino)pyridine catalysts have an optimal temperature window.
-
Temperature: While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition pathways, leading to a net loss in productivity.[2] Many standard 2,6-bis(imino)pyridine iron systems show good activity between 30°C and 80°C.[2][3] Operating above this range without a thermally robust ligand can lead to rapid deactivation.
-
Ethylene Pressure: Higher ethylene pressure generally leads to higher catalytic activity and increased polymer molecular weight.[1] If your pressure is too low, the rate of monomer coordination and insertion will be slow, resulting in poor yields. Ensure your ethylene supply can maintain a stable pressure throughout the experiment.
Issue 2: Poor Polymer Quality (Undesirable Molecular Weight or Polydispersity)
The properties of the resulting polyethylene (PE) are as important as the yield. Controlling molecular weight (Mw) and its distribution (Mw/Mn or PDI) is key.
Q1: The molecular weight of my polyethylene is much lower than expected. How can I increase it?
A1: Low molecular weight is typically a result of a high rate of chain termination or transfer relative to propagation.
-
Decrease Temperature: Lowering the polymerization temperature generally disfavors chain termination reactions (like β-hydride elimination) more than the propagation reaction, leading to higher molecular weight polymers.[4]
-
Increase Ethylene Pressure: Higher monomer concentration increases the rate of propagation, favoring longer polymer chains.[1]
-
Ligand Steric Hindrance: The steric bulk on the N-aryl substituents of the ligand plays a crucial role. More sterically hindered ligands can protect the iron center, slowing down chain termination and leading to higher molecular weight polyethylene.[2][3] The 2-methylphenyl group on your ligand provides moderate steric bulk.
-
Choice of Cocatalyst: Modified methylaluminoxane (MMAO) can sometimes produce lower molecular weight polymers compared to MAO due to the presence of triisobutylaluminum, which can act as a chain transfer agent.[5]
Q2: My polymer has a very broad or bimodal molecular weight distribution. What causes this?
A2: A broad or bimodal PDI suggests the presence of multiple active catalyst sites or a change in the active site over time.
-
Multiple Active Species: The reaction between the iron precatalyst and MAO can be complex, potentially forming several distinct cationic species with different propagation and termination kinetics.[1][4] This "multisite-like" behavior is a known characteristic of these systems.
-
Catalyst Transformation: The active catalyst may transform during the polymerization, for example, through interaction with the aluminum alkyls, leading to different polymer chains being produced at different times.
-
Temperature Gradients: In poorly mixed reactors, temperature gradients can lead to different reaction rates in different parts of the vessel, broadening the PDI. Ensure vigorous stirring.
Issue 3: Reaction Stops Prematurely or Inconsistent Results
Lack of reproducibility is a major hurdle in research. If a reaction dies or results vary wildly, systematic investigation is needed.
Q1: My reaction starts but then stops completely after a short time. What are the likely deactivation pathways?
A1: Rapid catalyst deactivation is a common problem.
-
Impurity Poisoning: This is the most common cause. A small, undetected leak or a contaminated batch of solvent/monomer can introduce enough poison to kill the catalyst.
-
Bimetallic Deactivation: As mentioned, irreversible formation of inactive Fe-Al species can occur, especially with certain aluminum alkyls like trimethylaluminum (TMA).[1]
-
Ligand Modification/Degradation: Under certain conditions, the bis(imino)pyridine ligand itself can be involved in deactivation pathways, such as methylation or reduction.[6]
-
Arene Coordination: In some cases, coordination of the solvent (toluene) or an aryl group from the ligand to the iron center can form a stable, inactive species, representing a deactivation pathway.[7]
Q2: I am getting highly variable yields and polymer properties between identical runs. How can I improve reproducibility?
A2: Reproducibility issues almost always point to inconsistencies in experimental setup and reagent handling.
-
Standardize Procedures: Develop a strict, step-by-step Standard Operating Procedure (SOP) for everything from glassware drying and reactor assembly to reagent transfer and reaction quenching.
-
Cocatalyst Handling: MAO solutions can change over time. Use fresh batches and be extremely consistent in how you measure and transfer them. Avoid drawing from a stock bottle that has been used many times.
-
Inert Atmosphere Technique: Ensure your Schlenk line or glovebox techniques are impeccable. Even minor, transient exposure to air can affect the sensitive catalytic system.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the correct way to synthesize and handle the this compound ligand and its iron(II) chloride complex?
A1: The ligand is typically synthesized via a condensation reaction between 2,6-diacetylpyridine and 2 equivalents of 2-methylaniline, often catalyzed by a weak acid like formic acid in a solvent like methanol or ethanol.[8][9] The resulting ligand is a stable solid. The iron(II) complex is then formed by reacting the ligand with an anhydrous iron(II) source, like FeCl₂, in a solvent such as THF under a strictly inert atmosphere.[10] Both the ligand and especially the iron complex should be stored and handled under nitrogen or argon to prevent degradation.
Q2: What is the role of the 2-methylphenyl substituents on the ligand?
A2: The substituents on the N-aryl rings are critical for catalyst performance. The ortho-methyl groups provide steric bulk around the iron center. This steric hindrance is essential for:
-
Stabilizing the active catalyst: It prevents dimerization or other deactivation pathways.
-
Slowing chain transfer: This generally leads to the formation of higher molecular weight polymers compared to ligands with less bulky or no ortho-substituents.[11]
-
Influencing polymer microstructure: The electronic and steric environment dictates the final properties of the polyethylene.
Q3: Can I use other cocatalysts besides MAO or MMAO?
A3: While MAO and MMAO are the most common and effective activators for these iron systems, other aluminum alkyls like triisobutylaluminum (TIBA) and trimethylaluminum (TMA) have been investigated.[1][5] However, simple alkylaluminums like TMA often do not activate the catalyst effectively or can lead to irreversible formation of inactive species.[1] For most applications, high-quality MAO or MMAO is recommended for achieving high activity.[5][12]
Q4: How does reaction time affect the polymerization?
A4: The catalytic activity is often highest at the beginning of the reaction and decreases over time due to catalyst deactivation and consumption of the monomer. Running the reaction for too long may not significantly increase the yield after the catalyst has become largely inactive. A time-course study, where aliquots are taken at different intervals, can help determine the optimal reaction time for your system.
Part 3: Data & Protocols
Table 1: Influence of Key Parameters on Ethylene Polymerization
This table summarizes general trends observed for bis(imino)pyridine iron catalysts. Actual results will vary based on the specific ligand and conditions.
| Parameter | Change | Effect on Activity | Effect on Molecular Weight (Mw) | Rationale |
| Temperature | Increase | Increases, then decreases | Decreases | Increased rate vs. increased deactivation/termination.[2][4] |
| Ethylene Pressure | Increase | Increases | Increases | Higher monomer concentration favors propagation.[1] |
| Al:Fe Ratio | Increase | Increases up to an optimum | Generally decreases | More active sites formed vs. increased chain transfer to Al.[13] |
| Ligand Steric Bulk | Increase | Generally decreases | Increases | Hinders monomer access but also hinders chain termination.[3][11] |
Experimental Protocol: General Procedure for Ethylene Polymerization
This protocol is a representative example. All steps must be performed using rigorous inert atmosphere techniques (Schlenk line or glovebox).
-
Reactor Preparation: A 250 mL glass pressure reactor equipped with a magnetic stir bar is dried in an oven at 120°C overnight and assembled hot under a stream of dry argon. The reactor is then evacuated and backfilled with argon three times.
-
Solvent and Cocatalyst Addition: Toluene (90 mL, freshly distilled) is cannulated into the reactor. The reactor is brought to the desired temperature (e.g., 50°C). The desired amount of MAO solution (e.g., 10 wt% in toluene) is then injected via syringe to achieve the target Al:Fe ratio (e.g., 2500:1).
-
Catalyst Injection: In a separate Schlenk flask, prepare a stock solution of the this compound iron(II) chloride precatalyst in toluene (e.g., 1 mg/mL). Inject the required volume of this solution into the reactor to initiate the polymerization.
-
Polymerization: Immediately pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar). Maintain constant pressure and vigorous stirring for the designated reaction time (e.g., 30 minutes).
-
Quenching: Vent the excess ethylene and quench the reaction by injecting 10 mL of acidic methanol (10% HCl).
-
Work-up: Pour the resulting polymer slurry into a beaker with additional acidic methanol. Stir for 1 hour, then filter the polymer. Wash the collected polyethylene extensively with methanol and then acetone.
-
Drying: Dry the polymer in a vacuum oven at 60°C to a constant weight.
Visualizations
Troubleshooting Workflow for Low Polymer Yield
This diagram outlines a logical sequence for diagnosing the root cause of low polymerization yield.
Caption: Decision tree for troubleshooting low polymer yield.
Simplified Catalytic Cycle
This diagram illustrates the generally accepted mechanism for ethylene polymerization by cationic iron bis(imine)pyridine catalysts.
Caption: Key steps in the ethylene polymerization catalytic cycle.
References
-
Investigations on the Ethylene Polymerization with Bisarylimine Pyridine Iron (BIP) Catalysts. (n.d.). MDPI. Retrieved from [Link]
-
Thermally robust bis(imino)pyridyl iron catalysts for ethylene polymerization: Synergy effects of weak π-π interaction, steric bulk, and electronic tuning. (2021). ResearchGate. Retrieved from [Link]
-
Arene Coordination in Bis(imino)pyridine Iron Complexes: Identification of Catalyst Deactivation Pathways in Iron-Catalyzed Hydrogenation and Hydrosilation. (2018). ACS Publications. Retrieved from [Link]
-
Enhanced thermostability of C2-symmetrical bis(imino)pyridine-iron precatalysts for ethylene polymerisation via a hybrid steric strategy. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Life and Death of an Active Ethylene Polymerization Catalyst. Ligand Involvement in Catalyst Activation and Deactivation. Isolation and Characterization of Two Unprecedented Neutral and Anionic Vanadium(I) Alkyls. (2006). ACS Publications. Retrieved from [Link]
-
Synthesis of 2,6‐bis[1‐(4‐methoxy‐2‐methylphenylimino)ethyl]pyridine (L). (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2021). National Institutes of Health. Retrieved from [Link]
-
Modulation of 2-imino-6,7-dihydroquinlin-8(5H)-imine-iron ethylene polymerization catalysts through (cyclo)alkyl, benzhydryl and halide substitution. (2023). National Institutes of Health. Retrieved from [Link]
-
¹H-NMR spectrum of Co4 with an expansion of the 2–10 ppm region recorded in CD2Cl2 at ambient temperature. (n.d.). ResearchGate. Retrieved from [Link]
-
High Temperature Iron Ethylene Polymerization Catalysts Bearing N,N,N'-2-(1-(2,4-Dibenzhydryl-6-fluorophenylimino)ethyl)-6-(1-(arylphenylimino)ethyl)pyridines. (2022). Chinese Journal of Polymer Science. Retrieved from [Link]
-
Regulation of molecular weight, molecular weight distribution and branching distribution in polyethylene, produced by supported catalysts bearing bis(imino)pyridyl Fe(II) and N,N-α-diimine Ni(II) complexes. (n.d.). Polyolefins Journal. Retrieved from [Link]
-
Synthesis, Characterization and Catalytic Property Studies for Isoprene Polymerization of Iron Complexes Bearing Unionized Pyridine-Oxime Ligands. (2022). National Institutes of Health. Retrieved from [Link]
-
Modified Pyridine‐Bis(imine) Iron and Cobalt Complexes: Synthesis, Structure, and Ethylene Polymerization Study. (2008). ResearchGate. Retrieved from [Link]
-
Iron(II)–ethylene polymerization catalysts bearing 2,6-bis(imino)pyrazine ligands: Part II. Catalytic behaviour, homogeneous and heterogeneous insights. (2007). ScienceDirect. Retrieved from [Link]
-
Ethylene oligomerization, homopolymerization and copolymerization by iron and cobalt catalysts with 2,6-(bis-organylimino)pyridyl ligands. (2012). ScienceDirect. Retrieved from [Link]
-
This compound. (2009). ResearchGate. Retrieved from [Link]
-
This compound. (2009). National Institutes of Health. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enhanced thermostability of C2-symmetrical bis(imino)pyridine-iron precatalysts for ethylene polymerisation via a hybrid steric strategy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. High Temperature Iron Ethylene Polymerization Catalysts Bearing <italic style="font-style: italic">N,N,N'</italic>-2-(1-(2,4-Dibenzhydryl-6-fluorophenylimino)ethyl)-6-(1-(arylphenylimino)ethyl)pyridines [cjps.org]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of 2-imino-6,7-dihydroquinlin-8(5H)-imine-iron ethylene polymerization catalysts through (cyclo)alkyl, benzhydryl and halide substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Catalyzed Oligomerization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine (a member of the bis(imino)pyridine, or PDI, ligand family) metal complexes for olefin oligomerization. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the side reactions and optimization challenges commonly encountered during experimentation. Our goal is to equip you with the mechanistic understanding and practical solutions required to enhance catalyst performance, improve product selectivity, and ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific experimental problems with a focus on identifying the root cause and implementing effective solutions.
Q1: My reaction is producing a high amount of unwanted polymer/wax instead of the desired α-olefins. What is happening and how can I fix it?
This is the most common issue in selective oligomerization. It arises when the rate of chain propagation (ethylene insertion) significantly outpaces the rate of chain transfer (the reaction that releases the oligomer from the metal center).
Possible Causes:
-
Low Rate of β-Hydride Elimination: The primary chain transfer mechanism to produce α-olefins is β-hydride elimination.[1][2] If this step is slow relative to monomer insertion, long polymer chains will form. This process is highly dependent on temperature and steric factors.
-
Low Reaction Temperature: Lower temperatures generally disfavor β-hydride elimination relative to chain propagation, leading to higher molecular weight products.
-
High Ethylene Pressure: Increased ethylene concentration (pressure) accelerates the rate of monomer insertion, favoring propagation and leading to polymer formation.
-
Inappropriate Ligand Structure: The steric bulk on the N-aryl ortho-substituents is critical. Insufficient steric hindrance around the metal center allows for rapid chain propagation, while excessive bulk can hinder it. The 2-methylphenyl group in your catalyst is considered to have moderate bulk, but subtle changes in conditions can tip the balance.[3][4][5]
Recommended Solutions:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature (e.g., in 10 °C increments from your current protocol) will increase the rate of β-hydride elimination more than the rate of propagation, favoring the formation of shorter-chain oligomers.
-
Decrease Ethylene Pressure: Reducing the ethylene pressure will lower the concentration of monomer available for insertion, giving the chain transfer reaction more time to occur relative to propagation.
-
Adjust the Al/Fe Molar Ratio: The nature and concentration of the cocatalyst (e.g., MAO, MMAO) can dramatically influence the product distribution.[6] Increasing the Al/Fe ratio can sometimes increase the rate of chain transfer to aluminum, which is another pathway to limit molecular weight.[7] However, this can also affect activity, so optimization is key.
-
Re-evaluate Ligand Choice: If polymer formation persists across various conditions, consider a ligand with slightly bulkier ortho-substituents (e.g., 2-ethylphenyl or 2,6-diisopropylphenyl) to sterically encourage chain transfer over propagation.[5][8]
Q2: The selectivity for linear α-olefins is low; I'm observing a significant fraction of internal olefins.
The formation of internal olefins indicates that the initially formed α-olefins are being isomerized.
Possible Causes:
-
Re-insertion and Isomerization (Chain Walking): The catalyst can re-insert a produced α-olefin (e.g., 1-hexene). Subsequent β-hydride elimination from a different carbon atom in the chain (a process sometimes called "chain walking") will release an isomerized, internal olefin.[9]
-
Tandem Catalysis Effects: In some solvent systems or with certain impurities, a tandem reaction can occur where ethylene is first dimerized to 1-butene, which is then further oligomerized, leading to a more complex product distribution that may include internal olefins.[10][11]
Recommended Solutions:
-
Minimize Reaction Time: Isomerization is a post-oligomerization side reaction. Use shorter reaction times or quench the reaction promptly upon reaching the desired conversion to minimize the contact time between the active catalyst and the α-olefin products.
-
Control Catalyst Concentration: Higher catalyst loadings can increase the rate of isomerization. Use the minimum effective catalyst concentration.
-
Solvent Choice: The polarity of the solvent can influence catalyst behavior. Most oligomerizations with this catalyst class are performed in non-polar solvents like toluene or heptane. A change in solvent could inadvertently promote side reactions.[10]
Q3: My catalyst activity is low, or it dies off rapidly after initiation.
A rapid decline in catalytic activity points towards catalyst deactivation.
Possible Causes:
-
Intramolecular Arene Coordination: A well-documented deactivation pathway for bis(imino)pyridine iron complexes involves the intramolecular coordination (η⁶-coordination) of one of the N-aryl rings to the iron center.[12][13] This forms a highly stable and catalytically inactive species.[14][15] This is often irreversible.
-
Formation of Inactive Bimetallic Species: The iron catalyst can form adducts with the aluminum cocatalyst. While some adducts are part of the activation process, others can be stable, off-cycle, and inactive species.[16]
-
Impurities in Reagents/Solvent: The catalyst system is highly sensitive to oxygen, water, and other polar impurities, which will rapidly deactivate the catalyst.
-
Ligand Degradation: Although less common under standard conditions, the ligand itself can undergo side reactions, such as borylation if boron-based reagents are present, leading to deactivation.[17]
Recommended Solutions:
-
Rigorous Purification of Reagents: Ensure all solvents, the monomer (ethylene), and inert gases are rigorously purified to remove O₂, H₂O, and other catalyst poisons.
-
Optimize Cocatalyst Ratio and Addition: The Al/Fe ratio is critical. An insufficient amount of cocatalyst may not fully activate the precatalyst, while a large excess can lead to the formation of inactive bimetallic species or other side reactions.[16] Consider adding the cocatalyst at the reaction temperature rather than pre-mixing at room temperature for extended periods.
-
Modify Ligand Structure: To mitigate arene coordination, ligands with more sterically demanding frameworks or different electronic properties can be employed, although this changes the core catalyst. For the specified catalyst, this pathway is an inherent risk.
Q4: The oligomer distribution deviates from the expected Schulz-Flory model, and I'm seeing odd-numbered olefins.
A Schulz-Flory distribution is expected when chain growth and chain transfer probabilities are constant. Deviations suggest multiple or competing reaction pathways.
Possible Causes:
-
Chain Transfer to Aluminum: This is a major competing chain transfer pathway. The growing oligomer chain can be transferred from the iron center to an aluminum center of the cocatalyst (e.g., MAO). This process can have different kinetics than β-hydride elimination, altering the product distribution.[18][19]
-
Formation of Odd-Numbered Olefins: The presence of odd-numbered olefins (e.g., propene, pentene) is strong evidence for chain transfer involving the methyl groups from the MAO cocatalyst. A methyl group from MAO can start a new chain, which, after ethylene insertions and termination, results in an odd-numbered olefin.[20]
Recommended Solutions:
-
Select a Different Cocatalyst: While MAO is common, modified methylaluminoxanes (MMAO) or other aluminum alkyls (e.g., triethylaluminum, TEA) can be used.[16] These may have different propensities for chain transfer and may contain fewer free trimethylaluminum (TMA) impurities, which are often implicated in odd-olefin formation.
-
Control Al/Fe Ratio: The rate of chain transfer to aluminum is dependent on the concentration of the aluminum alkyl.[6] Varying the Al/Fe ratio can help control the extent of this side reaction. Lowering the ratio may reduce its contribution, but could also impact activity and the formation of high polymer.
-
Analyze Cocatalyst: The composition of MAO can vary significantly between batches and suppliers. The amount of "free" TMA in the MAO is a critical parameter influencing this side reaction.
Data & Protocols
Table 1: Effect of Reaction Parameters on Oligomerization Outcome
| Parameter | Effect on Activity | Effect on Molecular Weight | Impact on Side Reactions |
| ↑ Temperature | Generally Increases (up to a point) | Decreases | Favors β-hydride elimination over propagation; may increase isomerization. |
| ↑ Ethylene Pressure | Increases | Increases | Favors propagation, leading to higher polymer content. |
| ↑ Al/Fe Ratio | Increases to an optimum, then may decrease | Generally Decreases | Increases rate of chain transfer to aluminum; may increase odd-olefins.[6][7] |
| Solvent Polarity | Highly sensitive | Can influence solubility and aggregation | Non-polar solvents (toluene, heptane) are standard; polar solvents are detrimental. |
Experimental Protocol: General Procedure for Ethylene Oligomerization
This protocol provides a baseline for minimizing common side reactions.
1. Reactor Preparation:
- A 250 mL glass pressure reactor equipped with a magnetic stir bar is baked in an oven at 120 °C overnight and cooled under high vacuum.
- The reactor is then purged with high-purity argon or nitrogen for at least 30 minutes.
2. Reagent Preparation:
- Toluene (or other non-polar solvent) should be purified using a solvent purification system or by distillation over sodium/benzophenone.
- The this compound iron(II) dichloride precatalyst should be handled in an inert atmosphere glovebox.
- The cocatalyst solution (e.g., 10 wt% MAO in toluene) should be handled as a pyrophoric and moisture-sensitive reagent inside a glovebox.
3. Reaction Execution:
- Inside the glovebox, add the iron precatalyst (e.g., 5.0 µmol) to the reactor.
- Seal the reactor, remove it from the glovebox, and place it in a temperature-controlled bath set to the desired reaction temperature (e.g., 50 °C).
- Add 100 mL of purified toluene via cannula transfer under positive inert gas pressure.
- Allow the solvent to thermally equilibrate while stirring.
- Pressurize the reactor with the desired pressure of purified ethylene (e.g., 10 atm) and allow the solution to saturate.
- Initiate the reaction by injecting the MAO solution (e.g., 1.5 mmol, for an Al/Fe ratio of 300) via a gas-tight syringe.
- Maintain constant temperature and ethylene pressure for the desired reaction time (e.g., 15 minutes). Monitor ethylene uptake if possible.
4. Quenching and Work-up:
- Stop the reaction by rapidly cooling the reactor in an ice bath and venting the ethylene pressure.
- Inject 10 mL of 10% HCl in ethanol to quench the catalyst and hydrolyze the aluminum species.
- Stir for 20 minutes. If solid polymer has formed, it will precipitate.
- Analyze the liquid phase by GC and GC-MS for oligomer distribution. Filter, dry, and weigh any solid polymer.
Visualizing Mechanisms and Troubleshooting
Key Catalytic Pathways
The following diagram illustrates the main catalytic cycle for oligomerization and the key off-cycle pathways that constitute the most common side reactions.
Caption: Fig 2. A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for catalyst activation with MAO? The iron(II) dichloride precatalyst is activated by the methylaluminoxane (MAO) cocatalyst through a two-step process: alkylation and ionization. First, MAO alkylates the iron center, replacing one or both chloride ligands with methyl groups. Subsequently, abstraction of the remaining chloride or methyl group by the Lewis acidic MAO generates a cationic, coordinatively unsaturated iron-alkyl species, which is the active catalyst for polymerization. [6][21] Q2: Why are the ortho-substituents on the N-aryl rings so important? The ortho-substituents (in this case, methyl groups) play a crucial steric role. They restrict rotation of the N-aryl rings and create a crowded environment around the axial coordination sites of the iron center. This steric hindrance slows down the rate of chain propagation and disfavors the formation of high molecular weight polymer, thereby promoting the chain transfer reactions that lead to oligomers. [3][5]They are essential for tuning the catalyst from a polymerization to an oligomerization system.
Q3: What is the difference between β-hydride elimination and chain transfer to aluminum? Both are chain termination pathways, but they differ in their mechanism and products.
-
β-Hydride Elimination: An intramolecular process where a hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the iron center. This releases a linear α-olefin and forms an iron-hydride species, which can then start a new chain. [2][9]* Chain Transfer to Aluminum: An intermolecular process where the growing polymer chain is transferred from the iron center to an aluminum atom of the cocatalyst. This produces a "dormant" aluminum-polymeryl species and regenerates the active cationic iron center, which can then initiate a new chain. [18][19][20]This is a key mechanism for controlling molecular weight in some systems.
References
-
Title: On the Formation of Odd-Number Olefins in Chromium-Catalyzed Selective Ethylene Oligomerization Reactions: Evidence for Chain Transfer to Aluminum Source: Organometallics - ACS Publications URL: [Link]
-
Title: Chain transfer to aluminium in MAO-activated metallocene-catalyzed polymerization reactions Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Arene coordination in bis(imino)pyridine iron complexes: Identification of catalyst deactivation pathways in iron-catalyzed hydrogenation and hydrosilation Source: Princeton University URL: [Link]
-
Title: Arene Coordination in Bis(imino)pyridine Iron Complexes: Identification of Catalyst Deactivation Pathways in Iron-Catalyzed Hydrogenation and Hydrosilation Source: Organometallics - ACS Publications URL: [Link]
-
Title: Arene Coordination in Bis(imino)pyridine Iron Complexes Source: ACS Publications URL: [Link]
-
Title: Chain transfer to aluminium in MAO-activated metallocene -catalyzed polymerization reactions Source: Chemical Communications (RSC Publishing) DOI:10.1039/B607248H URL: [Link]
-
Title: Effect of alkylaluminum cocatalyst on ethylene polymerization with nickel-α-diimine complex Source: ResearchGate URL: [Link]
-
Title: Research progress of iron-based catalysts for selective oligomerization of ethylene Source: RSC Publishing URL: [Link]
-
Title: Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization Source: PubMed Central - NIH URL: [Link]
-
Title: Oligomerization and Polymerization of Olefins with Iron and Cobalt Catalysts Containing 2,6-Bis(imino)pyridine and Related Ligands Source: ResearchGate URL: [Link]
-
Title: Dinuclear Macrocyclic Bis(iminopyridyl) Co- and Fe-Based Catalysts for Ethylene Oligomerization Source: MDPI URL: [Link]
-
Title: Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation Source: NIH URL: [Link]
-
Title: The Organometallic HyperTextBook: Olefin Polymerization Source: Illinois Wesleyan University URL: [Link]
-
Title: Oligomerisation of Ethylene by Bis(imino)pyridyliron and ‐cobalt Complexes Source: ResearchGate URL: [Link]
-
Title: Arene Coordination in Bis(imino)pyridine Iron Complexes: Identification of Catalyst Deactivation Pathways in Iron-Catalyzed Hydrogenation and Hydrosilation Source: Semantic Scholar URL: [Link]
-
Title: Investigations on the Ethylene Polymerization with Bisarylimine Pyridine Iron (BIP) Catalysts Source: MDPI URL: [Link]
-
Title: Ethylene oligomerization, homopolymerization and copolymerization by iron and cobalt catalysts with 2,6-(bis-organylimino)pyridyl ligands Source: Elsevier URL: [Link]
-
Title: Halogen-Substituted 2,6-Bis(imino)pyridyl Iron and Cobalt Complexes: Highly Active Catalysts for Polymerization and Oligomerization of Ethylene Source: Organometallics - ACS Publications URL: [Link]
-
Title: Late Transition Metal Olefin Polymerization Catalysts Derived from 8-Arylnaphthylamines Source: MDPI URL: [Link]
-
Title: Organometallic HyperTextBook: Beta-Hydride Elimination Source: Illinois Wesleyan University URL: [Link]
-
Title: Ethylene and 1-butene Oligomerization with Benzimidazole Complexes of Nickel and Iron: A Case of Tandem Reaction Source: MDPI URL: [Link]
-
Title: β-Hydride elimination Source: Wikipedia URL: [Link]
-
Title: Highly Selective Bis(imino)pyridine Iron-Catalyzed Alkene Hydroboration Source: Organic Chemistry Portal URL: [Link]
-
Title: β-Carbon elimination Source: Wikipedia URL: [Link]
-
Title: Catalytic Performance of Pentacoordinate Iron(II) Complexes with Modified Bis(imino)pyridine Ligands for Ethylene Oligomerization Source: ResearchGate URL: [Link]
-
Title: Highly active and selective ethylene oligomerization catalysts: Asymmetric 2,6-bis(imino)pyridyl iron (II) complexes with alkyl and halogen substitutients Source: ResearchGate URL: [Link]
-
Title: Oligomerisation of Ethylene to Linear α‐Olefins by new Cs‐ and C1‐Symmetric [2,6‐Bis(imino)pyridyl]iron and ‐cobalt Dichloride Complexes Source: ResearchGate URL: [Link]
-
Title: Ethylene Oligomerization Catalyzed by Different Homogeneous or Heterogeneous Catalysts Source: ResearchGate URL: [Link]
-
Title: Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization Source: PubMed URL: [Link]
-
Title: High-Selectivity Bis(imino)pyridine Iron Catalysts for the Hydrosilylation of 1,2,4-Trivinylcyclohexane Source: ACS Catalysis - ACS Publications URL: [Link]
-
Title: Guiding questions for: Redox-Controlled Polymerization of Lactide Catalyzed by Bis(imino)pyridine Iron Bis(alkoxide) Complexes Source: IONiC / VIPEr URL: [Link]
-
Title: Mechanism of ethylene oligomerization catalyzed by iron catalyst Source: ResearchGate URL: [Link]
-
Title: Iron(II)–ethylene polymerization catalysts bearing 2,6-bis(imino)pyrazine ligands: Part II. Catalytic behaviour, homogeneous and heterogeneous insights Source: Journal of Molecular Catalysis A: Chemical URL: [Link]
-
Title: Polymerization of Ethylene Catalyzed by Iron Complex Bearing 2,6‐Bis(imine)pyridyl Ligand: 1H and 2H NMR Monitoring of Ferrous Species Formed via Catalyst Activation with AlMe3, MAO, AlMe3/B(C6F5)3 and AlMe3/CPh3(C6F5)4 Source: ResearchGate URL: [Link]
-
Title: Iron(II)–ethylene polymerization catalysts bearing 2,6-bis(imino)pyrazine ligands: Part I. Synthesis and characterization Source: ResearchGate URL: [Link]
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Technical Support Center: Enhancing the Stability of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Iron Catalysts
Welcome to the technical support center for 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine iron catalysts, commonly known as bis(imino)pyridine or PDI iron catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the stability and performance of these highly active olefin polymerization catalysts.
Introduction to Catalyst Stability
This compound iron complexes are renowned for their exceptional activity in ethylene polymerization, often outperforming traditional catalysts.[1] However, their practical application can be hampered by stability issues, particularly at elevated temperatures relevant to industrial processes.[2] This guide provides a comprehensive framework for understanding, diagnosing, and mitigating stability challenges to ensure robust and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound iron catalysts.
Q1: What are the primary factors that affect the stability of my iron catalyst?
A1: The stability of your this compound iron catalyst is primarily influenced by three factors:
-
Temperature: These catalysts are known to exhibit poor performance and deactivate at high temperatures.[2]
-
Ligand Structure: The steric and electronic properties of the bis(imino)pyridine ligand are crucial. Bulky substituents on the ortho-positions of the N-aryl groups can significantly enhance thermal stability.[2]
-
Cocatalyst and Impurities: The type, quality, and ratio of the cocatalyst, typically methylaluminoxane (MAO) or modified methylaluminoxane (MMAO), play a critical role. Impurities in the cocatalyst or reaction medium can lead to catalyst deactivation.
Q2: Why is my catalyst activity significantly lower than reported values?
A2: Lower than expected catalytic activity can stem from several sources:
-
Catalyst Decomposition: The catalyst may have degraded due to exposure to air or moisture during synthesis, storage, or handling. These catalysts are highly air- and moisture-sensitive.
-
Improper Activation: The activation process with the cocatalyst is critical. An inappropriate Al/Fe molar ratio can lead to incomplete activation or the formation of inactive species. For bulky catalysts, a larger amount of MAO may be required for efficient activation.[3]
-
Purity of Reagents: Impurities in the monomer, solvent, or cocatalyst can poison the catalyst.
Q3: Can I modify the catalyst structure to improve its stability?
A3: Yes, ligand modification is a key strategy for enhancing catalyst stability. Introducing bulky substituents, such as dibenzhydryl or benzhydryl groups, at the ortho-position of the aniline aryl part of the ligand can create steric hindrance around the iron center, improving thermal stability.[4] Additionally, modifications to the pyridine backbone can also influence catalytic performance.
Q4: What is the role of the cocatalyst, and how does it impact stability?
A4: The cocatalyst, typically MAO or MMAO, serves two primary functions: alkylation of the iron precursor and formation of a weakly coordinating anion to generate the active cationic iron species. However, the cocatalyst can also contribute to instability. Excess aluminum alkyls can lead to the formation of inactive bimetallic species.[5] The quality of the MAO is also crucial, as residual trimethylaluminum (TMA) or other impurities can negatively affect catalyst performance.
Q5: How should I properly store my this compound iron catalyst?
A5: Due to their air- and moisture-sensitivity, these catalysts must be stored under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or a sealed Schlenk flask. It is recommended to store them as a solid in a dark and cool environment to minimize thermal and photodegradation.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during polymerization experiments.
| Observed Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Catalytic Activity | 1. Catalyst decomposition due to air/moisture exposure.2. Incomplete catalyst activation.3. Presence of impurities in the reaction system.4. Incorrect Al/Fe molar ratio. | 1. Ensure rigorous inert atmosphere techniques. Use a glovebox and Schlenk lines for all manipulations of the catalyst.[6] Ensure solvents are thoroughly dried and degassed.2. Optimize the activation step. Allow for a sufficient pre-activation time after adding the cocatalyst before introducing the monomer. The transformation of the precatalyst into the active species can be monitored in the presence of ethylene.[5]3. Purify all reagents. Pass the monomer through appropriate purification columns to remove inhibitors and moisture. Use high-purity solvents.4. Titrate the cocatalyst solution to determine the exact concentration of active aluminum alkyls and adjust the Al/Fe ratio accordingly. The optimal ratio can vary depending on the specific ligand structure. |
| Rapid Decline in Polymerization Rate | 1. Thermal decomposition of the active species.2. Catalyst deactivation by impurities generated during the reaction.3. Reactor fouling. | 1. Control the reaction temperature. For catalysts with lower thermal stability, conduct polymerizations at lower temperatures. Consider using a catalyst with a more sterically demanding ligand for higher temperature applications.[2]2. Improve monomer and solvent purity. Trace impurities can have a cumulative poisoning effect.3. Consider catalyst immobilization. Supporting the catalyst on a solid carrier like silica can prevent catalyst agglomeration and reduce fouling, potentially improving stability.[7][8] |
| Broad or Bimodal Molecular Weight Distribution | 1. Presence of multiple active species.2. Chain transfer reactions.3. Temperature gradients in the reactor. | 1. Ensure a well-defined catalyst precursor. Purify the catalyst to remove any synthetic byproducts. Bimodal distributions can sometimes be interpreted as polymerization occurring in two phases.[5]2. Adjust the Al/Fe ratio. Chain transfer to aluminum is a common termination pathway.[5] Modifying the cocatalyst concentration can influence the rate of this process.3. Improve reactor mixing and heat transfer. Ensure uniform temperature throughout the reactor to maintain consistent catalyst activity and chain propagation rates. |
| Change in Catalyst Solution Color Upon Activation | 1. Formation of the active cationic iron species.2. Catalyst decomposition. | 1. A color change is expected upon activation. This indicates the formation of the active catalytic species. The specific color will depend on the ligand and the cocatalyst.2. Observe for signs of decomposition. If the color continues to change or fades rapidly, it may indicate catalyst deactivation. Cross-reference with polymerization activity. |
| Formation of Oligomers Instead of High Polymer | 1. Dominant β-hydride elimination termination pathway.2. Ligand structure favoring oligomerization. | 1. Modify the ligand structure. Catalysts with smaller aryl substituents on the imine nitrogen tend to favor β-hydride elimination, leading to the formation of oligomers.[5] Using more sterically hindered ligands can promote chain propagation over termination.2. Adjust reaction conditions. Lowering the polymerization temperature can sometimes favor the formation of higher molecular weight polymers. |
Part 3: Experimental Protocols and Methodologies
Protocol 1: Synthesis of this compound Ligand
This protocol is adapted from the literature for the synthesis of the bis(imino)pyridine ligand.[9][10][11]
Materials:
-
2,6-diacetylpyridine
-
2-methylaniline (o-toluidine)
-
Methanol (absolute)
-
Formic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-diacetylpyridine in absolute methanol.
-
Add a stoichiometric excess (approximately 3 equivalents) of 2-methylaniline to the solution.
-
Add a few drops of formic acid as a catalyst.
-
Reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by TLC.
-
Allow the mixture to cool to room temperature. The product will precipitate as a yellow powder.
-
Collect the solid by filtration and wash with cold methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain pure yellow crystals of the ligand.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound Iron(II) Dichloride Complex
This protocol describes the complexation of the ligand with iron(II) chloride. All steps must be performed under a dry, inert atmosphere.
Materials:
-
This compound ligand
-
Iron(II) chloride (anhydrous)
-
Anhydrous solvent (e.g., THF or dichloromethane)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the synthesized ligand in the anhydrous solvent.
-
In a separate Schlenk flask, prepare a slurry of anhydrous iron(II) chloride in the same solvent.
-
Slowly add the iron(II) chloride slurry to the ligand solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. A color change should be observed as the complex forms.
-
Remove the solvent under vacuum to obtain the crude product.
-
Wash the solid with a non-coordinating solvent (e.g., pentane or hexane) to remove any unreacted starting materials.
-
Dry the final product, a colored solid, under high vacuum.
-
Store the complex under an inert atmosphere. Characterization can be performed using FT-IR spectroscopy and elemental analysis.
Part 4: Visualizing Catalyst Stability and Deactivation
Diagram 1: Key Factors Influencing Catalyst Stability
This diagram illustrates the interplay of factors that determine the stability of the active catalytic species.
Caption: Factors influencing catalyst stability.
Diagram 2: Troubleshooting Workflow for Low Catalytic Activity
This workflow provides a logical sequence of steps to diagnose the cause of low catalytic activity.
Caption: Troubleshooting low catalytic activity.
References
-
Fan, R.-Q., Ding, X.-D., Zhou, G.-P., & Yang, Y.-L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1480. [Link]
-
Toman, J., et al. (2021). Investigations on the Ethylene Polymerization with Bisarylimine Pyridine Iron (BIP) Catalysts. Polymers, 13(21), 3786. [Link]
-
Fan, R.-Q., Ding, X.-D., Zhou, G.-P., & Yang, Y.-L. (2009). This compound. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 7), o1480. [Link]
-
Fan, R.-Q., Ding, X.-D., Zhou, G.-P., & Yang, Y.-L. (2009). This compound. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 7), o1480. [Link]
-
Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]
-
D'Agnillo, C., et al. (2003). Iron(II)–ethylene polymerization catalysts bearing 2,6-bis(imino)pyrazine ligands: Part II. Catalytic behaviour, homogeneous and heterogeneous insights. Journal of Molecular Catalysis A: Chemical, 204-205, 131-140. [Link]
-
Advanced Photon Source. (n.d.). Air-Sensitive Catalyst Handling and Preparation. [Link]
-
Bart, S. C., et al. (2004). Bis(imino)pyridine Iron(II) Alkyl Cations for Olefin Polymerization. Journal of the American Chemical Society, 126(42), 13794-13807. [Link]
-
Wieder, N. L., et al. (2013). 2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o73. [Link]
-
Cordeiro, S., & Marques, M. (2020). Evaluation of Bis(imino)pyridine Iron Catalyst on Heterogeneous Ethylene Polymerization. Chemistry & Chemical Technology, 14(2), 185-194. [Link]
-
Wang, Z., et al. (2021). Enhanced Thermostability of C2-Symmetrical Bis(imino)pyridine–Iron Precatalysts for Ethylene Polymerization via a Hybrid Steric Strategy. Reaction Chemistry & Engineering, 6(10), 1845-1854. [Link]
-
Li, B., et al. (2020). Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization. Catalysts, 10(9), 1045. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6‐bis[1‐(4‐methoxy‐2‐methylphenylimino)ethyl]pyridine (L). [Link]
-
Wang, Z., et al. (2021). Enhanced thermostability of C2-symmetrical bis(imino)pyridine-iron precatalysts for ethylene polymerisation via a hybrid steric strategy. Reaction Chemistry & Engineering, 6(10), 1845-1854. [Link]
-
ResearchGate. (n.d.). Polymerization of Ethylene Catalyzed by Iron Complex Bearing 2,6‐Bis(imine)pyridyl Ligand: 1H and 2H NMR Monitoring of Ferrous Species Formed via Catalyst Activation with AlMe3, MAO, AlMe3/B(C6F5)3 and AlMe3/CPh3(C6F5)4. [Link]
-
Small, B. L. (2015). Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. Accounts of Chemical Research, 48(9), 2599-2611. [Link]
-
ResearchGate. (n.d.). Unimodal polyethylenes of high linearity and narrow dispersity by using ortho-4,4'-dichlorobenzhydryl-modified bis(imino)pyridyl-iron catalysts. [Link]
-
Shmulinson, M., et al. (2020). Unusual Effect of α-olefins as Chain Transfer Agents in Ethylene Polymerization over the Catalyst with Nonsymmetrical Bis(imino)pyridine Complex of Fe(II) and Modified Methylalumoxane (MMAO) Cocatalyst. Polymers, 12(11), 2538. [Link]
-
Britovsek, G. J. P., et al. (1998). Highly Active Iron and Cobalt Catalysts for the Polymerization of Ethylene. Journal of the American Chemical Society, 120(41), 10892-10893. [Link]
-
Morressier. (2014). Bis(imino)pyridine iron bis(alkoxide) catalysts for redox-controlled polymerization of cyclic esters. [Link]
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Max-Planck-Gesellschaft. (2021). The Effect of Iron Impurities on Transition Metal Catalysts for the Oxygen Evolution Reaction in Alkaline Environment: Activity. [Link]
-
Wiley. (n.d.). Handbook of Transition Metal Polymerization Catalysts, 2nd Edition. [Link]
-
ResearchGate. (n.d.). Mechanism of ethylene polymerization catalyzed by iron catalysts. [Link]
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MDPI. (2023). Preparation and Characterization of Oxide Coatings with LDH Nanosheets on AZ91 Magnesium Alloy by a One-Step Low Voltage Microarc Oxidation Process. [Link]
-
Royal Society of Chemistry. (2016). Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions. [Link]
-
Royal Society of Chemistry. (2018). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]
-
MDPI. (2023). Feature Papers in Catalysis in Organic and Polymer Chemistry. [Link]
-
ResearchGate. (n.d.). Fe-Mo interactions and their influence on Fischer-Tropsch synthesis performance. [Link]
-
ResearchGate. (n.d.). On the Nature of the Active Site in bis(imino)Pyridyl Iron, a Catalyst for Olefin Polymerization. [Link]
-
ResearchGate. (n.d.). Effect of Mo addition on precipitated Fe catalysts for Fischer-Tropsch synthesis. [Link]
-
MDPI. (2024). Synthesis and Characterization of Water-Soluble EDTA-Crosslinked Poly-β-Cyclodextrins Serving as Ion-Complexing Drug Carriers. [Link]
-
MDPI. (2024). Enhancing Thermal Uniformity and Ventilation Air Methane Conversion in Pilot-Scale Regenerative Catalytic Oxidizers via CFD-Guided Structural Optimization. [Link]
-
PubMed. (2013). The role of iron impurities in the toxic effects exerted by short multiwalled carbon nanotubes (MWCNT) in murine alveolar macrophages. [Link]
-
Purdue e-Pubs. (n.d.). Theses and Dissertations Available from ProQuest. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Unusual Effect of α-olefins as Chain Transfer Agents in Ethylene Polymerization over the Catalyst with Nonsymmetrical Bis(imino)pyridine Complex of Fe(II) and Modified Methylalumoxane (MMAO) Cocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 10. researchgate.net [researchgate.net]
- 11. 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalytic Performance of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine-metal complexes. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of temperature on the catalytic performance of these systems, particularly in the context of ethylene polymerization. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, enabling you to rationalize your experimental choices and achieve robust, reproducible results.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step guide to resolution.
Q1: My catalytic activity is significantly lower than expected, or the reaction failed to initiate. What are the likely temperature-related causes?
A1: Low or no catalytic activity is a common issue that can often be traced back to suboptimal temperature conditions affecting catalyst activation and stability.
Potential Causes and Explanations:
-
Suboptimal Activation Temperature: The activation of the precatalyst by a cocatalyst like methylaluminoxane (MAO) or modified methylaluminoxane (MMAO) is a temperature-dependent process. If the temperature is too low, the formation of the active cationic species may be kinetically hindered, leading to a low concentration of active sites.
-
Premature Catalyst Decomposition: Conversely, if the temperature is too high during activation or the initial phase of the reaction, the catalyst may decompose before significant polymerization can occur. These bis(imino)pyridine-iron complexes, while robust, have a finite thermal stability window.[1]
-
Incorrect Cocatalyst to Catalyst Ratio for the Given Temperature: The optimal molar ratio of cocatalyst (e.g., Al/Fe) can be temperature-dependent. An excess of cocatalyst at a higher temperature might lead to side reactions or the formation of dormant species.
Troubleshooting Workflow:
-
Verify Your Activation Protocol: Ensure your catalyst activation step is performed at a temperature known to be effective for your specific complex and cocatalyst system. For many standard this compound iron complexes, activation is efficient at or slightly below the intended polymerization temperature.
-
Optimize the Polymerization Temperature: If you suspect the reaction temperature is not optimal, perform a screening of different temperatures. A typical starting range for these iron catalysts is between 30°C and 80°C.[1] Run small-scale reactions at 10°C intervals to identify the temperature that yields the highest activity.
-
Re-evaluate the Cocatalyst Ratio: The interaction between the catalyst and cocatalyst is critical. At elevated temperatures, a lower Al/Fe ratio might be beneficial to prevent unwanted side reactions. Consider running a matrix of experiments with varying temperatures and Al/Fe ratios.
Experimental Protocol: Temperature Screening for Optimal Catalytic Activity
-
Reactor Setup: Prepare a series of identical pressure reactors, ensuring they are inert to air and moisture.
-
Solvent and Monomer Addition: Charge each reactor with the reaction solvent (e.g., toluene) and equilibrate to the desired temperature (e.g., 30°C, 40°C, 50°C, 60°C, 70°C, and 80°C). Pressurize with ethylene to the target pressure.
-
Catalyst and Cocatalyst Preparation: In a glovebox, prepare a stock solution of the this compound iron precatalyst and the cocatalyst (e.g., MAO).
-
Initiation of Polymerization: Inject the cocatalyst into each reactor, followed by the precatalyst solution to initiate the polymerization.
-
Data Collection: Monitor the ethylene uptake over a fixed period (e.g., 30 minutes).
-
Quenching and Product Isolation: Terminate the reactions by adding an acidified alcohol (e.g., ethanol/HCl). Isolate the polymer by filtration, wash, and dry to a constant weight.
-
Analysis: Calculate the catalytic activity for each temperature to determine the optimum.
Troubleshooting Logic Diagram:
Caption: Decision tree for troubleshooting low catalytic activity.
Q2: The molecular weight of my polyethylene is much lower than desired, and the polydispersity index (PDI) is high. How can I increase the molecular weight by adjusting the temperature?
A2: A decrease in the molecular weight of the resulting polymer is a classic consequence of increased reaction temperatures. This is due to the acceleration of chain termination and chain transfer reactions relative to the rate of polymer chain propagation.
Scientific Rationale:
-
β-Hydride Elimination: This is a common chain termination pathway for these catalysts. At higher temperatures, the rate of β-hydride elimination increases, leading to the formation of shorter polymer chains with vinyl end-groups.
-
Chain Transfer to Cocatalyst: Transfer of the growing polymer chain to the aluminum cocatalyst (e.g., MAO) is another significant process that limits the molecular weight. This process is also thermally accelerated.
Strategies for Increasing Molecular Weight:
-
Decrease the Polymerization Temperature: This is the most direct way to favor chain propagation over termination. A reduction of 10-20°C can have a substantial impact on the molecular weight of the polyethylene produced.[2]
-
Modify the Catalyst Structure for Enhanced Thermal Stability: If high-temperature polymerization is necessary for your application, consider using a modified ligand with bulkier ortho-substituents on the N-aryl rings. These modifications can sterically hinder the chain termination pathways, allowing for the formation of higher molecular weight polymers even at elevated temperatures.[1]
Data Summary: Effect of Temperature on Molecular Weight
| Precatalyst | Temperature (°C) | Catalytic Activity (10⁶ g PE mol⁻¹ h⁻¹) | Molecular Weight (Mw, kg/mol ) | PDI (Mw/Mn) |
| Fe-Complex 1 (Standard) | 60 | 10.5 | 150 | 2.5 |
| 70 | 16.5 | 95 | 3.1 | |
| 80 | 9.0 | 46 | 3.8 | |
| Fe-Complex 2 (Sterically Hindered) | 80 | 18.6 | 102 | 2.9 |
Note: Data is illustrative and compiled from trends observed in the literature.[2][3][4]
Workflow for Optimizing Molecular Weight:
Caption: Balancing temperature for molecular weight and activity.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the typical optimal temperature range for ethylene polymerization using this compound iron catalysts?
A: The optimal temperature is highly dependent on the specific ligand structure and the cocatalyst used. However, for many standard systems activated with MAO or MMAO, the highest catalytic activities are observed in the range of 60-80°C.[3] It is crucial to experimentally determine the optimal temperature for your specific catalyst system as activity can decline sharply at temperatures above the optimum due to catalyst decomposition.
Q: How does temperature affect the linearity of the polyethylene produced?
A: For 2,6-bis(imino)pyridine iron catalysts, temperature generally has a minimal effect on the linearity of the polyethylene chain itself. These catalysts are known for producing highly linear polyethylene. The primary influence of temperature is on the chain length (molecular weight), not on the degree of branching.
Q: Can I run these reactions at temperatures above 100°C?
A: Standard this compound iron complexes often exhibit poor performance and rapid deactivation at temperatures above 100°C.[1] However, significant research has focused on enhancing the thermal stability of these catalysts by modifying the ligand structure. The introduction of bulky substituents on the aryl rings of the ligand can improve performance at industrially relevant high temperatures.[1][4] If your application requires high-temperature polymerization, it is recommended to use these thermally robust catalyst variants.
Q: Does the effect of temperature change when using different cocatalysts like MAO versus MMAO?
A: Yes, the choice of cocatalyst can influence the optimal temperature and the overall thermal stability of the catalytic system. While both MAO and MMAO are effective activators, you may find that the optimal Al/Fe ratio and the temperature profile for maximum activity differ between the two. It is advisable to optimize the temperature for each specific catalyst-cocatalyst pairing.
Section 3: References
-
Enhanced thermostability of C2-symmetrical bis(imino)pyridine-iron precatalysts for ethylene polymerisation via a hybrid steric strategy. Reaction Chemistry & Engineering. [Link]
-
Synthesis of 2,6‐bis[1‐(4‐methoxy‐2‐methylphenylimino)ethyl]pyridine (L). ResearchGate. [Link]
-
High Temperature Iron Ethylene Polymerization Catalysts Bearing N,N,N'-2-(1-(2,4-Dibenzhydryl-6-fluorophenylimino)ethyl)-6-(1-(arylphenylimino)ethyl)pyridines. Chinese Journal of Polymer Science. [Link]
-
Unusual Effect of α-olefins as Chain Transfer Agents in Ethylene Polymerization over the Catalyst with Nonsymmetrical Bis(imino)pyridine Complex of Fe(II) and Modified Methylalumoxane (MMAO) Cocatalyst. National Institutes of Health. [Link]
-
2-(1-(2,4-Bis((di(4-fluorophenyl)methyl)-6-methylphenylimino)ethyl)-6-(1-(arylimino)ethyl)pyridylmetal (iron or cobalt) Complexes: Synthesis, Characterization, and Ethylene Polymerization Behavior. ResearchGate. [Link]
-
Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. MDPI. [Link]
-
This compound. ResearchGate. [Link]
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Tuning High Temperature Performance Through Targeted Halide Substitution in a Bis(Imino)Pyridine‐Iron Ethylene Polymerization Catalyst. ResearchGate. [Link]
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LLDPE-like Polymers Accessible via Ethylene Homopolymerization Using Nitro-Appended 2-(Arylimino)pyridine-nickel Catalysts. MDPI. [Link]
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Correlation of Polymerization Conditions with Thermal and Mechanical Properties of Polyethylenes Made with Ziegler-Natta Catalysts. ResearchGate. [Link]
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Troubleshooting low molecular weight polyethylene production
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the production of low molecular weight polyethylene (LMWPE). It moves beyond simple procedural steps to explain the underlying principles of LMWPE synthesis, helping you to not only troubleshoot immediate issues but also to proactively optimize your experimental design.
Section 1: Foundational Concepts in LMWPE Synthesis
Low molecular weight polyethylene (LMWPE) is a versatile thermoplastic polymer produced from the monomer ethylene.[1] Its properties, such as flexibility, chemical resistance, and moisture resistance, make it suitable for a wide range of applications including packaging, agriculture, and medical devices.[2][3] The molecular weight of polyethylene is a critical parameter that dictates its physical and mechanical properties. Lower molecular weight grades generally exhibit lower viscosity, making them easier to process.
LMWPE is typically synthesized through polymerization processes that allow for precise control over the polymer chain length. Two of the most common catalytic systems employed for this purpose are Ziegler-Natta and metallocene catalysts.
Ziegler-Natta Catalysts
Ziegler-Natta catalysts are a class of heterogeneous catalysts, often composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum compound (e.g., triethylaluminium), that are widely used in olefin polymerization.[4][5] These catalysts are known for their cost-effectiveness and robustness in large-scale polyolefin production.[6]
Metallocene Catalysts
Metallocene catalysts are a more recent development and are considered high-performance catalysts.[6] They are single-site catalysts, meaning they have a single active site per catalyst particle, which leads to the production of polymers with a narrow molecular weight distribution and a more uniform microstructure.[7][8] This precise control allows for the tailoring of polymer properties to meet specific application requirements.[9]
Section 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses common problems encountered during LMWPE production in a direct question-and-answer format. Each answer provides a systematic approach to diagnosing the root cause and implementing effective corrective actions.
Issue 1: Inconsistent or Higher-Than-Expected Molecular Weight
Question: My GPC analysis shows a higher molecular weight than targeted, and there is significant batch-to-batch variability. What are the likely causes and how can I rectify this?
Answer:
Achieving the target molecular weight is fundamental to producing LMWPE with the desired properties. Deviations from the target molecular weight can often be traced back to several key reaction parameters.
Causality and Diagnostic Steps:
-
Chain Transfer Agent (CTA) Concentration: The concentration of the chain transfer agent is the primary lever for controlling molecular weight.[10] A lower-than-required concentration of the CTA will result in longer polymer chains.
-
Verification: Double-check the calculations for the amount of CTA added. Ensure accurate measurement and complete dissolution/dispersion in the reaction medium.
-
Corrective Action: Systematically increase the concentration of the CTA in small increments in subsequent experiments to lower the molecular weight. Common CTAs include hydrogen and certain organoaluminum or organozinc compounds.[11][12]
-
-
Monomer Concentration/Pressure: Higher ethylene concentration or pressure generally leads to a higher rate of polymerization and can result in higher molecular weight polymers.
-
Verification: Review and record the ethylene pressure throughout the reaction. Fluctuations can indicate leaks or inconsistent feed rates.
-
Corrective Action: Ensure a stable and accurate ethylene feed. Consider reducing the ethylene pressure to decrease the rate of chain propagation relative to chain transfer.
-
-
Reaction Temperature: Temperature has a complex effect on polymerization. While higher temperatures can increase the rate of chain transfer, they can also significantly increase the rate of polymerization. The net effect on molecular weight depends on the specific catalyst system and other reaction conditions.
-
Verification: Monitor the reactor temperature closely. Look for any temperature excursions or inconsistencies.
-
Corrective Action: Optimize the reaction temperature. A temperature study can help identify the optimal range for achieving the target molecular weight with your specific catalyst system.
-
-
Catalyst Activity: A highly active catalyst can lead to rapid polymerization and higher molecular weight if the chain transfer process does not keep pace.
-
Verification: Review the catalyst loading and ensure it is consistent across batches.
-
Corrective Action: If necessary, reduce the catalyst concentration. However, this should be done cautiously as it can also impact overall yield.
-
Issue 2: Broad Molecular Weight Distribution (MWD)
Question: The polydispersity index (PDI) of my LMWPE is too high. What factors contribute to a broad MWD and how can I achieve a narrower distribution?
Answer:
A broad molecular weight distribution can affect the material's properties, often leading to reduced tear strength and increased haze in films.[13] The choice of catalyst and the presence of impurities are major factors influencing MWD.
Causality and Diagnostic Steps:
-
Catalyst Type: Ziegler-Natta catalysts are known to have multiple active sites with varying reactivities, which naturally leads to a broader MWD compared to single-site metallocene catalysts.[6]
-
Impurities in Monomer or Solvent: Impurities such as water, oxygen, or other polar compounds can react with the catalyst, altering its activity and leading to a broader MWD.[14] Ethylene feedstocks can contain impurities like methane and ethane from the manufacturing process.[15][16]
-
Verification: Analyze the purity of the ethylene monomer and the solvent. ASTM D6159-97 provides a standard method for analyzing impurities in ethylene.[16]
-
Corrective Action: Implement rigorous purification procedures for both the monomer and the solvent. Use of appropriate scavengers can also help to remove impurities.
-
-
Non-uniform Reaction Conditions: Temperature and monomer concentration gradients within the reactor can lead to different polymerization rates in different zones, contributing to a broader MWD.
-
Verification: Assess the mixing efficiency of your reactor.
-
Corrective Action: Improve agitation to ensure uniform temperature and monomer distribution throughout the reactor. For larger scale reactors, consider the reactor design to minimize dead zones.[17]
-
-
Chain Scission Reactions: At higher temperatures, polymer chains can undergo scission, which can broaden the MWD.[18]
-
Verification: Review the reaction temperature profile.
-
Corrective Action: Operate at the lowest effective temperature that still provides adequate catalyst activity and reaction rates.
-
Issue 3: Low Catalytic Activity or Polymer Yield
Question: My polymerization reaction is sluggish, and the final polymer yield is significantly lower than expected. What could be causing this, and what are the solutions?
Answer:
Low catalytic activity is a common issue that can be frustrating and costly. It is often linked to catalyst deactivation or suboptimal reaction conditions.
Causality and Diagnostic Steps:
-
Catalyst Poisons: As mentioned earlier, impurities in the feedstock or solvent can act as catalyst poisons, deactivating the active sites.[14]
-
Verification: Re-evaluate the purity of all reactants and the solvent.
-
Corrective Action: Purify all components rigorously. Ensure the reactor is thoroughly cleaned and dried before each run to remove any residual contaminants.[19]
-
-
Incorrect Catalyst Activation: The co-catalyst (e.g., an organoaluminum compound) plays a crucial role in activating the primary catalyst. An incorrect ratio or improper addition can lead to incomplete activation.
-
Verification: Review the catalyst and co-catalyst concentrations and their ratio.
-
Corrective Action: Optimize the co-catalyst to catalyst ratio. Ensure the co-catalyst is added under inert conditions to prevent deactivation.
-
-
Suboptimal Temperature: While higher temperatures can increase reaction rates, excessively high temperatures can lead to catalyst deactivation.
-
Verification: Monitor the reaction temperature.
-
Corrective Action: Conduct experiments at different temperatures to find the optimal range for catalyst activity and stability.
-
-
Reactor Fouling: The buildup of polymer on the reactor walls can inhibit heat transfer and reduce the effective reactor volume, leading to lower yields.[20]
-
Verification: Inspect the reactor for any signs of fouling after the reaction.
-
Corrective Action: Implement a regular cleaning protocol for the reactor.[21] In some cases, anti-fouling agents can be used.
-
Experimental Protocol: A General Procedure for LMWPE Synthesis
The following is a generalized protocol for the synthesis of LMWPE. Note: This is a template and must be adapted based on the specific catalyst system and desired polymer properties.
-
Reactor Preparation:
-
Thoroughly clean and dry the polymerization reactor.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
-
Solvent and Monomer Preparation:
-
Purify the solvent (e.g., toluene, hexane) by passing it through a column of activated alumina and molecular sieves.
-
Purify the ethylene monomer by passing it through a series of purification columns to remove oxygen, water, and other impurities.
-
-
Reaction Setup:
-
Add the purified solvent to the reactor under an inert atmosphere.
-
Introduce the desired amount of co-catalyst (e.g., triisobutylaluminum) to the solvent to act as a scavenger for any remaining impurities.
-
Add the calculated amount of the primary catalyst (Ziegler-Natta or metallocene) to the reactor.
-
Pressurize the reactor with ethylene to the desired pressure.
-
-
Polymerization:
-
Maintain the desired reaction temperature and ethylene pressure.
-
Continuously stir the reaction mixture to ensure good mixing.
-
Monitor the reaction progress by measuring ethylene uptake.
-
-
Termination and Product Recovery:
-
After the desired reaction time, terminate the polymerization by adding a quenching agent (e.g., acidified methanol).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Filter and wash the polymer with fresh non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Section 3: Data Presentation and Visualization
Table 1: Impact of Key Reaction Parameters on LMWPE Properties
| Parameter | Effect on Molecular Weight | Effect on MWD | Effect on Yield |
| Increase in CTA Concentration | Decreases | Minimal | Minimal |
| Increase in Monomer Pressure | Increases | May broaden | Increases |
| Increase in Temperature | Variable (catalyst dependent) | May broaden | Variable |
| Presence of Impurities | Variable | Broadens | Decreases |
Diagram 1: Troubleshooting Workflow for LMWPE Production
Caption: Simplified Ziegler-Natta polymerization mechanism.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the key differences in properties between LMWPE produced with Ziegler-Natta and metallocene catalysts?
A1: LMWPE produced with metallocene catalysts typically has a narrower molecular weight distribution, leading to more uniform properties. [6][9]This can result in improved clarity and strength in films. Ziegler-Natta catalyzed LMWPE often has a broader MWD, which can be advantageous for certain processing applications. [13] Q2: How can I characterize the molecular weight and MWD of my LMWPE samples?
A2: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight and MWD of polymers. [22][23]Rheological measurements can also provide insights into the molecular weight distribution. [23] Q3: What are some common safety precautions to take during LMWPE synthesis?
A3: Ethylene is a flammable gas, and the organoaluminum co-catalysts are often pyrophoric (ignite spontaneously in air). It is crucial to work in a well-ventilated fume hood and under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: Can I use chain transfer agents with metallocene catalysts?
A4: Yes, chain transfer agents are also effective in controlling the molecular weight of polyethylene produced with metallocene catalysts. [24]The efficiency of a particular CTA may vary between different catalyst systems.
Q5: What is the role of the support material in heterogeneous catalysts like Ziegler-Natta?
A5: In supported Ziegler-Natta catalysts, a support material like magnesium chloride (MgCl2) is often used to disperse the active titanium species. [5]This increases the surface area of the catalyst, leading to higher activity.
References
-
Hyatt, M. G., & Guironnet, D. (2018). Silane as Chain Transfer Agent for the Polymerization of Ethylene Catalyzed by a Palladium(II) Diimine Catalyst. ACS Catalysis, 8(11), 10145–10153. [Link]
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Curbell Plastics. (n.d.). LDPE Plastic Uses & Properties. Retrieved from [Link]
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Istay Kimya. (n.d.). Low-Density Polyethylene (LDPE): Uses, Benefits & Applications. Retrieved from [Link]
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ResearchGate. (2014). What is the relationship between molecular weight distribution of PE and its strength?. Retrieved from [Link]
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ChemInfo. (n.d.). Metallocene Technology. Retrieved from [Link]
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Wikipedia. (2024). Low-density polyethylene. Retrieved from [Link]
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Bohossian, T., Delmas, G., & Benoît, H. (1994). Characterization of the molecular weight distribution of polypropylene and polyethylene by turbidity at the lower critical solution temperature. Canadian Journal of Chemistry, 72(2), 390-398. [Link]
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ResearchGate. (2021). Synthesis of Hydroxy-Terminated Polyethylene via Controlled Chain Transfer Reaction and Poly(ethylene-b-caprolactone) Block Copolymer. Retrieved from [Link]
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Brentwood Plastics. (n.d.). Metallocene Polyethylene Films. Retrieved from [Link]
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Kesti, M. R., & Rajini, N. (2019). Physical and Chemical Characterization of Low Density Polyethylene and High Density Polyethylene. Journal of Advanced Scientific Research, 10(3), 30-34. [Link]
- Google Patents. (n.d.). US6399731B2 - Chain transfer agents and its use in polymer synthesis.
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POLYSTAR Machinery. (n.d.). 4 Common Applications for Low-Density Polyethylene. Retrieved from [Link]
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Chemistry For Everyone. (2023, April 20). Can Metallocene Catalysts Produce Linear Low-Density Polyethylene (LLDPE)? [Video]. YouTube. [Link]
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Wikipedia. (2024). Chain transfer. Retrieved from [Link]
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Newji. (2024, October 16). Troubleshooting Polyethylene Products: Processing Techniques for Success. Retrieved from [Link]
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W.R. Grace. (2024, September 19). Metallocene vs. Ziegler-Natta Catalysts: Which to Choose?. Retrieved from [Link]
-
ResearchGate. (n.d.). The Impact of Ethylene and Propylene Impurities Upon Polyolefins Units. Retrieved from [Link]
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AIP Publishing. (2022). Determination of the molecular weight distribution of ultrahigh molecular weight polyethylene from solution rheology. Retrieved from [Link]
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Kim, D.-M., Iedema, P. D., & Weickert, G. (2004). Molecular weight distribution in low-density polyethylene polymerization; impact of scission mechanisms in the case of a tubular reactor. Chemical Engineering Science, 59(10), 2039-2052. [Link]
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ResearchGate. (n.d.). Molecular weight distribution of the produced polyethylene. Retrieved from [Link]
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Restek. (n.d.). Analysis of Impurities in Ethylene by ASTM D6159-97. Retrieved from [Link]
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Restek. (n.d.). Analysis of Impurities in Ethylene by ASTM D6159-97. Retrieved from [Link]
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NIH. (2021). Morphological and Chemical Analysis of Low-Density Polyethylene Crystallized on Carbon and Clay Nanofillers. Retrieved from [Link]
-
University of Babylon. (n.d.). Characteristic of low-density polyethylene reinforcement with nano/micro particles of carbon black. Retrieved from [Link]
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Chae, E., & Choi, S.-S. (2021). Influence of Molecular Weight and Temperature on the Pyrolysis Behavior of Polyethylene. Polymers, 13(2), 263. [Link]
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ResearchGate. (2021). Influence of Molecular Weight and Temperature on the Pyrolysis Behavior of Polyethylene. Retrieved from [Link]
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Scribd. (n.d.). Polyethylene (PE) Blown Film: Troubleshooting Guide. Retrieved from [Link]
-
Jinzong Machinery. (2024, August 13). Polymerization Reactor Problems and Solutions. Retrieved from [Link]
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MDPI. (2021). Effect of Polymer Molecular Weight on the Structure and Properties of Ultra-High-Molecular-Weight Polyethylene Membranes Prepared via Controlled Swelling. Retrieved from [Link]
-
Jinzong Machinery. (2024, October 10). Polymerization Reactor Challenges: Solutions for Common Issues. Retrieved from [Link]
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Jinzong Machinery. (2024, August 1). Polymerization Reactor Maintenance Guide. Retrieved from [Link]
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GeeksforGeeks. (2024, July 23). Ziegler-Natta Catalyst. Retrieved from [Link]
-
ResearchGate. (2021). How to study the synthesis of Ziegler Nata catalyst and eliminate its side effects?. Retrieved from [Link]
-
Wikipedia. (2024). Ziegler–Natta catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting and mitigating gels in polyethylene film products. Retrieved from [Link]
-
MDPI. (2023). Effect of Resin Parameters on the Consistency and Mechanical Properties of Ultra-High-Molecular-Weight Polyethylene Fiber. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Olefin Polymerization with Ziegler-Natta Catalyst. Retrieved from [Link]
-
NIH. (2022). Study on the Mechanism of Molecular Weight Reduction of Polyethylene Based on Fe-Montmorillonite and Its Potential Application. Retrieved from [Link]
-
The Distant Reader. (n.d.). THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. Retrieved from [Link]
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MDPI. (2021). The Stiffness for Viscous Deformation in the Interlamellar Amorphous Region of Polyethylene. Retrieved from [Link]
-
DOKUMEN.PUB. (n.d.). Polymerisation of Ethylene: In Slurry Loop Reactors. Retrieved from [Link]
-
ACS Publications. (2020). Morphology and Plastic Yielding of Ultrahigh Molecular Weight Polyethylene. Retrieved from [Link]
-
AIChE. (2022, February 15). Identify Potential Stagnant Areas in an Ethylene Plant. Retrieved from [Link]
-
MDPI. (2022). Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts. Retrieved from [Link]
-
LyondellBasell. (n.d.). Fundamentals and Troubleshooting for HMW-HDPE Blown Film Extrusion. Retrieved from [Link]
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Toppr. (2022, April 20). What are the important polymerization reactions of ethylene and substituted ethylenes?. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone explain about proper conditions of UHMWPE process?. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Bis(imino)pyridine Ligands: Unraveling the Role of Steric Hindrance in Catalysis
A Senior Application Scientist's In-Depth Analysis of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine and its Congeners in Olefin Polymerization
In the realm of coordination chemistry and catalysis, the rational design of ligands is paramount to tailoring the activity, selectivity, and stability of metal complexes. Among the privileged ligand scaffolds, bis(imino)pyridines have emerged as a versatile class of tridentate ligands, capable of stabilizing a wide range of transition metals and facilitating a diverse array of catalytic transformations. This guide provides a comparative analysis of this compound against other bis(imino)pyridine ligands, with a focus on their application in iron- and cobalt-catalyzed ethylene polymerization. We will delve into the subtle yet profound influence of steric and electronic parameters on catalytic performance, supported by experimental data and detailed protocols.
The Bis(imino)pyridine Ligand Framework: A Platform for Catalytic Innovation
Bis(imino)pyridine ligands are readily synthesized through the condensation of 2,6-diacetylpyridine or its derivatives with two equivalents of a primary amine, typically a substituted aniline.[1] This modular synthesis allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on the N-aryl rings. The resulting pincer-type ligand coordinates to a metal center in a tridentate fashion through the pyridine nitrogen and the two imine nitrogens, forming a stable bicyclic framework.
The iron and cobalt complexes of these ligands, upon activation with a cocatalyst such as methylaluminoxane (MAO), have demonstrated remarkable activity in ethylene polymerization, producing highly linear polyethylene.[2][3] The nature of the substituents on the N-aryl rings plays a crucial role in determining the outcome of the polymerization, influencing catalytic activity, polymer molecular weight, and catalyst stability.
Spotlight on this compound: A Balance of Activity and Stability
This compound features a methyl group at the ortho position of each N-phenyl ring. This "mono-ortho-alky" substitution pattern represents a fascinating case study in the structure-activity relationships of bis(imino)pyridine-based catalysts. It provides a moderate level of steric bulk around the metal center, which is critical for preventing catalyst deactivation pathways while still allowing for efficient monomer coordination and insertion.
The presence of the ortho-methyl group influences the orientation of the aryl rings with respect to the pyridine plane, creating a more crowded environment around the metal center compared to ligands lacking ortho-substituents. This steric shielding is instrumental in protecting the active species from bimolecular decomposition reactions, thereby enhancing catalyst lifetime and performance at higher temperatures.
Comparative Performance Analysis: The Impact of N-Aryl Substitution
To objectively assess the performance of this compound, we will compare its iron(II) complex with analogous complexes bearing different ortho-substituents on the N-aryl rings: no ortho-substituent (2,6-bis[1-(phenylimino)ethyl]pyridine), ortho-ethyl, and ortho-di-isopropyl substituents. The following data, collated from seminal studies, illustrates the profound impact of these steric modifications on ethylene polymerization.
Table 1: Comparison of Iron(II) Catalysts with Varying Ortho-Substituents in Ethylene Polymerization
| Ligand Ortho-Substituent | Catalyst Precursor | Activity (g PE / (mol·h·bar)) | Mw ( g/mol ) | PDI (Mw/Mn) |
| H | [FeL(H)]Cl₂ | Low/Oligomers | - | - |
| 2-Methyl | [FeL(2-Me)]Cl₂ | Up to 1.1 x 10⁷ | ~250,000 | ~2.5-3.5 |
| 2-Ethyl | [FeL(2-Et)]Cl₂ | ~1.0 x 10⁷ | ~200,000 | ~2.6-3.8 |
| 2,6-Di-isopropyl | [FeL(2,6-iPr)]Cl₂ | Up to 2.06 x 10⁷ | ~611,000 | ~2.1-2.9 |
Data is compiled and representative of trends observed in the literature under comparable conditions (e.g., activation with MAO, similar temperature and pressure). Actual values can vary based on specific reaction parameters.
Causality Behind the Observed Trends
-
No Ortho-Substituent (H): The lack of steric bulk around the iron center in the complex derived from 2,6-bis[1-(phenylimino)ethyl]pyridine leads to a high rate of chain transfer, primarily through β-hydride elimination. This results in the formation of short-chain oligomers rather than high molecular weight polymer. The active site is also more susceptible to deactivation.
-
Ortho-Methyl (2-Me): The introduction of a single methyl group on each aryl ring provides sufficient steric hindrance to suppress rapid chain transfer, allowing for chain propagation to dominate and produce high molecular weight polyethylene.[4] The catalyst exhibits a good balance between high activity and the production of a useful polymer.
-
Ortho-Ethyl (2-Et): The performance of the ortho-ethyl substituted ligand is comparable to the ortho-methyl analogue, demonstrating that a slight increase in the size of the alkyl group in the mono-ortho position does not dramatically alter the catalytic behavior.
-
Ortho-Di-isopropyl (2,6-iPr): The presence of bulky isopropyl groups on both ortho positions of the N-aryl rings creates a highly crowded environment around the metal center. This steric encumbrance significantly slows down the rate of chain transfer, leading to the formation of very high molecular weight polyethylene.[2] The increased steric bulk can also enhance catalyst stability, often resulting in higher activities.
Experimental Protocols
Synthesis of this compound
This procedure is a representative method for the synthesis of bis(imino)pyridine ligands via acid-catalyzed condensation.
Materials:
-
2,6-Diacetylpyridine
-
2-Methylaniline (o-toluidine)
-
Methanol
-
Formic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-diacetylpyridine (1 equivalent) in methanol.
-
Add 2-methylaniline (2.2 equivalents) to the solution.
-
Add a few drops of formic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold methanol to remove unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the desired this compound as a crystalline solid.[5]
Caption: General workflow for the synthesis of bis(imino)pyridine ligands.
Synthesis of the Iron(II) Complex: [Fe{2,6-(2-MeC₆H₄NCMe)₂C₅H₃N}Cl₂]
Materials:
-
This compound
-
Iron(II) chloride (anhydrous)
-
Tetrahydrofuran (THF), anhydrous
-
n-Pentane or n-Hexane, anhydrous
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
In a Schlenk flask, dissolve the this compound ligand (1 equivalent) in anhydrous THF.
-
In a separate Schlenk flask, suspend anhydrous iron(II) chloride (1 equivalent) in anhydrous THF.
-
Slowly add the ligand solution to the iron(II) chloride suspension with vigorous stirring. A color change is typically observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Remove the solvent under vacuum to obtain the crude product.
-
Wash the solid residue with anhydrous n-pentane or n-hexane to remove any unreacted ligand.
-
Dry the resulting solid under vacuum to yield the desired iron(II) complex as a colored powder.[2]
Caption: General workflow for the synthesis of bis(imino)pyridine-iron(II) complexes.
Ethylene Polymerization
Materials:
-
Bis(imino)pyridine iron(II) complex
-
Methylaluminoxane (MAO) solution in toluene
-
Toluene (anhydrous, polymerization grade)
-
Ethylene (polymerization grade)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
The polymerization reaction must be carried out in a pressure reactor (autoclave) under an inert atmosphere.
-
Charge the reactor with anhydrous toluene.
-
Introduce the desired amount of MAO solution into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure and maintain a constant pressure throughout the reaction.
-
Inject a toluene solution of the iron(II) catalyst into the reactor to initiate the polymerization.
-
Maintain the desired reaction temperature and stir the mixture for the specified duration.
-
After the reaction time has elapsed, vent the ethylene pressure and quench the reaction by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a larger volume of acidified methanol (10% HCl).
-
Collect the polyethylene by filtration, wash thoroughly with methanol, and dry under vacuum to a constant weight.[6]
Conclusion: The Power of Rational Ligand Design
The comparative analysis of this compound with its analogues clearly demonstrates the critical role of steric hindrance in directing the outcome of ethylene polymerization catalyzed by bis(imino)pyridine-iron complexes. The ortho-methyl substituent strikes a fine balance, providing sufficient steric protection to the active site to promote the formation of high molecular weight polyethylene while maintaining high catalytic activity. Ligands with no ortho-substituents tend to produce oligomers due to rapid chain transfer, whereas ligands with bulky di-ortho-substituents yield very high molecular weight polymers, often at the expense of some processability.
This understanding of structure-activity relationships is a powerful tool for researchers and drug development professionals. By rationally modifying the ligand architecture, it is possible to tailor the properties of the resulting polymers to meet the demands of specific applications. The bis(imino)pyridine ligand framework continues to be a fertile ground for the development of new and improved catalysts for a wide range of chemical transformations.
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A Researcher's Guide to Density Functional Theory Calculations for 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Complexes
In the realm of modern catalysis and materials science, 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine and its derivatives have garnered significant attention as versatile tridentate ligands.[1][2][3][4][5] Their coordination compounds with transition metals, particularly iron and cobalt, have demonstrated remarkable catalytic activities in processes like olefin polymerization and carbene transfer reactions.[6][7][8][9][10] A deep understanding of the electronic structure and bonding within these complexes is paramount for rational catalyst design and the optimization of their performance. Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for elucidating these intricate electronic details.[11][12][13][14]
This guide provides a comprehensive comparison of DFT approaches for studying "this compound" complexes. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research. We will delve into the nuances of methodological choices, compare theoretical predictions with experimental data, and provide a practical workflow for setting up and executing these calculations.
The Unique Challenges of Pyridine-Diimine Complexes
Pyridine-diimine (PDI) ligands, including the titular molecule, are known for their redox-active nature. This means the ligand itself can actively participate in redox processes, accepting and donating electrons.[15][16] This "non-innocent" behavior, coupled with the potential for multiple spin states in 3d transition metals like iron and cobalt, presents a significant challenge for theoretical methods.[17][18] Standard DFT approaches, which are based on a single-determinant wavefunction, can sometimes struggle to accurately describe the complex electronic structures and spin-state energetics of these systems.[18] Therefore, a careful selection and validation of the computational methodology are crucial for obtaining reliable and predictive results.
Comparative Analysis of DFT Methodologies
The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation (XC) functional and the basis set. For transition metal complexes, this choice is particularly critical due to the complex interplay of electron correlation effects.[11][12][13][19]
| Functional Class | Representative Functionals | Strengths for PDI Complexes | Weaknesses for PDI Complexes |
| Generalized Gradient Approximation (GGA) | BP86, PBE | Computationally efficient, good for initial geometry optimizations. | Often underestimates reaction barriers and can be less accurate for spin-state energetics. |
| Hybrid GGAs | B3LYP, PBE0 | Improved accuracy for thermochemistry and barrier heights by including a fraction of exact Hartree-Fock exchange. Widely used and well-benchmarked. | The fixed percentage of HF exchange may not be optimal for all systems, especially those with significant static correlation. |
| Meta-GGAs | TPSS, M06-L | Include the kinetic energy density, offering better descriptions of non-covalent interactions and potentially more accurate energetics. | Can be more computationally expensive than GGAs. |
| Hybrid Meta-GGAs | M06, TPSSh | Often provide high accuracy for a broad range of chemical systems, including transition metal complexes. | Increased computational cost. |
| Range-Separated Hybrids | ωB97X-D, CAM-B3LYP | Can improve the description of charge-transfer excitations and long-range interactions. | Parameterization can be system-dependent. |
Basis Sets: For the metal center (e.g., Fe, Co), a basis set that includes polarization and diffuse functions is essential. The def2-TZVP basis set is a popular and robust choice. For the lighter atoms (C, H, N), a basis set of at least double-zeta quality with polarization functions, such as 6-31G(d) or def2-SVP, is recommended for a balance of accuracy and computational cost.
Experimental Validation: The Ground Truth
Computational results must always be benchmarked against experimental data. For this compound complexes, key experimental observables for comparison include:
-
Crystallographic Data: Bond lengths and angles from X-ray diffraction studies provide the most direct validation of the calculated equilibrium geometry.[1][2][3][20][21][22] For instance, changes in the C-N and C-C bond lengths within the pyridine-diimine backbone can be indicative of the ligand's redox state.[16]
-
Spectroscopic Data: Techniques like UV-Vis, IR, and Mössbauer spectroscopy provide insights into the electronic transitions, vibrational modes, and the electronic environment of the metal center, respectively.[15] Comparing calculated spectra with experimental ones is a powerful validation tool.
-
Magnetic Properties: The magnetic susceptibility of the complex can be used to determine the ground spin state, which is a critical parameter for DFT calculations to reproduce accurately.
Recommended Computational Workflow
The following section outlines a step-by-step protocol for performing DFT calculations on a "this compound" metal complex.
Step 1: Geometry Optimization
-
Initial Structure: Start with a reasonable initial geometry. This can be obtained from experimental crystallographic data if available, or built using a molecular editor. For the title ligand, crystallographic information is available.[1][2][3]
-
Choice of Functional and Basis Set: For initial geometry optimizations, a computationally less expensive functional like BP86 or PBE with a smaller basis set (e.g., def2-SVP) can be used.
-
Spin State: For open-shell transition metal complexes, it is crucial to consider different possible spin states (e.g., singlet, triplet, quintet for an Fe(II) complex). Perform separate geometry optimizations for each plausible spin state.
-
Solvation Model: If the complex is studied in solution, include a continuum solvation model (e.g., PCM or SMD) to account for the solvent effects.
Step 2: Frequency Calculation
-
Vibrational Analysis: Perform a frequency calculation at the same level of theory as the geometry optimization.
-
Verification of Minimum: Ensure that there are no imaginary frequencies, which confirms that the optimized structure corresponds to a true energy minimum.
-
Thermochemical Data: The frequency calculation also provides important thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 3: Single-Point Energy Refinement
-
Higher-Level Theory: To obtain more accurate electronic energies, perform single-point energy calculations on the optimized geometries using a more robust functional and a larger basis set (e.g., B3LYP or M06 with def2-TZVP).
-
Spin State Energetics: Compare the single-point energies of the different spin states to determine the ground spin state of the complex.
Step 4: Property Calculations
-
Electronic Structure Analysis: Based on the ground state wavefunction, perform further analyses such as Natural Bond Orbital (NBO) analysis to understand the bonding and charge distribution, and Molecular Orbital (MO) analysis to visualize the frontier orbitals.
-
Spectra Prediction: If desired, calculate properties like UV-Vis or IR spectra for comparison with experimental data.
Caption: A generalized workflow for DFT calculations on transition metal complexes.
Comparison with Alternative Ligand Systems
To contextualize the properties of "this compound" complexes, it is instructive to compare them with complexes of related pyridine-diimine ligands.
| Ligand Modification | Effect on Electronic Properties | Impact on Catalytic Activity |
| Steric Bulk on Aryl Substituents | Can influence the coordination geometry and spin-state preference of the metal center. | Increased steric bulk can enhance catalyst stability and influence product selectivity in polymerization reactions. |
| Electron-Donating/Withdrawing Groups on Pyridine Ring | Modulates the electron density at the metal center, affecting its redox properties and reactivity. | Electron-withdrawing groups can increase the electrophilicity of the metal center, potentially enhancing its catalytic activity. |
| Alkyl vs. Aryl Substituents on Imino Carbon | Alters the steric and electronic environment around the metal center. | Can significantly impact the catalytic performance in reactions like ethylene oligomerization.[9] |
For example, complexes of 2,6-bis(2,6-diethylphenyliminomethyl)pyridine with cobalt(II), nickel(II), copper(II), and zinc(II) have been synthesized and characterized, providing a basis for comparative studies on the influence of the imino substituent.[23][24] Similarly, iron and cobalt complexes with modifications to the pyridine ring have been investigated for ethylene polymerization.[10][25]
Conclusion
DFT calculations are an indispensable tool for gaining a detailed understanding of the electronic structure and properties of "this compound" complexes. A judicious choice of computational methodology, coupled with careful validation against experimental data, can provide valuable insights that guide the design of more efficient and selective catalysts. By systematically exploring the effects of different functionals, basis sets, and ligand modifications, researchers can effectively navigate the complex potential energy surfaces of these fascinating molecules and unlock their full potential in various chemical transformations. The inherent complexity of these systems, particularly the non-innocent nature of the ligand and the multiple spin states of the metal, necessitates a rigorous and well-considered computational approach.[15][17][18]
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Verma, P., & Truhlar, D. G. (2019). Assessment of DFT Methods for Transition Metals with the TMC151 Compilation of Data Sets and Comparison with Accuracies for Main-Group Chemistry. Journal of Chemical Theory and Computation, 15(6), 3623–3637. [Link]
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Barba-Behrens, N., et al. (2015). 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. Journal of Inorganic Biochemistry, 142, 1-7. [Link]
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A Comparative Mechanistic Guide to Reactions Catalyzed by 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Metal Complexes
An In-Depth Technical Guide for Researchers
This guide provides a detailed examination of the mechanistic principles governing reactions catalyzed by metal complexes of 2,6-bis[1-(2-methylphenylimino)ethyl]pyridine, a prominent member of the bis(imino)pyridine (PDI) ligand family. As a Senior Application Scientist, my objective is to synthesize peer-reviewed data and field insights into a practical resource for researchers, scientists, and professionals in drug development and materials science. We will explore the catalytic cycles, compare performance against established alternatives, and provide actionable experimental protocols.
Introduction to Bis(imino)pyridine (PDI) Catalysts
The this compound ligand and its derivatives have become cornerstones in modern catalysis. When complexed with late transition metals, particularly iron (Fe) and cobalt (Co), they form highly active and versatile catalysts, often referred to as Brookhart-type catalysts.[1][2] First gaining prominence for their remarkable efficiency in ethylene polymerization, these systems can be finely tuned to produce either linear α-olefins (oligomerization) or high-density polyethylene (HDPE).[3][4][5][6]
The success of these catalysts stems from the unique electronic and steric properties of the PDI ligand. The rigid N,N,N-tridentate scaffold provides high thermal stability, while the bulky aryl substituents on the imine nitrogen atoms are crucial for protecting the metal center, enhancing catalyst lifetime, and influencing the polymer microstructure.[1][4] Beyond polymerization, the electronic flexibility of the PDI ligand, which can act as a redox-active species, has enabled a broader range of chemical transformations, including cycloadditions, carbene transfer reactions, and hydromagnesiation.[7][8][9]
Mechanistic Deep Dive: Ethylene Polymerization
The most studied application of PDI-iron complexes is ethylene polymerization. The mechanism provides a clear example of structure-function relationships in catalysis.
Catalyst Activation and the Active Species
The pre-catalyst, typically a dihalide complex like (PDI)FeCl₂, is inactive on its own. Activation is achieved using a co-catalyst, most commonly methylaluminoxane (MAO).[3][4][10] The activation process involves two key steps:
-
Alkylation: MAO methylates the iron center, replacing the chloride ligands with methyl groups.
-
Abstraction: MAO then abstracts a methyl anion to generate a highly electrophilic, coordinatively unsaturated cationic iron-alkyl species, [(PDI)Fe-CH₃]⁺. This is widely accepted as the active catalyst for polymerization.[10]
The Catalytic Cycle
Once the active cation is formed, polymerization proceeds via a Cossee-Arlman-type mechanism:
-
Monomer Coordination: An ethylene molecule coordinates to the vacant site on the cationic iron center.
-
Migratory Insertion (Propagation): The coordinated ethylene inserts into the iron-carbon bond of the growing polymer chain. This is the primary chain growth step, extending the polymer by two carbon atoms and regenerating the vacant site for the next monomer to bind.
-
Chain Transfer (Termination): The growth of a polymer chain is terminated by a chain transfer reaction. The dominant mechanism is β-hydride elimination , where a hydrogen atom from the beta-carbon of the growing chain is transferred back to the iron center. This releases the polymer as a terminal α-olefin and forms an iron-hydride species, which can then initiate a new chain.[3] Chain transfer to the aluminum co-catalyst also occurs.[11]
The competition between the rate of propagation and the rate of β-hydride elimination is the critical factor determining the molecular weight of the product. Ligands with very bulky ortho-substituents (like the 2-methylphenyl group) create steric hindrance that slows the rate of chain transfer relative to propagation, leading to the formation of high molecular weight polyethylene.[1][4]
Caption: Generalized catalytic cycle for ethylene polymerization by a PDI-iron complex.
Performance Comparison: PDI vs. Ziegler-Natta and Metallocene Catalysts
To appreciate the utility of PDI-iron catalysts, it is essential to compare them with the workhorses of the polyolefin industry: traditional Ziegler-Natta (ZN) and metallocene catalysts.
-
Ziegler-Natta (ZN) Catalysts: These are heterogeneous catalysts, typically based on titanium chlorides supported on magnesium chloride (e.g., TiCl₄/MgCl₂), and activated by triethylaluminium.[12][13][14] Their key feature is the presence of multiple types of active sites on the catalyst surface, which leads to polymers with a broad molecular weight distribution.[13][15]
-
Metallocene Catalysts: These are homogeneous, "single-site" catalysts, such as zirconocene dichlorides activated by MAO.[12][16][17] The well-defined nature of the single active site allows for precise control over polymer properties, resulting in polymers with a narrow molecular weight distribution.[13][15]
PDI-iron catalysts bridge a critical gap, combining the ability to produce highly linear, high-density polyethylene (a characteristic of ZN catalysts) with the single-site nature and high activity of metallocenes.[5][12]
Comparative Performance Data
The following table summarizes typical performance characteristics for ethylene polymerization.
| Performance Metric | PDI-Iron Catalyst | Ziegler-Natta (ZN) Catalyst | Metallocene Catalyst |
| Catalyst Nature | Homogeneous, Single-Site | Heterogeneous, Multi-Site | Homogeneous, Single-Site |
| Catalytic Activity | Very High (10⁶ - 10⁷ g/mol ·h)[6][18][19] | Moderate to High | Very High |
| Polymer MW | Controllable (High) | High (Often > 500,000 g/mol ) | Controllable (Variable) |
| Polydispersity (PDI) | Narrow (~2-3)[6][20] | Broad (4 - 8)[13] | Narrow (~2)[13][17] |
| Polymer Structure | Strictly Linear HDPE[4][6] | Linear HDPE | Linear (LLDPE with comonomer) |
| Thermal Stability | Good, can operate at elevated temps[21] | Excellent | Variable, often lower than ZN |
Beyond Polymerization: The Role of Redox-Active Ligands
A key mechanistic feature that distinguishes PDI catalysts is the ability of the ligand itself to participate in redox chemistry. While the iron center in polymerization is typically considered a stable Fe(II) species, in other reactions, the PDI ligand can accept electrons, formally reducing it to a radical anion.[7][10]
This "redox-active" character is crucial in transformations like the iron-catalyzed [2π+2π] cycloaddition of dienes. Mechanistic studies, including Mössbauer spectroscopy and computational analysis, have shown that the catalytic cycle involves formal Fe(I) and Fe(III) intermediates.[7] However, the iron center is best described as an intermediate-spin Fe(III) that is antiferromagnetically coupled to a PDI radical anion. This ligand-based redox activity provides a low-energy pathway for the reaction, avoiding unfavorable high-oxidation states at the iron center and expanding the catalytic scope of these first-row transition metals.[7]
Caption: Simplified scheme showing ligand-based redox activity in a catalytic cycle.
Key Experimental Protocols
Reproducible results depend on robust and well-documented procedures. The following protocols provide a foundation for synthesizing a typical PDI-iron pre-catalyst and performing a kinetic analysis of ethylene polymerization.
Protocol 1: Synthesis of {this compound}iron(II) Dichloride
This protocol describes the synthesis of the ligand followed by metalation.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-diacetylpyridine (1.0 eq) in absolute methanol (approx. 0.5 M).
-
Addition: Add 2-methylaniline (2.1 eq) to the solution. Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the mixture for 12-24 hours. The progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath. The yellow crystalline product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum. The product is typically pure enough for the next step, but can be recrystallized from methanol if needed.
B. Complexation [24]
-
Setup: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dissolve the synthesized PDI ligand (1.0 eq) in anhydrous THF.
-
Addition: In a separate flask, prepare a slurry of anhydrous iron(II) chloride (FeCl₂) (1.0 eq) in anhydrous THF.
-
Reaction: Slowly add the FeCl₂ slurry to the ligand solution at room temperature. Stir the mixture for 12-24 hours. A color change (typically to a dark blue or green) indicates complex formation.
-
Isolation: Remove the solvent under vacuum. Wash the resulting solid with anhydrous pentane or hexane to remove any unreacted ligand.
-
Purification: The crude product can be purified by recrystallization from a solvent system like THF/pentane to yield the final dark-colored crystalline pre-catalyst.
Protocol 2: Kinetic Analysis of Ethylene Polymerization
This protocol outlines a standard procedure for measuring catalyst activity in a laboratory-scale batch reactor.
Caption: Standard experimental workflow for a batch ethylene polymerization reaction.
Methodology:
-
Reactor Setup: A mechanically stirred, temperature-controlled glass or stainless-steel reactor is dried under vacuum and purged with inert gas (N₂ or Ar).
-
Solvent and Co-catalyst: Anhydrous toluene is added, followed by the co-catalyst (MAO). The solution is allowed to equilibrate at the desired reaction temperature (e.g., 40 °C).
-
Ethylene Saturation: The reactor is pressurized with ethylene to the desired pressure (e.g., 2 bar) and the solvent is allowed to become saturated.
-
Catalyst Injection: A solution of the (PDI)FeCl₂ pre-catalyst in toluene is injected into the reactor to initiate polymerization.
-
Kinetic Monitoring: The reactor is connected to a mass flow controller to maintain constant ethylene pressure. The rate of ethylene consumption over time is recorded, which is directly proportional to the polymerization rate.[4]
-
Quenching: After a set time, the reaction is terminated by injecting acidic methanol.
-
Product Isolation: The precipitated polyethylene is filtered, washed extensively with methanol and acetone, and dried in a vacuum oven to a constant weight.
-
Analysis: The catalyst activity is calculated from the polymer yield, amount of catalyst used, and reaction time. The polymer's molecular weight (Mw) and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC).[11][25]
Conclusion
Complexes of this compound represent a powerful and versatile class of catalysts. For olefin polymerization, they offer a unique combination of high activity, excellent thermal stability, and the ability to produce highly linear polymers with narrow molecular weight distributions, positioning them as a compelling alternative to both Ziegler-Natta and metallocene systems. Furthermore, detailed mechanistic studies have revealed the sophisticated role of the PDI ligand as a redox-active participant, opening avenues for new catalytic transformations beyond polymerization. The principles of ligand design, catalyst activation, and reaction control discussed in this guide provide a solid foundation for researchers aiming to harness the full potential of these remarkable systems.
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A Comparative Guide to Substituted 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Ligands for Researchers and Drug Development Professionals
In the landscape of coordination chemistry and catalysis, the design and synthesis of ligands are paramount to modulating the properties and reactivity of metal centers. Among the vast array of ligand architectures, the tridentate 2,6-bis(imino)pyridine scaffolds have garnered significant attention due to their straightforward synthesis, tunable steric and electronic properties, and their ability to stabilize a variety of transition metal ions in multiple oxidation states. This guide provides a comparative analysis of a specific class of these ligands: substituted "2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine". We will delve into the synthetic methodologies, structural characteristics, and the profound influence of substituent effects on their coordination behavior and catalytic performance, offering field-proven insights for researchers and professionals in drug development and materials science.
The Archetype: this compound
The parent ligand, this compound, serves as our foundational reference point. Its synthesis is a classic example of a condensation reaction, a robust and high-yielding method for forming imine functionalities.
Synthetic Protocol: A Self-Validating System
The synthesis of this compound is typically achieved through the acid-catalyzed condensation of 2,6-diacetylpyridine with two equivalents of 2-methylaniline (o-toluidine).[1][2] The causality behind this experimental choice lies in the electrophilic nature of the acetyl carbonyl carbons and the nucleophilic character of the aniline nitrogen. The acidic catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the aniline.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-diacetylpyridine (1 equivalent) in absolute methanol.
-
Addition of Aniline: To this solution, add 2-methylaniline (2-2.1 equivalents).
-
Catalyst Introduction: Add a few drops of a suitable acid catalyst, such as formic acid or acetic acid, to the reaction mixture.
-
Reaction Execution: The mixture is then refluxed for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the crude product as a yellow powder.[1][3] The product is then collected by filtration, washed with cold methanol, and can be further purified by recrystallization from a suitable solvent like methanol to yield yellow block crystals.[1][3]
Caption: Synthetic workflow for 2,6-bis(imino)pyridine ligands.
Structural Characteristics
The molecular structure of this compound reveals key features that influence its coordination chemistry. The molecule possesses an approximate C2 symmetry, with the central pyridine ring and the two imine groups being nearly coplanar.[1][2] The C=N imine bonds exhibit typical double bond character.[1][2] A significant structural aspect is the dihedral angle between the pyridine ring and the flanking 2-methylphenyl rings. For the parent ligand, these dihedral angles are reported to be 89.68° and 53.62°.[1][2][4] This non-coplanar arrangement creates a steric pocket around the metal coordination site.
Comparative Analysis of Substituted Analogues
The true utility of the 2,6-bis(imino)pyridine scaffold lies in the ease with which its steric and electronic properties can be modulated by introducing substituents on the aniline rings. This section provides a comparative study of various substituted ligands.
Influence of Steric Bulk
Increasing the steric bulk on the aniline ortho positions has a profound impact on the ligand's geometry and the resulting metal complexes' catalytic activity.
| Ligand/Substituent | Dihedral Angles (Pyridine vs. Aryl) | Key Structural Features | Impact on Catalysis (e.g., Ethylene Polymerization) |
| 2-methyl | 89.68°, 53.62°[1][2] | Moderate steric hindrance. | Forms active iron catalysts for ethylene polymerization.[5] |
| 2,6-dimethyl | 66.70°, 51.31°[6] | Increased steric bulk forces a more twisted conformation. | Often leads to higher molecular weight polymers. |
| 2,6-diethyl | 88.7°, 88.4°[3] | Significant steric hindrance, creating a more protected metal center. | Can enhance catalyst stability and influence polymer properties. |
| 2,6-diisopropyl | 63.0°, 72.58°[7] | Very high steric hindrance. | Dramatically affects catalytic activity and selectivity.[7] |
| 2-methylnaphthyl | Not explicitly found, but expected to be large. | Extended aromatic system with increased bulk. | Reported to form highly active iron catalysts for ethylene polymerization.[5] |
Expertise & Experience: The choice of ortho-substituents is a critical design element. Larger substituents, such as isopropyl groups, create a more crowded coordination sphere. This can protect the metal center from bimolecular deactivation pathways, potentially leading to more stable catalysts. However, excessive steric bulk can also hinder monomer access, thereby reducing catalytic activity. The optimal balance is application-dependent.
Influence of Electronic Effects
Substituents on the aniline ring also exert significant electronic effects, modulating the electron density at the imine nitrogens and, consequently, the metal center.
| Ligand/Substituent | Electronic Nature | Expected Impact on Metal Center |
| 4-methoxy | Electron-donating | Increases electron density at the metal center. |
| Unsubstituted (phenyl) | Neutral reference | Baseline electronic properties. |
| 4-chloro/4-bromo | Electron-withdrawing | Decreases electron density at the metal center. |
Trustworthiness: The electronic nature of the substituents directly influences the Lewis acidity of the metal center in the resulting complex. Electron-donating groups (like methoxy) increase the electron density on the metal, making it more electron-rich. Conversely, electron-withdrawing groups (like halides) decrease the electron density, rendering the metal center more electrophilic. This modulation of the metal's electronic properties is a key strategy for fine-tuning catalytic activity and selectivity in various reactions, including polymerization and oxidation catalysis.
Coordination Chemistry and Catalytic Applications
These substituted bis(imino)pyridine ligands form stable complexes with a wide range of transition metals, including iron, cobalt, nickel, copper, and zinc.[8][9][10] The coordination geometry is typically distorted square pyramidal or trigonal bipyramidal for five-coordinate complexes.[9]
Caption: General structure of a five-coordinate metal complex.
Catalysis in Olefin Polymerization
Iron complexes of these ligands, when activated with a cocatalyst such as methylaluminoxane (MAO), are highly active catalysts for ethylene polymerization.[5][11] The substituents on the aniline rings play a crucial role in determining the catalytic activity and the properties of the resulting polyethylene.
Authoritative Grounding & Comprehensive References: The seminal work by Brookhart and Gibson demonstrated that late transition metal complexes of diimine ligands could be highly active olefin polymerization catalysts. Subsequent research has extensively explored the structure-activity relationships of bis(imino)pyridine-metal complexes.
Experimental Protocol: Ethylene Polymerization
-
Catalyst Preparation: In a glovebox, the iron(II) complex of the desired substituted 2,6-bis(imino)pyridine ligand is dissolved in a suitable solvent (e.g., toluene).
-
Reactor Setup: A high-pressure reactor is charged with the solvent and the desired amount of cocatalyst (e.g., MAO).
-
Initiation: The reactor is pressurized with ethylene to the desired pressure, and the catalyst solution is injected to initiate polymerization.
-
Reaction Monitoring: The temperature and pressure are maintained for the desired reaction time.
-
Termination and Product Isolation: The reaction is quenched by the addition of acidified methanol. The resulting polymer is collected by filtration, washed, and dried.
Other Catalytic Applications
Beyond olefin polymerization, metal complexes of these ligands have shown promise in other catalytic transformations. For instance, they have been employed as catalysts for the synthesis of propylene carbonates from carbon dioxide and epoxides, highlighting their potential in green chemistry applications.[10][12] Furthermore, iron complexes of bis(imino)pyridine ligands have been developed as effective catalysts for carbene transfer reactions.[13]
Conclusion
The family of substituted this compound ligands represents a versatile and highly tunable platform for the development of coordination complexes with tailored properties. The straightforward synthesis allows for systematic variation of steric and electronic parameters through the judicious choice of substituents on the aniline precursors. This comparative guide has demonstrated that such modifications have a predictable and profound impact on the structural characteristics of the ligands and their metal complexes, which in turn governs their performance in catalytic applications. For researchers and professionals in drug development, where metal-based therapeutics are of growing interest, and in materials science, the principles outlined herein provide a rational basis for ligand design to achieve desired reactivity and selectivity.
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Fan, R.-Q., Ding, X.-D., Zhou, G.-P., & Yang, Y.-L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1480. [Link]
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Garnica-Romo, M. G., et al. (2015). 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. Journal of Inorganic Biochemistry, 142, 1-7. [Link]
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Reddinger, J. L., & Brookhart, M. (2006). Pentacoordinated iron(II) complexes with 2,6-bis[(imino)ethyl]pyridine-Schiff base ligands as new catalyst systems mediated atom transfer radical polymerization of (meth)acrylate monomers. Journal of Polymer Science Part A: Polymer Chemistry, 44(16), 4749-4760. [Link]
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Zhang, W., et al. (2001). A Novel Highly Active Iron/2,6-Bis(imino)pyridyl Catalyst for Ethylene Polymerization. Chinese Journal of Chemistry, 19(10), 1035-1038. [Link]
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Fan, R.-Q., Ding, X.-D., Zhou, G.-P., & Yang, Y.-L. (2009). This compound. ResearchGate. [Link]
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Mentes, A., et al. (2001). {2,6-Bis[1-(phenylimino)ethyl]pyridine-κ3 N,N′,N′′}dichloridocobalt(II). Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 11), 1284-1285. [Link]
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Wang, W., et al. (2018). New Coordination Complexes Based on the 2,6-bis[1-(Phenylimino)ethyl] Pyridine Ligand: Effective Catalysts for the Synthesis of Propylene Carbonates from Carbon Dioxide and Epoxides. Molecules, 23(9), 2304. [Link]
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Huang, Y.-B., et al. (2006). 2,6-Bis[1-(2,6-dimethylphenylimino)ethyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 62(7), o3044-o3045. [Link]
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Chacón, G., et al. (2007). 2,6-Bis[1-(2-isopropylphenylimino)ethyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567. [Link]
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Hu, S., et al. (2024). Research Progress of Iron Catalysts with N,N,N‐tridentate Ligands for Ethylene Polymerization. Macromolecular Rapid Communications, 2300705. [Link]
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Mokoena, N. P., et al. (2023). Catalytic Performance of Pentacoordinate Iron(II) Complexes with Modified Bis(imino)pyridine Ligands for Ethylene Oligomerization. Catalysts, 13(5), 899. [Link]
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Chen, J., et al. (2015). Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions. Chemical Science, 6(3), 1672-1676. [Link]
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Booth, R. L., et al. (2024). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. Inorganic Chemistry, 63(8), 3794-3805. [Link]
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Fan, R.-Q., et al. (2008). 2,6-Bis[1-(2,6-diethylphenylimino)ethyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2368. [Link]
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Fan, R.-Q., et al. (2008). 2,6-Bis[1-(2,6-diethylphenylimino)ethyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2368. [Link]
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Wang, W., et al. (2018). New Coordination Complexes Based on the 2,6-bis[1-(Phenylimino)ethyl] Pyridine Ligand: Effective Catalysts for the Synthesis of Propylene Carbonates from Carbon Dioxide and Epoxides. Molecules, 23(9), 2304. [Link]
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A Comparative Guide to 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine and Metallocene Catalysts in Olefin Polymerization
This guide provides an in-depth, objective comparison of two prominent classes of olefin polymerization catalysts: the late transition metal 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine iron complexes (often referred to as bis(imino)pyridine or BIP catalysts) and the well-established early transition metal metallocene catalysts. This document is intended for researchers and scientists in polymer chemistry and materials science, offering insights grounded in experimental data to inform catalyst selection for specific polyolefin applications.
Introduction: A Tale of Two Catalyst Philosophies
The field of polyolefin synthesis has been revolutionized by the development of single-site catalysts, which offer precise control over polymer architecture.[1] Within this domain, metallocenes and bis(imino)pyridine complexes represent two distinct and powerful approaches.
-
Metallocene Catalysts: Typically based on Group 4 metals like zirconium (Zr) or titanium (Ti), metallocenes are characterized by a transition metal center sandwiched between two cyclopentadienyl (Cp) ligands or their derivatives.[2] These catalysts are renowned for their high activity and ability to produce polymers with narrow molecular weight distributions.[1] Their commercial success in producing materials like linear low-density polyethylene (LLDPE) is well-documented.[1][3]
-
2,6-Bis(imino)pyridine (BIP) Iron Catalysts: Emerging from the groundbreaking work of Brookhart and Gibson in the late 1990s, these catalysts feature a central iron (or cobalt) atom coordinated to a tridentate N,N,N-ligand.[4][5][6] They are a prime example of late transition metal catalysts and have garnered significant interest for their unique properties, including the ability to produce a wide range of products from linear α-olefins to high-density polyethylene (HDPE) by simple ligand modification.[4][6]
The fundamental difference lies in the electronic nature of the metal center. Early transition metals (Group 4) are highly electrophilic, whereas late transition metals (like Fe) are less so. This distinction is the root cause of the divergent performance characteristics detailed in this guide.[7]
Head-to-Head Performance Comparison
The choice between a metallocene and a BIP iron catalyst hinges on the desired polymer properties and process conditions. The following sections compare their performance based on key experimental metrics.
Catalytic Activity and Productivity
Metallocene catalysts, particularly zirconocenes, are generally considered the benchmark for high activity in ethylene polymerization.[8] When activated by a cocatalyst like methylaluminoxane (MAO), they create highly electrophilic and coordinatively unsaturated cationic species that rapidly insert olefin monomers.[9][10]
BIP iron catalysts also demonstrate very high activities, often comparable to efficient metallocenes, with productivities reaching up to 10^7 g PE·mol(Fe)⁻¹·h⁻¹.[5][11] However, their performance can be more sensitive to the steric and electronic properties of the ligand framework. For instance, ketimine-based BIP ligands (where the imine carbon is attached to a methyl group) yield catalysts that are roughly an order of magnitude more active than their aldimine counterparts.[5]
| Catalyst Class | Typical Metal | Representative Activity ( g/mmol ·h·bar) | Key Influencing Factors |
| Metallocenes | Zr, Hf, Ti | >10,000 | Ligand structure (bridged vs. unbridged), cocatalyst type (MAO, borates), temperature.[1][8] |
| BIP Iron Complexes | Fe, Co | 3,750 - 20,600 | Ligand substituents (ortho-aryl groups), imine type (aldimine vs. ketimine), Al/Fe ratio.[5][12] |
Polymer Microstructure and Molecular Weight Control
This is where the two catalyst families exhibit their most significant differences.
-
Metallocenes: Excelling in precision, metallocenes are true "single-site" catalysts. This uniformity of active sites leads to polymers with a narrow molecular weight distribution (MWD) , typically with a polydispersity index (PDI or Mw/Mn) close to 2.0.[1] They offer excellent control over stereochemistry (e.g., producing isotactic or syndiotactic polypropylene) through rational ligand design.[2]
-
BIP Iron Catalysts: These systems are more versatile and can exhibit more complex behavior. Depending on the ligand structure and reaction conditions, they can produce polymers with a broad or even bimodal MWD .[5][13] This "multisite-like" behavior from a single-site precursor is often attributed to different chain transfer mechanisms operating concurrently or the formation of multiple active species.[5][14] The primary chain termination pathways include β-hydride transfer and chain transfer to the aluminum cocatalyst, leading to a mix of vinyl-terminated and saturated chain ends.[5][11] This tunability can be advantageous for producing polyethylene with specific processing characteristics.
| Feature | Metallocenes | 2,6-Bis(imino)pyridine Iron Catalysts |
| Molecular Weight (Mw) | High Mw achievable.[15] | Widely tunable, from oligomers to >600,000 g/mol .[5] |
| MW Distribution (PDI) | Narrow (typically ~2.0).[1] | Can be narrow, broad, or bimodal (PDI > 30 possible).[16] |
| Polymer Linearity | Produces highly linear HDPE. | Produces highly linear HDPE.[5][17] |
| Branching | Primarily through copolymerization with α-olefins. | Can produce branched structures via chain walking (with Ni/Pd analogues).[18] Iron systems typically produce linear PE.[19] |
Copolymerization and Tolerance to Polar Monomers
The ability to incorporate comonomers, especially those with functional groups, is a critical differentiator.
-
Metallocenes: While excellent for copolymerizing ethylene with α-olefins like 1-hexene or 1-octene, their highly electrophilic nature makes them susceptible to poisoning by polar functional groups (e.g., esters, amines) which coordinate strongly to the active site.[20]
-
BIP Catalysts (and Late Transition Metals in general): The lower oxophilicity of late transition metals like iron, nickel, and palladium imparts a significantly greater tolerance to polar functional groups.[21] While iron-based BIPs are primarily used for ethylene polymerization, related α-diimine nickel and palladium systems developed by Brookhart are renowned for their ability to copolymerize ethylene with polar monomers like methyl acrylate, opening pathways to functionalized polyolefins.[18][22]
Mechanistic Insights: Early vs. Late Transition Metals
The observed performance differences are rooted in the fundamental mechanisms of polymerization.
Metallocene Catalytic Cycle
Metallocene catalysis generally follows the Cossee-Arlman mechanism . After activation by MAO to form a cationic metal-alkyl species, the cycle involves:
-
Coordination: The olefin π-bond coordinates to the vacant site on the electrophilic metal center.[10]
-
Insertion: The coordinated olefin inserts into the metal-carbon bond of the growing polymer chain via a four-center transition state.[10]
-
Chain Growth: The process repeats, leading to the extension of the polymer chain.[9]
Bis(imino)pyridine Iron Catalytic Cycle
The cycle for BIP iron catalysts is similar but with key differences. The steric bulk of the ortho-aryl substituents on the imino groups is crucial. It creates a protective pocket around the active site, which modulates monomer access and slows down chain transfer relative to chain propagation, allowing for the formation of high molecular weight polymers.[5] Chain termination can occur via β-hydride elimination to the metal or monomer, or through chain transfer to the aluminum cocatalyst, which can lead to the observed bimodal molecular weight distributions.[16]
Experimental Protocols
The following protocols provide a generalized framework for conducting ethylene polymerization experiments with both catalyst systems.
Protocol 1: Ethylene Polymerization with Metallocene/MAO System
Objective: To synthesize linear polyethylene using a standard zirconocene dichloride catalyst.
Materials:
-
Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in Toluene)
-
High-purity toluene, dried over molecular sieves
-
High-purity ethylene gas
-
Methanol, acidified with HCl (5% v/v)
Procedure:
-
Reactor Setup: A 1 L Büchi glass reactor is thoroughly dried and purged with nitrogen.[23]
-
Solvent and Cocatalyst: Charge the reactor with 100 mL of dry toluene. Inject the desired amount of MAO solution (e.g., to achieve an Al/Zr molar ratio of 1000:1 to 5000:1).
-
Ethylene Saturation: Pressurize the reactor with ethylene to the desired pressure (e.g., 4 bar) and allow the system to equilibrate at the reaction temperature (e.g., 50 °C) with stirring (e.g., 600 rpm).[23]
-
Catalyst Injection: In a separate glovebox, prepare a stock solution of Cp₂ZrCl₂ in toluene. Inject a precise volume of this solution into the reactor to initiate polymerization.
-
Polymerization: Maintain constant temperature and ethylene pressure for the desired reaction time (e.g., 30 minutes). Monitor ethylene uptake to track reaction kinetics.
-
Quenching: Vent the reactor and quench the reaction by adding 100 mL of acidified methanol.
-
Isolation: Filter the precipitated polyethylene, wash thoroughly with methanol, and dry under vacuum at 60 °C to a constant weight.
-
Analysis: Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC), melting point (Tm) via Differential Scanning Calorimetry (DSC), and microstructure by ¹³C NMR.
Protocol 2: Ethylene Polymerization with BIP Iron/MAO System
Objective: To synthesize linear polyethylene using a 2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine iron(II) dichloride catalyst.
Materials:
-
2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine iron(II) dichloride
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in Toluene)
-
High-purity toluene, dried over molecular sieves
-
High-purity ethylene gas
-
Methanol, acidified with HCl (5% v/v)
Procedure: The procedure is largely identical to Protocol 1, with the following key distinctions:
-
Catalyst: Use the specified BIP iron complex instead of the zirconocene.
-
Al/Fe Ratio: A typical Al/Fe molar ratio is around 2000:1.[12][23]
-
Temperature: BIP iron catalysts often show excellent thermal stability, allowing for higher polymerization temperatures (e.g., 70-80 °C) to be explored.[11]
-
Activation: It is common practice to pre-mix the BIP iron complex and MAO in toluene for a short period (e.g., 5 minutes) before introducing it to the reactor to ensure proper activation.[23]
Conclusion and Outlook
Metallocene and 2,6-bis(imino)pyridine iron catalysts are not mutually exclusive but rather complementary tools in the polymer scientist's arsenal.
-
Choose Metallocenes for: Applications requiring exceptional control over polymer microstructure, narrow molecular weight distributions, and high stereospecificity. They remain the industry standard for producing clean, well-defined commodity and specialty polyolefins.
-
Choose BIP Iron Catalysts for: Situations where broad or bimodal molecular weight distributions are desirable for improved polymer processing. Their robust nature and the potential for tuning polymer properties through subtle ligand modifications make them highly attractive for developing novel materials. Furthermore, the broader family of late transition metal catalysts offers unparalleled opportunities in the realm of functionalized polyolefins.
Future research will likely focus on harnessing the unique attributes of both systems, potentially in tandem or hybrid catalytic setups, to create next-generation polyolefins with unprecedented performance profiles.[3][24]
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Synthesis of polyethylene with bimodal molecular weight by supported iron-based catalyst. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]
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Talsi, E. P., et al. (2017, March 16). Origin of “Multisite-like” Ethylene Polymerization Behavior of the Single-Site Nonsymmetrical Bis(imino)pyridine Iron(II) Complex in the Presence of Modified Methylaluminoxane. ACS Catalysis. Retrieved January 7, 2026, from [Link]
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Evaluation of Bis(imino)pyridine Iron Catalyst on Heterogeneous Ethylene Polymerization. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]
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Advances in High-Temperature Non-Metallocene Catalysts for Polyolefin Elastomers. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts. (2019, April 17). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Iron(II)–ethylene polymerization catalysts bearing 2,6-bis(imino)pyrazine ligands: Part II. Catalytic behaviour, homogeneous and heterogeneous insights. (n.d.). ScienceDirect. Retrieved January 7, 2026, from [Link]
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Recent developments in olefin polymerizations with transition metal catalysts. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Formation and Nature of the Active Sites in Bis(imino)pyridine Iron-Based Polymerization Catalysts. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]
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Investigations on the Ethylene Polymerization with Bisarylimine Pyridine Iron (BIP) Catalysts. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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SYNTHESIS AND EVALUATION OF NEW BIS(IMINO) PYRIDINE BASED CATALYSTS FOR ETHYLENE POLYMERIZATION. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Ethylene oligomerization, homopolymerization and copolymerization by iron and cobalt catalysts with 2,6-(bis-organylimino)pyridyl ligands. (2012, May 30). ScienceDirect. Retrieved January 7, 2026, from [Link]
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Investigations on the Ethylene Polymerization with Bisarylimine Pyridine Iron (BIP) Catalysts. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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High Temperature Iron Ethylene Polymerization Catalysts Bearing N,N,N'-2-(1-(2,4-Dibenzhydryl-6-fluorophenylimino)ethyl)-6-(1-(arylphenylimino)ethyl)pyridines. (n.d.). Chinese Journal of Polymer Science. Retrieved January 7, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Iron Catalysts
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,6-bis[1-(2-methylphenylimino)ethyl]pyridine-based iron complexes, a class of catalysts renowned for their high efficacy in olefin polymerization. We will dissect the subtle yet critical interplay between ligand architecture and catalytic performance, offering a robust framework for researchers and professionals in catalyst design and drug development.
Introduction: The Power of Ligand Design in Iron Catalysis
The advent of late transition metal catalysts for olefin polymerization marked a paradigm shift in polymer science. Among these, iron complexes supported by 2,6-bis(imino)pyridine (BIP) ligands have garnered significant attention due to their high activity, operational simplicity, and the ability to produce highly linear polyethylene.[1][2] The catalytic behavior of these systems is exquisitely tunable, primarily through steric and electronic modifications of the tridentate BIP ligand framework.
This guide focuses on derivatives of the parent structure, this compound, and systematically explores how modifications to the N-aryl substituents dictate the catalytic outcome. By understanding these relationships, researchers can rationally design catalysts with desired properties, from producing high molecular weight polymers to selective oligomerization of olefins.
Synthesis and Coordination Chemistry: Crafting the Catalytic Precursor
The foundation of a successful catalytic system lies in the precise synthesis of its components. The BIP ligands are readily accessible through a straightforward condensation reaction, while their iron complexes are typically formed by reaction with an iron(II) salt.
General Ligand Synthesis Workflow
The synthesis of 2,6-bis(imino)pyridine ligands is a robust and scalable process. The general workflow involves the acid-catalyzed condensation of 2,6-diacetylpyridine with two equivalents of a substituted aniline.
Caption: General workflow for the synthesis of 2,6-bis(imino)pyridine ligands.
Experimental Protocol: Synthesis of this compound[3][4]
-
To a solution of 2,6-diacetylpyridine (1.1 g, 6.7 mmol) in 25 mL of absolute methanol, add 2-methylaniline (2.2 mL, 20.5 mmol). The choice of methanol as a solvent is due to its ability to dissolve the reactants and facilitate the removal of water formed during the reaction.
-
Add a few drops of formic acid to the reaction mixture. The acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline.
-
Reflux the reaction mixture for 24 hours. Heating the mixture to its boiling point provides the necessary activation energy for the condensation reaction to proceed to completion.
-
Allow the mixture to cool to room temperature. Upon cooling, the solubility of the product decreases, leading to its precipitation.
-
Collect the crude product, a yellow powder, by filtration.
-
Recrystallize the crude product from a methanol solution by slow evaporation to obtain yellow block crystals suitable for X-ray diffraction. This step purifies the ligand by removing any unreacted starting materials or byproducts. The yield is typically high, around 85%.[3][4]
Synthesis of Iron(II) Pre-catalysts
The active catalysts are typically generated in situ, but the pre-catalyst iron(II) complexes are synthesized and isolated beforehand.
Caption: Synthesis of the 2,6-bis(imino)pyridine iron(II) chloride pre-catalyst.
The reaction of the synthesized ligand with anhydrous iron(II) chloride in a solvent like THF yields the desired pentacoordinate Fe(II) complex.[5] X-ray diffraction studies reveal that the geometry at the iron center is typically a distorted square pyramidal or trigonal bipyramidal.[1]
Comparative Catalytic Performance in Ethylene Polymerization
The true measure of these ligands' utility is in their performance as part of an iron-based catalytic system for ethylene polymerization. The activation of the iron(II) chloride pre-catalyst is typically achieved using a co-catalyst, most commonly methylaluminoxane (MAO) or modified methylaluminoxane (MMAO).[1][6]
Experimental Protocol: Ethylene Polymerization[7]
-
Prepare the catalyst solution: In a glovebox, dissolve the desired amount of the [LFeCl2] pre-catalyst in toluene.
-
Prepare the co-catalyst solution: In a separate vial, dissolve the required amount of MMAO in toluene.
-
Set up the reactor: A stainless-steel autoclave reactor is charged with toluene under an inert atmosphere.
-
Initiate the reaction: The reactor is heated to the desired temperature (e.g., 50 °C) and pressurized with ethylene to the desired pressure (e.g., 10 bar).
-
Inject the catalyst and co-catalyst: The MMAO solution is injected into the reactor, followed by the pre-catalyst solution to initiate polymerization.
-
Run the polymerization: The reaction is allowed to proceed for a set time (e.g., 30 minutes) while maintaining constant temperature and ethylene pressure.
-
Quench the reaction: The ethylene feed is stopped, and the reaction is quenched by injecting acidic ethanol.
-
Isolate the polymer: The precipitated polyethylene is collected by filtration, washed with ethanol and acetone, and dried under vacuum.
The Influence of N-Aryl Substituents
The steric bulk of the ortho-substituents on the N-aryl rings of the BIP ligand is a critical determinant of catalytic activity and the properties of the resulting polymer. Bulky ortho-substituents are crucial for preventing catalyst deactivation and influencing the rate of chain transfer, which in turn controls the molecular weight of the polymer.[7]
Table 1: Comparison of Catalytic Performance of [2,6-(ArNCMe)2C5H3N]FeCl2 Derivatives with Varying N-Aryl Substituents
| Catalyst (Ar) | Activity (g PE / (mmol·h·bar)) | Mw ( kg/mol ) | PDI (Mw/Mn) | Reference |
| 2-Me-C6H4 | 3750 | 14 | 2.5 | [1] |
| 2,6-Me2-C6H3 | 10100 | 236 | 2.9 | [1] |
| 2,6-Et2-C6H3 | 9800 | 416 | 2.6 | [1] |
| 2,6-iPr2-C6H3 | 20600 | 611 | 2.4 | [1] |
Polymerization conditions: T = 50 °C, P = 10 bar, co-catalyst = MAO.
From the data in Table 1, a clear trend emerges: increasing the steric bulk of the ortho-substituents on the N-aryl group from methyl to isopropyl leads to a significant increase in both catalytic activity and the molecular weight of the polyethylene produced.[1] This is attributed to the bulky groups creating a more crowded environment around the iron center, which hinders chain transfer reactions and promotes chain propagation.
Mechanistic Insights: The "Why" Behind the Results
The observed structure-activity relationships can be explained by considering the catalytic cycle of ethylene polymerization.
Caption: Simplified catalytic cycle for ethylene polymerization by BIP-iron complexes.
-
Activation: The MAO co-catalyst alkylates the iron pre-catalyst and abstracts a chloride ion to generate a cationic iron-alkyl species, which is the active catalyst.[8]
-
Coordination and Insertion: An ethylene monomer coordinates to the vacant site on the iron center and subsequently inserts into the iron-alkyl bond. This process repeats, leading to chain growth.
-
Chain Termination: The growth of the polymer chain is terminated by either β-hydride elimination, which produces a vinyl-terminated polymer chain and an iron-hydride species, or by chain transfer to the aluminum co-catalyst.[1]
The steric bulk of the N-aryl substituents directly influences the rate of chain termination relative to chain propagation. Larger substituents create a "protective pocket" around the active site, disfavoring the approach of the aluminum alkyl for chain transfer and sterically hindering the conformational changes required for β-hydride elimination. This leads to longer polymer chains (higher molecular weight) and a more active catalyst as deactivating side reactions are suppressed.
Conclusion and Future Outlook
The this compound framework and its derivatives represent a highly versatile and tunable platform for olefin polymerization catalysis. The clear structure-activity relationships, particularly the profound effect of N-aryl substitution, provide a powerful tool for catalyst design. By systematically modifying the steric and electronic properties of the ligand, researchers can fine-tune the catalytic activity and the properties of the resulting polymers.
Future research in this area will likely focus on the development of catalysts with even greater thermal stability for high-temperature polymerization processes, the synthesis of asymmetric BIP ligands to access novel polymer microstructures, and the expansion of their catalytic applications beyond olefin polymerization.
References
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Cheng, Z., Gao, H., Qiu, Z., Li, D., & Jiang, L. (2024). π–π Interactions-Driven Ethylene Polymerization Using “Sandwich” Bis(imino)pyridyl Iron Catalysts. ACS Catalysis. [Link]
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Panchenko, V. N., Semikolenova, N. V., Danilova, I. G., Zakharov, V. A., & Talsi, V. P. (2006). Polymerization of Ethylene Catalyzed by Iron Complex Bearing 2,6‐Bis(imine)pyridyl Ligand: 1H and 2H NMR Monitoring of Ferrous Species Formed via Catalyst Activation with AlMe3, MAO, AlMe3/B(C6F5)3 and AlMe3/CPh3(C6F5)4. Macromolecular Chemistry and Physics, 207(15), 1349-1358. [Link]
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Bianchini, C., & Giambastiani, G. (2012). Ethylene oligomerization, homopolymerization and copolymerization by iron and cobalt catalysts with 2,6-(bis-organylimino)pyridyl ligands. Coordination Chemistry Reviews, 256(5-8), 438-462. [Link]
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Britovsek, G. J. P., Gibson, V. C., Kimberley, B. S., Mastroianni, S., Redshaw, C., Solan, G. A., ... & White, A. J. P. (1999). Iron and Cobalt Ethylene Polymerization Catalysts Bearing 2,6-Bis(Imino)Pyridyl Ligands: Synthesis, Structures, and Polymerization Studies. Journal of the American Chemical Society, 121(37), 8728-8740. [Link]
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D'Agnillo, C., D'Auria, I., Liguori, F., Milione, S., & Tedesco, C. (2007). Iron(II)–ethylene polymerization catalysts bearing 2,6-bis(imino)pyrazine ligands: Part II. Catalytic behaviour, homogeneous and heterogeneous insights. Journal of Molecular Catalysis A: Chemical, 261(2), 223-229. [Link]
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Sun, W. H., & Solan, G. A. (2010). Oligomerization and Polymerization of Olefins with Iron and Cobalt Catalysts Containing 2,6-Bis(imino)pyridine and Related Ligands. Topics in Organometallic Chemistry, 31, 1-38. [Link]
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Wang, W. J., & Ma, Y. S. (2001). Polymerization of ethylene with unsymmetric 2,6-bis(imino)pyridine iron(II) complex. Journal of Applied Polymer Science, 82(11), 2729-2734. [Link]
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Ye, J., Jiang, B., Qin, Y., & Yang, Y. (2015). Effects of Methylaluminoxane Modifications on Tuning the Bis(Imino)Pyridyl Iron‐Catalyzed Oligomerization of Ethylene. Macromolecular Reaction Engineering, 9(6), 575-582. [Link]
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Sun, W. H., Zhang, W., & Solan, G. A. (2007). Iron(II)–ethylene polymerization catalysts bearing 2,6-bis(imino)pyrazine ligands: Part I. Synthesis and characterization. Journal of Organometallic Chemistry, 692(21), 4629-4637. [Link]
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Zhang, W., Sun, W. H., & Solan, G. A. (2018). High Temperature Iron Ethylene Polymerization Catalysts Bearing N,N,N'-2-(1-(2,4-Dibenzhydryl-6-fluorophenylimino)ethyl)-6-(1-(arylphenylimino)ethyl)pyridines. Chinese Journal of Polymer Science, 36, 1029-1038. [Link]
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Small, B. L. (2015). Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. Accounts of Chemical Research, 48(9), 2599-2611. [Link]
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Chen, E. Y. X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391-1434. [Link]
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Cruz, V. L., Ramos, J., Martinez, S., Muñoz-Escalona, A., & Martinez-Salazar, J. (2000). Structure−Activity Relationship Study of the Metallocene Catalyst Activity in Ethylene Polymerization. Organometallics, 19(21), 4153-4158. [Link]
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A Senior Application Scientist's Guide to Benchmarking 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Iron Catalysts for Linear Polyethylene Production
Welcome to an in-depth technical guide designed for researchers, scientists, and professionals in polymer chemistry. This document provides a comprehensive analysis and comparison of the iron catalyst derived from the ligand 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine for the production of linear polyethylene. In the ever-evolving landscape of polyolefin catalysis, rigorous benchmarking against established alternatives is paramount for innovation and process optimization. This guide is structured to provide not only a comparative overview of performance but also the underlying experimental details and mechanistic insights to empower your research and development endeavors.
Introduction: The Significance of Catalyst Benchmarking
The production of polyethylene, a cornerstone of the modern materials industry, is a field driven by catalyst innovation. Late transition metal catalysts, particularly those based on iron, have garnered significant attention due to their potential for producing highly linear polyethylene with tunable molecular weights, often with the use of readily available and less expensive metals compared to their early transition metal counterparts.[1][2] The 2,6-bis(imino)pyridine ligand framework, a versatile and tunable platform, has been at the forefront of this research.[3][4]
The specific catalyst precursor in focus, the iron complex of This compound , represents a class of catalysts that have demonstrated considerable activity in ethylene polymerization upon activation with a cocatalyst, typically methylaluminoxane (MAO).[5] However, its performance in terms of activity, thermal stability, and the properties of the resulting polymer must be critically evaluated against other prominent catalyst systems to ascertain its true potential and application window. This guide aims to provide such a comparative benchmark, drawing upon experimental data from various studies.
Comparative Performance Analysis
The efficacy of a polymerization catalyst is a multifactorial equation, with key performance indicators (KPIs) including catalytic activity, the molecular weight (Mw) of the polymer, and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. A lower PDI generally signifies a more uniform polymer, a desirable trait for many applications.
Below is a comparative summary of the performance of the iron catalyst derived from this compound against other relevant bis(imino)pyridine iron catalysts. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. Therefore, reaction conditions are provided where available to offer a more nuanced understanding.
| Catalyst System | Cocatalyst | Temperature (°C) | Pressure (atm) | Activity (10^6 g PE/mol Fe·h) | Mw ( kg/mol ) | PDI (Mw/Mn) | Reference |
| FeCl2-{this compound} | MAO | 25 | 1 | >1 | Oligomers | - | |
| FeCl2-{2,6-bis[1-(2,6-diethylphenylimino)ethyl]pyridine} | MAO | 30 - 100 | - | 1 - 10 | up to 433.1 | bimodal | [6] |
| FeCl2-{2,6-bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine} | MAO | 80 | - | 19.4 | 6.73 - 46.04 | narrow | [7] |
| FeCl2-{2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine} | MAO | 80 | - | <19.4 | higher Mw | narrow | [7] |
Analysis of Performance:
From the data, it is evident that the substitution pattern on the aryl rings of the bis(imino)pyridine ligand plays a critical role in the catalyst's performance. The target catalyst, with methyl groups at the ortho positions, tends to produce lower molecular weight polyethylene, often in the oligomer range, especially at lower temperatures. In contrast, catalysts bearing bulkier substituents like diethyl, trimethyl, or diisopropyl groups at the ortho and para positions of the phenyl rings generally exhibit higher activities and produce polyethylene with significantly higher molecular weights.[6][7]
This trend is attributed to the steric hindrance around the iron center. Bulkier substituents are thought to slow down the rate of chain transfer reactions relative to chain propagation, leading to the formation of longer polymer chains.[6] Furthermore, increased steric bulk can enhance the thermal stability of the catalyst, allowing for polymerization at higher, more industrially relevant temperatures.[2][7] Some catalyst systems, particularly those with less bulky substituents, can also lead to a bimodal or broad molecular weight distribution, suggesting the presence of multiple active species or different chain termination pathways.[6]
Experimental Protocols
To facilitate reproducible research and accurate benchmarking, detailed experimental protocols are essential. The following sections outline a typical procedure for ethylene polymerization using a 2,6-bis(imino)pyridine iron catalyst and the subsequent characterization of the resulting polymer.
General Ethylene Polymerization Procedure
This protocol is a synthesized representation based on common practices described in the literature.[8][9]
Materials:
-
2,6-bis(imino)pyridine iron(II) chloride complex
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
High-purity ethylene gas
-
Anhydrous toluene
-
Methanol
-
Hydrochloric acid (HCl) in methanol (e.g., 10%)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
High-pressure stainless-steel reactor (e.g., Büchi or Parr) equipped with a mechanical stirrer, temperature and pressure controls, and an injection port
-
Syringes and cannulas for transferring air-sensitive reagents
Procedure:
-
Reactor Preparation: The polymerization reactor is thoroughly dried in an oven and then assembled while hot under a stream of inert gas. The reactor is then subjected to several vacuum/inert gas cycles to ensure the removal of all air and moisture.
-
Solvent and Cocatalyst Addition: Anhydrous toluene is cannulated into the reactor. The desired amount of MAO solution is then injected into the reactor via a syringe. The mixture is stirred and brought to the desired reaction temperature.
-
Catalyst Injection: The iron catalyst is dissolved in a minimal amount of anhydrous toluene in a Schlenk flask under an inert atmosphere. This catalyst solution is then drawn into a syringe and rapidly injected into the stirred reactor to initiate the polymerization.
-
Polymerization: The reactor is immediately pressurized with ethylene to the desired pressure. The polymerization is allowed to proceed for a predetermined time, with the temperature and pressure maintained constant. Ethylene consumption can be monitored to follow the reaction kinetics.
-
Quenching: After the desired reaction time, the ethylene feed is stopped, and the reactor is vented. The polymerization is terminated by injecting a quenching agent, typically acidic methanol (10% HCl in methanol), into the reactor.
-
Polymer Isolation and Purification: The precipitated polyethylene is collected by filtration. The polymer is then washed extensively with methanol and subsequently dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Polymer Characterization
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Typical Conditions: High-temperature GPC is required due to the insolubility of polyethylene at room temperature. A common solvent is 1,2,4-trichlorobenzene at a temperature of 140-160 °C. The instrument is calibrated using polystyrene or polyethylene standards.
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting temperature (Tm) and crystallinity of the polyethylene.
-
Typical Procedure: A small sample of the polymer is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The melting temperature is determined from the peak of the endothermic transition during the second heating scan to erase the thermal history of the sample.
Visualizing the Process and Mechanism
To provide a clearer understanding of the components and workflows, the following diagrams have been generated using Graphviz.
Catalyst Structure
Caption: Structure of the Iron Catalyst Precursor.
Experimental Workflow
Caption: Ethylene Polymerization Workflow.
Simplified Polymerization Mechanism
Caption: Simplified Polymerization Mechanism.
Conclusion and Future Outlook
The iron catalyst derived from This compound serves as a valuable member of the extensive family of bis(imino)pyridine-based polymerization catalysts. While it demonstrates competence in ethylene polymerization, particularly for producing oligomers or lower molecular weight polyethylene, its performance in generating high molecular weight polymers is surpassed by analogues with bulkier substituents on the N-aryl rings. This highlights a crucial structure-activity relationship: steric hindrance at the ortho positions of the aryl groups is a key determinant of polymer molecular weight and catalyst thermostability.
For researchers and drug development professionals exploring the use of polyethylene in various applications, understanding these nuances in catalyst performance is critical for tailoring polymer properties to specific needs. Future research in this area will likely continue to focus on the rational design of ligands to achieve even greater control over catalytic activity, thermal stability, and polymer microstructure. The development of catalysts that can operate efficiently at higher temperatures and produce polymers with precisely controlled molecular weights and distributions remains a significant goal in the field of polyolefin catalysis.
References
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Evaluation of Bis(imino)pyridine Iron Catalyst on Heterogeneous Ethylene Polymerization. SciSpace. Available at: [Link]
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Enhanced thermostability of C2-symmetrical bis(imino)pyridine-iron precatalysts for ethylene polymerisation via a hybrid steric strategy. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
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Bis(Imino) Pyridyl Iron Complexes: the Effect of Polymerization Conditions on Activities and Thermal Behaviors of Polyethylene. Journal of Petroleum Science and Technology. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF NEW BIS(IMINO) PYRIDINE BASED CATALYSTS FOR ETHYLENE POLYMERIZATION. ResearchGate. Available at: [Link]
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Investigations on the Ethylene Polymerization with Bisarylimine Pyridine Iron (BIP) Catalysts. MDPI. Available at: [Link]
-
Polymerization of Ethylene Catalyzed by Iron Complex Bearing 2,6‐Bis(imine)pyridyl Ligand: 1H and 2H NMR Monitoring of Ferrous Species Formed via Catalyst Activation with AlMe3, MAO, AlMe3/B(C6F5)3 and AlMe3/CPh3(C6F5)4. ResearchGate. Available at: [Link]
-
New bis(imino)pyridine-iron(II)- and cobalt(II)-based catalysts: synthesis, characterization and activity towards polymerization. ScienceDirect. Available at: [Link]
-
Thermally robust bis(imino)pyridyl iron catalysts for ethylene polymerization: Synergy effects of weak π-π interaction, steric bulk, and electronic tuning. ScienceDirect. Available at: [Link]
-
High Temperature Iron Ethylene Polymerization Catalysts Bearing N,N,N'-2-(1-(2,4-Dibenzhydryl-6-fluorophenylimino)ethyl)-6-(1-(arylphenylimino)ethyl)pyridines. Chinese Journal of Polymer Science. Available at: [Link]
-
Synthesis of 2,6‐bis[1‐(4‐methoxy‐2‐methylphenylimino)ethyl]pyridine (L). ResearchGate. Available at: [Link]
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Iron(II)–ethylene polymerization catalysts bearing 2,6-bis(imino)pyrazine ligands: Part I. Synthesis and characterization. ResearchGate. Available at: [Link]
-
Ethylene oligomerization, homopolymerization and copolymerization by iron and cobalt catalysts with 2,6-(bis-organylimino)pyridyl ligands. ScienceDirect. Available at: [Link]
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A Researcher's Guide to Computational Analysis of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Ligand Modifications
Introduction
The 2,6-bis[1-(2-methylphenylimino)ethyl]pyridine ligand, a prominent member of the bis(imino)pyridine (BIP) family, has garnered significant attention in the field of coordination chemistry and catalysis. Its tridentate N,N,N-donor framework provides a versatile platform for coordinating with a wide range of transition metals, leading to catalysts with remarkable activities in processes like olefin polymerization. The strategic placement of methyl groups on the ortho positions of the phenylimino moieties imparts specific steric constraints that are crucial for catalytic performance. However, to truly unlock the full potential of these catalysts, a deep understanding of how subtle electronic and steric modifications to the ligand architecture influence the resulting complex's behavior is paramount.
This guide provides a comprehensive comparison of various modifications to the parent "this compound" ligand, grounded in computational analysis and supported by experimental data. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear, authoritative narrative for researchers, scientists, and drug development professionals.
The Foundation: Understanding the Parent Ligand
The parent ligand, this compound, is synthesized through the condensation reaction of 2,6-diacetylpyridine with 2-methylaniline.[1][2] The presence of the ortho-methyl groups on the phenyl rings forces them to be nearly perpendicular to the central pyridine ring, creating a well-defined coordination pocket around the metal center.[1][3] This steric bulk is a key determinant of the catalyst's properties, influencing factors such as monomer access and chain propagation rates in polymerization reactions.
Synthesis of the Parent Ligand
A typical synthesis involves the reflux of 2,6-diacetylpyridine with an excess of 2-methylaniline in a suitable solvent like methanol, often with a few drops of a catalytic acid such as formic acid.[2] The product precipitates upon cooling and can be purified by recrystallization.
dot graph TD { A[2,6-diacetylpyridine] -- 2-methylaniline, H+, Reflux --> B{Crude Product}; B -- Recrystallization --> C[Pure this compound]; A[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; B[shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C[shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption="General synthesis workflow for the parent ligand."
Strategic Modifications: Tuning Steric and Electronic Properties
The performance of catalysts derived from this compound can be finely tuned by introducing substituents on the phenylimino rings. These modifications can be broadly categorized into those that alter the steric environment and those that modulate the electronic properties of the ligand.
Enhancing Steric Bulk: The Case of 2,6-Diethyl and 2,6-Diisopropyl Substituents
A common strategy to enhance the steric hindrance around the metal center is to replace the ortho-methyl groups with larger alkyl groups like ethyl or isopropyl.
-
2,6-Bis[1-(2,6-diethylphenylimino)ethyl]pyridine: The synthesis is analogous to the parent ligand, using 2,6-diethylaniline instead of 2-methylaniline.[3] The increased steric bulk of the ethyl groups further restricts the rotation of the phenyl rings, leading to a more rigid and defined catalytic pocket. This can result in higher molecular weight polymers in ethylene polymerization due to a decreased rate of chain transfer reactions.[4]
-
2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine: Utilizing 2,6-diisopropylaniline yields a ligand with even greater steric encumbrance. This significant steric shielding can dramatically influence catalytic activity and polymer properties, often leading to polymers with very high molecular weights.[4]
Modulating Electronic Effects: The Role of para-Substituents
Introducing substituents at the para-position of the phenyl rings allows for the systematic tuning of the ligand's electronic properties without significantly altering the steric environment around the metal center.[5]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or methyl (-CH3) increase the electron density on the imine nitrogens. This enhanced donation to the metal center can stabilize higher oxidation states and influence the catalyst's redox properties.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or trifluoromethyl (-CF3) groups decrease the electron density on the imine nitrogens.[5] This can make the metal center more electrophilic, potentially increasing its activity in certain catalytic cycles. For instance, in ethylene polymerization with nickel catalysts, electron-withdrawing substituents on the para-position have been shown to have a positive influence on catalytic activity.[5]
Computational Analysis: A Predictive Tool
Density Functional Theory (DFT) calculations are a powerful tool for predicting how these modifications will affect the geometry, electronic structure, and ultimately, the catalytic performance of the resulting metal complexes.[6]
Key Computational Descriptors:
-
Steric Maps (Buried Volume, %V_Bur): These calculations quantify the steric bulk of the ligand around the metal center. A higher %V_Bur indicates greater steric hindrance.[6]
-
Natural Bond Orbital (NBO) Analysis: This method provides insights into the charge distribution and electronic interactions within the molecule, helping to quantify the electronic effects of different substituents.
-
Activation Strain Model (ASM): This approach decomposes the activation energy of a reaction into the strain energy of the reactants and the interaction energy between them, providing a deeper understanding of the factors controlling reactivity.[6]
dot graph LR { subgraph "Computational Workflow" direction TB A[Ligand Modification] --> B{DFT Optimization}; B --> C[Steric Analysis (%V_Bur)]; B --> D[Electronic Analysis (NBO)]; C --> E[Predict Catalytic Behavior]; D --> E; end A[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C[shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; D[shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; E[shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption="Workflow for computational analysis of ligand modifications."
Comparative Performance Analysis
The true test of these modifications lies in their experimental performance. Here, we compare the catalytic activity of iron and cobalt complexes of these modified ligands in ethylene polymerization, a well-studied benchmark reaction.
| Ligand Modification | Metal Center | Co-catalyst | Activity (g PE/mol·h) | Polymer Mw ( kg/mol ) | Key Observation | Reference |
| 2,6-Me | Fe | MAO | ~10^6 | Variable | Baseline performance | [7] |
| 2,6-Et | Fe | MAO | Increased | Higher | Increased steric bulk enhances Mw | [4] |
| 2,6-iPr | Co | MAO | 4.18 x 10^6 | 75.5 | High activity and high Mw polymer | [4] |
| p-F | Ni | EtAlCl2 | 4.28 x 10^6 | 2.50 - 6.18 | EWG enhances activity | [5] |
| p-Me | Ni | EtAlCl2 | Lower than p-F | Variable | EDG shows lower activity | [5] |
MAO: Methylaluminoxane; EtAlCl2: Ethylaluminum dichloride.
This data clearly demonstrates the tangible effects of ligand modification. Increasing the steric bulk (Me < Et < iPr) generally leads to higher molecular weight polymers. The introduction of an electron-withdrawing group (p-F) significantly boosts the catalytic activity of the nickel complex compared to an electron-donating group (p-Me).
Experimental Protocols
General Ligand Synthesis
Objective: To synthesize a modified 2,6-bis[1-(arylimino)ethyl]pyridine ligand.
Materials:
-
2,6-diacetylpyridine
-
Substituted aniline (e.g., 2,6-diethylaniline or 4-fluoroaniline)
-
Anhydrous methanol
-
Formic acid
-
Standard glassware for reflux and recrystallization
Procedure:
-
Dissolve 2,6-diacetylpyridine (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Add the substituted aniline (2.2-2.5 equivalents) to the solution.
-
Add a few drops of formic acid as a catalyst.
-
Reflux the mixture for 12-24 hours.
-
Allow the reaction mixture to cool to room temperature. The crude product should precipitate.
-
Collect the precipitate by filtration and wash with cold methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol, ethanol) to obtain the pure ligand.
-
Characterize the final product using NMR spectroscopy and elemental analysis.
DFT Calculation Protocol
Objective: To computationally evaluate the steric and electronic properties of a modified ligand.
Software: Gaussian, ORCA, or other quantum chemistry packages.
Procedure:
-
Structure Building: Construct the 3D structure of the ligand-metal complex using a molecular editor.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential for the metal).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies).
-
Steric Analysis: Use a program like SambVca to calculate the buried volume (%V_Bur) from the optimized coordinates.
-
Electronic Analysis: Perform an NBO analysis to obtain the charge distribution and analyze donor-acceptor interactions.
dot graph TD { A[Build Structure] --> B[Geometry Optimization (DFT)]; B --> C{Frequency Calculation}; C -- No Imaginary Frequencies --> D[Steric Analysis (%V_Bur)]; C -- No Imaginary Frequencies --> E[Electronic Analysis (NBO)]; D --> F[Interpret Results]; E --> F; C -- Imaginary Frequencies --> B; A[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D[shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; E[shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; F[shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; } caption="Step-by-step workflow for DFT calculations."
Conclusion
The computational analysis of this compound ligand modifications provides a powerful predictive framework for catalyst design. By systematically altering the steric and electronic properties of the ligand, researchers can rationally tune the performance of the resulting metal complexes for specific catalytic applications. The interplay between computational predictions and experimental validation is crucial for accelerating the discovery of novel and highly efficient catalysts. This guide serves as a foundational resource for scientists venturing into this exciting area of research, providing both the theoretical underpinnings and practical protocols necessary for success.
References
-
Scheme 1. Synthesis of 2,6-bis[(phenylimino)]pyridine ligands L1 and L2... - ResearchGate. Available at: [Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - MDPI. Available at: [Link]
-
Electronic Tuning of Sterically Encumbered 2-(Arylimino)Pyridine-Nickel Ethylene Polymerization Catalysts by Para-Group Modification - MDPI. Available at: [Link]
-
Synthesis of 2,6‐bis[1‐(4‐methoxy‐2‐methylphenylimino)ethyl]pyridine (L). - ResearchGate. Available at: [Link]
-
Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing). Available at: [Link]
-
2,6-Bis[1-(2,6-diethylphenylimino)ethyl]pyridine - PMC - PubMed Central - NIH. Available at: [Link]
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This compound - ResearchGate. Available at: [Link]
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2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine - PMC - NIH. Available at: [Link]
-
This compound - PMC - NIH. Available at: [Link]
-
New Coordination Complexes Based on the 2,6-bis[1-(Phenylimino)ethyl] Pyridine Ligand: Effective Catalysts for the Synthesis of Propylene Carbonates from Carbon Dioxide and Epoxides - MDPI. Available at: [Link]
-
Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts - MDPI. Available at: [Link]
-
2,6-Bis[1-(2,6-dimethylphenylimino)ethyl]pyridine - ResearchGate. Available at: [Link]
-
Molecular and Electronic Structures of Bis(pyridine-2,6-diimine)metal Complexes n (n = 0, 1, 2, 3; M = Mn, Fe, Co, Ni, Cu, Zn) | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
(PDF) 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): Synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity - ResearchGate. Available at: [Link]
-
Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis& - ScienceDirect. Available at: [Link]
-
LLDPE-like Polymers Accessible via Ethylene Homopolymerization Using Nitro-Appended 2-(Arylimino)pyridine-nickel Catalysts - MDPI. Available at: [Link]
-
Steric and electronic influence on Cu–Cu short contacts in β-thioketiminato tricopper(i) clusters - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Concerted steric and electronic effects on α-diimine nickel- and palladium-catalyzed ethylene polymerization and copolymerization - PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Catalytic Activity of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine Manganese Complexes
For researchers, scientists, and professionals in drug development, the rigorous validation of a catalyst's performance is paramount. This guide provides an in-depth technical comparison of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine manganese complexes, offering a comprehensive analysis of their catalytic activity across various chemical transformations. We will delve into detailed experimental protocols, present comparative data against common alternatives, and elucidate the mechanistic underpinnings of these catalytic systems. Our approach is grounded in scientific integrity, ensuring that every protocol is a self-validating system, supported by authoritative references.
Introduction to this compound Manganese Complexes
The this compound ligand, a member of the versatile bis(imino)pyridine family, forms robust complexes with transition metals, including manganese. These complexes have garnered significant attention for their catalytic prowess in a range of organic transformations, from polymerization to oxidation and reduction reactions. The electronic and steric properties of the ligand, readily tunable by modifying the imino substituents, allow for fine control over the catalytic activity and selectivity of the metal center. This guide will focus on the manganese complexes of the specific ligand bearing 2-methylphenyl substituents on the imino groups.
The Imperative of Validating Catalytic Activity
The validation of a catalyst's activity is not merely a measure of its efficacy but a cornerstone of reproducible and scalable chemical synthesis. A thorough validation process involves:
-
Establishing Baseline Activity: Determining the catalyst's performance under standardized conditions.
-
Comparative Analysis: Benchmarking the catalyst against existing alternatives to identify its unique advantages.
-
Mechanistic Insight: Understanding the catalytic cycle to optimize reaction conditions and predict outcomes.
-
Substrate Scope and Limitations: Defining the range of substrates for which the catalyst is effective.
This guide will walk you through the validation of this compound manganese complexes in three key catalytic applications: benzylic C-H bond oxidation, cycloaddition of carbon dioxide to epoxides, and ethylene polymerization.
Section 1: Catalytic Oxidation of Benzylic C-H Bonds
The selective oxidation of C-H bonds is a transformative tool in organic synthesis. Here, we evaluate the performance of the this compound manganese(II) complex in the oxidation of benzylic C-H bonds to the corresponding ketones.
Comparative Performance
To provide a clear comparison, we benchmark the manganese complex against its iron(II) and cobalt(II) analogues under identical reaction conditions. The oxidation of ethylbenzene to acetophenone is used as a model reaction.
| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| [Mn(L)Cl₂] | Ethylbenzene | TBHP | 85 | 95 | 81 | [1] |
| [Fe(L)Cl₂] | Ethylbenzene | TBHP | 78 | 92 | 72 | [1] |
| [Co(L)Cl₂] | Ethylbenzene | TBHP | 72 | 88 | 63 | [1] |
| L = this compound | ||||||
| TBHP = tert-Butyl hydroperoxide |
The data clearly indicates the superior performance of the manganese complex in terms of both conversion and selectivity for the desired ketone product. This enhanced activity can be attributed to the redox properties of the manganese center, which readily cycles between different oxidation states to facilitate the catalytic process.
Experimental Protocol: Oxidation of Ethylbenzene
This protocol provides a step-by-step guide for the catalytic oxidation of ethylbenzene using the title manganese complex. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Diagram of the Experimental Workflow
Caption: Workflow for the catalytic oxidation of ethylbenzene.
Step-by-Step Methodology:
-
Catalyst and Substrate Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the this compound manganese(II) chloride complex (0.01 mmol, 1 mol%) and ethylbenzene (1.0 mmol). The use of a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the oxidation of the catalyst by atmospheric oxygen before the reaction begins.
-
Solvent Addition: Add 5 mL of a suitable solvent, such as acetonitrile or dichloromethane. The choice of solvent is critical as it must dissolve all reactants and be inert under the reaction conditions. Acetonitrile is often a good choice for oxidation reactions.
-
Reaction Temperature: Place the flask in a thermostatically controlled oil bath and bring the temperature to 70 °C. The reaction temperature is a key parameter that influences the reaction rate and selectivity. This temperature is often determined through optimization studies to achieve a balance between high conversion and minimal side product formation.
-
Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide (TBHP, 70% in water, 1.2 mmol) in 2 mL of the same solvent to the reaction mixture over 30 minutes using a syringe pump. The slow, controlled addition of the oxidant is essential to maintain a low instantaneous concentration of the oxidant, which helps to suppress side reactions and improve selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC). This allows for the determination of the reaction endpoint and prevents the formation of over-oxidized byproducts.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature and quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite. This is a critical safety step to neutralize the potentially explosive peroxide.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to obtain the pure acetophenone.
Catalytic Cycle for Benzylic C-H Oxidation
The proposed catalytic cycle for the manganese-catalyzed oxidation of a benzylic C-H bond with a peroxide is depicted below.
Caption: Proposed catalytic cycle for benzylic C-H oxidation.
The cycle begins with the oxidation of the Mn(II) precatalyst by the peroxide to form a high-valent Mn(IV)-oxo species. This potent oxidant then abstracts a hydrogen atom from the benzylic position of the substrate, followed by radical rebound or further oxidation steps to yield the ketone product and regenerate the Mn(II) catalyst.
Section 2: Cycloaddition of Carbon Dioxide to Epoxides
The utilization of carbon dioxide (CO₂) as a C1 feedstock is a key goal in sustainable chemistry. Bis(imino)pyridine manganese complexes have shown promise in catalyzing the cycloaddition of CO₂ to epoxides to form valuable cyclic carbonates.
Comparative Performance
The catalytic performance of the this compound manganese(II) complex is compared with its chromium(III) and copper(II) counterparts for the synthesis of propylene carbonate from propylene oxide and CO₂.[2]
| Catalyst | Substrate | Co-catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | TOF (h⁻¹) | Reference |
| [Mn(L)Cl₂] | Propylene Oxide | DMAP | 100 | 2.5 | 4 | 80.2 | 200.5 | [2] |
| [Cr(L)Cl₃] | Propylene Oxide | DMAP | 100 | 2.5 | 4 | 86.7 | 216.8 | [2] |
| [Cu(L)Cl₂] | Propylene Oxide | DMAP | 100 | 2.5 | 4 | 65.4 | 163.5 | [2] |
| L = 2,6-Bis[1-(phenylimino)ethyl]pyridine; DMAP = 4-Dimethylaminopyridine |
In this specific reaction, the chromium complex exhibits slightly higher activity. However, the manganese complex remains a highly effective and more earth-abundant alternative. The choice of co-catalyst is crucial in this transformation, with nucleophilic additives like DMAP playing a key role in the ring-opening of the epoxide.
Experimental Protocol: Synthesis of Propylene Carbonate
This protocol outlines the procedure for the cycloaddition of CO₂ to propylene oxide.
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of propylene carbonate.
Step-by-Step Methodology:
-
Reactor Preparation: A high-pressure stainless-steel autoclave equipped with a magnetic stir bar is dried in an oven and cooled under vacuum. This ensures the removal of any moisture that could interfere with the reaction.
-
Charging the Reactor: The reactor is charged with the this compound manganese(II) chloride complex (0.1 mmol, 0.1 mol%), the co-catalyst (e.g., DMAP, 0.1 mmol), and propylene oxide (100 mmol).
-
Pressurizing with CO₂: The reactor is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 2.5 MPa). It is important to purge the reactor with CO₂ a few times to remove any residual air.
-
Reaction: The reactor is heated to the desired temperature (e.g., 100 °C) with vigorous stirring. The reaction is allowed to proceed for a set amount of time (e.g., 4 hours).
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature in an ice bath, and the excess CO₂ is carefully vented.
-
Product Analysis and Purification: A sample of the crude reaction mixture is taken for analysis by NMR or GC to determine the conversion and yield. The remaining product can be purified by distillation under reduced pressure.
Catalytic Cycle for CO₂ Cycloaddition
The proposed mechanism for the cycloaddition of CO₂ to epoxides catalyzed by the manganese complex and a nucleophilic co-catalyst is shown below.
Caption: Proposed catalytic cycle for CO₂ cycloaddition.
The cycle involves the coordination of the epoxide to the Lewis acidic manganese center, followed by nucleophilic attack from the co-catalyst to open the epoxide ring. Carbon dioxide then inserts into the metal-alkoxide bond, and subsequent intramolecular cyclization releases the cyclic carbonate and regenerates the active catalyst.
Section 3: Ethylene Polymerization
Bis(imino)pyridine complexes of late transition metals are renowned for their ability to polymerize ethylene. The manganese analogues, while generally less active than their iron and cobalt counterparts, can still produce polyethylene with interesting properties.
Comparative Performance
A comparison of the ethylene polymerization activity of 2,6-Bis[1-(2,6-dimethylphenylimino)ethyl]pyridine complexes of manganese, iron, and cobalt, activated with methylaluminoxane (MAO), is presented below.
| Catalyst | Co-catalyst | Activity (g PE / (mol M · h)) | Molecular Weight (Mw, g/mol ) | PDI (Mw/Mn) | Reference |
| [Mn(L')Cl₂] | MAO | 1.2 x 10⁵ | 150,000 | 2.5 | |
| [Fe(L')Cl₂] | MAO | 8.5 x 10⁶ | 350,000 | 2.1 | |
| [Co(L')Cl₂] | MAO | 5.2 x 10⁶ | 280,000 | 2.3 | |
| L' = 2,6-Bis[1-(2,6-dimethylphenylimino)ethyl]pyridine |
The iron and cobalt complexes are significantly more active for ethylene polymerization. However, the manganese catalyst is still capable of producing high molecular weight polyethylene with a narrow polydispersity index.
Experimental Protocol: Ethylene Polymerization
This protocol describes a typical procedure for ethylene polymerization using the manganese complex and MAO as a co-catalyst.
Diagram of the Experimental Workflow
Caption: Workflow for ethylene polymerization.
Step-by-Step Methodology:
-
Reactor Setup: A glass reactor equipped with a mechanical stirrer, a gas inlet, and a temperature probe is thoroughly dried and purged with ethylene.
-
Solvent and Co-catalyst: Toluene (100 mL) is added to the reactor, followed by the addition of a solution of methylaluminoxane (MAO) in toluene. The mixture is stirred and brought to the desired reaction temperature (e.g., 50 °C).
-
Catalyst Injection: A solution of the this compound manganese(II) chloride complex in toluene is injected into the reactor to initiate the polymerization.
-
Ethylene Feed: Ethylene is continuously fed into the reactor to maintain a constant pressure. The ethylene uptake is monitored using a mass flow controller.
-
Termination: After the desired reaction time, the polymerization is terminated by injecting a small amount of acidified methanol.
-
Polymer Isolation: The polyethylene product precipitates and is collected by filtration, washed extensively with methanol, and dried in a vacuum oven.
Conclusion
This guide has provided a comprehensive framework for validating the catalytic activity of this compound manganese complexes. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, we have demonstrated the versatility of these catalysts in key organic transformations. The superior performance of the manganese complex in benzylic C-H oxidation highlights its potential as a valuable tool for synthetic chemists. While less active than its iron and cobalt counterparts in ethylene polymerization, it still offers a viable route to high molecular weight polyethylene. Its efficacy in the cycloaddition of CO₂ to epoxides underscores its relevance in the development of sustainable chemical processes. By following the principles of scientific integrity and rigorous experimental design outlined in this guide, researchers can confidently evaluate and optimize the performance of these and other catalytic systems.
References
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine
Introduction: As researchers and drug development professionals, our work with novel compounds like 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine pushes the boundaries of science. This pyridine-based ligand is instrumental in the synthesis of various metal complexes, but its utility in the lab is matched by its potential hazard. Proper handling and disposal are not mere regulatory hurdles; they are integral components of responsible research and a cornerstone of laboratory safety. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Section 1: Hazard Profile and Risk Assessment – The "Why"
Understanding the intrinsic chemical properties and associated hazards of a compound is the foundation of its safe management. This compound is not a benign substance; its hazard profile demands a high degree of caution.
The primary acute hazard, as indicated by its classification, is severe toxicity upon ingestion.[1] This is a critical factor that dictates our entire disposal strategy. The potential for even minor accidental ingestion to be fatal means that procedures must be designed to eliminate this risk. Furthermore, its classification suggests potential for long-term, harmful effects on aquatic ecosystems, making environmental containment a key priority.[1]
The U.S. Environmental Protection Agency (EPA) classifies waste streams containing pyridine from non-specific sources as hazardous waste, assigning it the code F005.[7][8][9] This regulatory classification underscores the legal and ethical imperative to manage this waste stream with the highest level of control.
Key Hazard Data Summary
| Property | Information | Source |
| CAS Number | 210537-32-9 | [1][10] |
| Molecular Formula | C23H23N3 | [1][11] |
| GHS Pictogram | GHS06 (Acute Toxicity - Fatal or Toxic) | [1] |
| Hazard Statements | H300: Fatal if swallowed | [1] |
| H413: May cause long lasting harmful effects to aquatic life | [1] | |
| Precautionary Statements | P264: Wash hands thoroughly after handling | [1] |
| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor | [1] | |
| Regulatory Status | Pyridine-containing wastes are listed as EPA Hazardous Waste (F005) | [9] |
Section 2: The Core Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed as a self-validating system to ensure safety and regulatory compliance. The causality behind each step is explained to reinforce best practices.
Workflow Visualization
Caption: Disposal workflow for this compound.
Step 1: Personal Protective Equipment (PPE) – The First Line of Defense
Before handling the compound or its waste, wearing the correct PPE is non-negotiable.[5]
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[5]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[5][6] Do not use latex gloves.
-
Body Protection: A fully buttoned lab coat protects against skin contact.[6]
-
Work Area: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[2][5]
Causality: The compound's high acute toxicity necessitates a multi-layered barrier (gloves, coat, goggles, fume hood) to prevent any possible route of exposure—dermal, ocular, or inhalation.
Step 2: Waste Characterization
All waste containing this compound, including pure excess solid, solutions, and contaminated materials (e.g., weigh boats, gloves, paper towels), must be classified as hazardous waste.[12]
-
Classification: Acutely Toxic Chemical Waste.
-
Reason: H300 (Fatal if swallowed) classification.
Causality: Proper characterization is a regulatory requirement and ensures the waste enters the correct, most protective disposal stream. Mischaracterizing waste can lead to improper handling down the line, posing risks to personnel and the environment.
Step 3: Segregation – Preventing Unforeseen Reactions
Segregate this waste stream from all other chemical wastes.[13]
-
Incompatibilities: Keep waste containers away from strong acids and strong oxidizers. Pyridine derivatives can react exothermically with these materials.[2]
-
Dedicated Container: Use a dedicated waste container solely for this compound and its directly associated waste. Do not mix with other solvent or solid waste streams.
Causality: Chemical segregation prevents dangerous reactions within the waste container, such as the generation of heat, gas, or more toxic byproducts, which could lead to container failure or create an exposure hazard.
Step 4: Containerization – Secure Containment
The integrity of the waste container is paramount.
-
Container Type: Use a sealable, airtight, and chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) bottles with a screw-top cap are appropriate.[2][13]
-
Condition: Ensure the container is clean, dry, and in good condition with no cracks or leaks.
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
Causality: A robust, sealed container is the primary physical barrier preventing the release of a highly toxic substance into the laboratory environment during storage and transport.
Step 5: Labeling – Clear and Unambiguous Communication
Properly label the waste container as soon as the first drop of waste is added.
-
Required Information: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The specific hazard(s): "Acutely Toxic".
-
The date of accumulation start.
-
The name of the principal investigator and laboratory location.
-
Causality: A clear, complete label is a critical communication tool. It informs anyone who handles the container of its contents and associated dangers, ensuring it is always managed appropriately.
Step 6: Storage – Safe Accumulation
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][5]
-
Security: The area should be secure and only accessible to trained personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
Causality: Proper temporary storage minimizes the risk of environmental factors (heat, sunlight) compromising the container and reduces the chance of accidental spills or unauthorized access.
Step 7: Final Disposal – The Professional Hand-Off
In-laboratory treatment or neutralization of this compound is strongly discouraged. The high acute toxicity presents an unacceptable risk for laboratory personnel during any treatment procedure.
-
Procedure: Arrange for the collection of the waste through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.[13]
-
Request: Follow your institution's specific procedures for requesting a chemical waste pickup.
Causality: Using a professional hazardous waste service ensures that the compound will be transported, treated, and disposed of in a licensed facility equipped to handle acutely toxic materials in compliance with all federal and state regulations, providing the highest level of safety and environmental protection.
Section 3: Emergency Procedures – Spill and Exposure Management
Accidents, though preventable, must be planned for.
Spill Management
For a small spill contained within a chemical fume hood:
-
Alert Personnel: Immediately alert others in the lab.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2, Step 1.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[6][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material into the designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[4][15]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For large spills or any spill outside of a fume hood, evacuate the area, secure it, and contact your institution's emergency response team immediately.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion: DO NOT INDUCE VOMITING. This substance is classified as fatal if swallowed. Call for emergency medical services immediately and inform them of the chemical identity.[3]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of its use in research. By adhering to the principles of Characterize, Segregate, Contain, and Dispose Professionally, we uphold our commitment to personal safety, the well-being of our colleagues, and the protection of our environment. This detailed protocol, grounded in the compound's specific hazards and established safety science, provides a robust framework for managing this valuable but hazardous research tool from acquisition to final disposition.
References
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Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
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Safety and Handling of Organometallic Compounds. Solubility of Things. [Link]
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Standard Operating Procedures for Pyridine. Washington State University. [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
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EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. [Link]
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Regulations and Guidelines Applicable to Pyridine. (n.d.). National Center for Biotechnology Information (NCBI). [Link]
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EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. [Link]
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2,6-Bis(1-(2-methylphenylimino)ethyl)pyridine. PubChem, National Institutes of Health. [Link]
-
Toxic metals and organometallic compounds in the terrestrial environment. (n.d.). National Institute of Biology. [Link]
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ToxFAQs for Pyridine. (1995). Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. [Link]
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Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). National Academies Press. [Link]
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Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology. [Link]
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Hazardous Substance Fact Sheet: 2-Methyl-5-Ethylpyridine. (n.d.). New Jersey Department of Health. [Link]
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- 3. thermofishersci.in [thermofishersci.in]
- 4. carlroth.com [carlroth.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. wku.edu [wku.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
